Disodium maleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
371-47-1 |
|---|---|
Molecular Formula |
C4H4NaO4 |
Molecular Weight |
139.06 g/mol |
IUPAC Name |
disodium;(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChI Key |
RYDFXSRVZBYYJV-ODZAUARKSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O.[Na] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Na] |
Other CAS No. |
371-47-1 |
physical_description |
Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
18016-19-8 |
Synonyms |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origin of Product |
United States |
Foundational & Exploratory
disodium maleate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of disodium (B8443419) maleate (B1232345), covering its chemical structure, physicochemical properties, synthesis, and key biological activities. The information is intended to support research, development, and quality control applications.
Chemical Structure and Identification
Disodium maleate is the sodium salt of maleic acid, a dicarboxylic acid. Its systematic IUPAC name is disodium (Z)-but-2-enedioate, which indicates the cis configuration of the carboxylate groups across the carbon-carbon double bond.[1][2] The molecule consists of a four-carbon backbone with a double bond between the second and third carbon atoms.[1] Each of the terminal carbons is attached to a carboxylate group, which ionically bonds with a sodium cation.[1]
Below is a diagram representing the logical relationship of its nomenclature and chemical formula.
Caption: Nomenclature and Formula of Disodium Maleate.
Physicochemical Properties
Disodium maleate is typically a white crystalline powder that is soluble in water.[1] Its properties make it suitable for various applications, including as a buffering agent and an excipient in pharmaceutical formulations.[1]
| Property | Value | References |
| Molecular Formula | C₄H₂Na₂O₄ | [1][2][3] |
| Molecular Weight | 160.04 g/mol | [1][2] |
| Exact Mass | 159.97484710 Da | [1][2] |
| Appearance | White crystalline powder | [1][4] |
| Density | 1.3 - 1.499 g/cm³ | [1][3][5] |
| Melting Point | >250 °C | [6] |
| Solubility | Soluble in water | [1] |
| pH (50 g/L solution at 25°C) | 7.0 - 9.0 | [1][3] |
| pKa (of parent maleic acid) | pKa1 ≈ 1.9, pKa2 ≈ 6.2 | [1] |
Experimental Protocols
Synthesis via Neutralization
The most common laboratory and industrial synthesis of disodium maleate involves the neutralization of maleic acid or its anhydride (B1165640) with a sodium base, such as sodium hydroxide (B78521).[1][7]
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 9.8 parts by weight of maleic anhydride in 100 parts by weight of deionized water.[7]
-
Neutralization: Slowly add 8.0 parts by weight of sodium hydroxide to the maleic anhydride solution while stirring continuously.[7] The reaction is exothermic, and the temperature should be monitored.
-
Completion: Stir the resulting homogeneous solution until the reaction is complete and the solution has cooled to room temperature.[7]
-
Isolation (Optional): The product can be purified through recrystallization from the aqueous solution or the water can be removed using a rotary evaporator to obtain a white powder.[1][7]
The workflow for this synthesis is illustrated below.
Caption: Synthesis Workflow for Disodium Maleate.
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity and quantifying disodium maleate in a sample. The following is a representative protocol adaptable for this purpose.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 6.0) and methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210-220 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the disodium maleate sample in the mobile phase to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
-
Prepare the unknown sample by dissolving it in the mobile phase to a concentration within the calibration range.
-
-
Data Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of disodium maleate in the sample by comparing its peak area to the calibration curve.
-
Biological Activity and Signaling Pathways
Disodium maleate is recognized for its ability to act as an inhibitor of fumarate (B1241708) hydratase, an essential enzyme in the Krebs cycle (also known as the citric acid cycle).[1] This cycle is a central metabolic pathway for cellular respiration. By inhibiting fumarate hydratase, disodium maleate prevents the conversion of fumarate to L-malate. This disruption can have significant effects on cellular metabolism and energy production.[1] This inhibitory property is being investigated in cancer research, as altering the Krebs cycle may impact the growth of cancer cells.[1]
The diagram below illustrates the inhibitory action of disodium maleate on the Krebs cycle.
Caption: Inhibition of Fumarate Hydratase in the Krebs Cycle.
Safety and Handling
Disodium maleate may cause skin, eye, and respiratory tract irritation.[2][4][5] It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][8] Avoid creating dust when handling the powder.[3][8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][5] Store in a cool, dry place in a tightly sealed container.[4]
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Disodium maleate [chembk.com]
- 6. gelest.com [gelest.com]
- 7. prepchem.com [prepchem.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of Disodium Maleate from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of disodium (B8443419) maleate (B1232345), an organic sodium salt derived from maleic acid. The primary synthesis route discussed is the hydrolysis and subsequent neutralization of maleic anhydride (B1165640). This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and safety considerations pertinent to this chemical transformation.
Introduction
Disodium maleate (C₄H₂Na₂O₄) is the disodium salt of maleic acid, a dicarboxylic acid.[1][2] It is typically a white, crystalline, water-soluble powder.[1] Its utility in research and industry is significant, with applications as a buffering agent in biological experiments (typically between pH 5.0 and 6.5), an intermediate in polymer synthesis, and in the development of pharmaceuticals.[1] The synthesis from maleic anhydride is a common and efficient method, involving a straightforward two-step process in an aqueous medium.
Reaction Mechanism and Stoichiometry
The conversion of maleic anhydride to disodium maleate proceeds in two primary stages, which can be performed sequentially or in situ:
-
Hydrolysis: The first stage is the ring-opening hydrolysis of maleic anhydride. In the presence of water, the anhydride ring is cleaved to form maleic acid (cis-butenedioic acid). This reaction is catalyzed by both acidic and basic conditions and is accelerated by heat.[3]
-
Neutralization: The second stage is the acid-base neutralization of the newly formed maleic acid. Two equivalents of a sodium base, typically sodium hydroxide (B78521) (NaOH), react with the two carboxylic acid groups to form the disodium salt and water.[1]
The overall reaction when using sodium hydroxide is: C₄H₂O₃ + 2NaOH → C₄H₂Na₂O₄ + H₂O
The following diagram illustrates the chemical pathway from the starting material to the final product.
Quantitative Data and Material Properties
Successful synthesis relies on precise stoichiometry and understanding the properties of the involved reagents.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | White solid | 108-31-6 |
| Sodium Hydroxide | NaOH | 40.00 | White pellets/flakes | 1310-73-2 |
| Water | H₂O | 18.02 | Colorless liquid | 7732-18-5 |
| Disodium Maleate | C₄H₂Na₂O₄ | 160.04 | White crystalline powder | 371-47-1 |
Source: PubChem CID 7923, 14798, 962, 6364608[2]
Table 2: Stoichiometry for Laboratory-Scale Synthesis
| Reactant | Mass (g) | Moles | Molar Ratio | Role |
| Maleic Anhydride | 9.8 | ~0.1 | 1 | Starting Material |
| Sodium Hydroxide | 8.0 | 0.2 | 2 | Neutralizing Agent |
| Water | 100 | ~5.55 | 55.5 | Solvent |
Based on the procedure described by PrepChem.com.[4]
Detailed Experimental Protocol
This protocol details the in situ hydrolysis and neutralization of maleic anhydride to form an aqueous solution of disodium maleate, followed by its isolation and purification.
4.1. Materials and Equipment
-
Maleic anhydride (9.8 g)
-
Sodium hydroxide (8.0 g)
-
Deionized water (approx. 200 mL)
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or temperature probe
-
Ice-water bath
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Drying oven or desiccator
4.2. Synthesis Procedure
-
Preparation of Base Solution: Carefully dissolve 8.0 g of sodium hydroxide in 100 g (100 mL) of deionized water in the 250 mL flask. Stir until the solid is completely dissolved. Caution: This process is exothermic; cool the flask in an ice-water bath if necessary.
-
Reaction Setup: Equip the flask with a magnetic stir bar, thermometer, and dropping funnel. Place the flask in an ice-water bath on top of the magnetic stirrer to manage the reaction temperature.
-
Addition of Maleic Anhydride: Slowly add 9.8 g of maleic anhydride to the stirred sodium hydroxide solution. The addition should be portion-wise or controlled to keep the internal temperature below 40-50°C. Critical Safety Note: The reaction of maleic anhydride with a strong base is highly exothermic. Rapid addition can cause the solution to boil, posing a significant safety hazard.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion, resulting in a homogeneous solution of disodium maleate.[4]
4.3. Isolation and Purification
-
Crystallization: The product can be purified by recrystallization from the aqueous solution.[1]
-
Gently heat the solution to reduce the volume by approximately one-third, creating a saturated solution.
-
Cover the crystallizing dish and allow it to cool slowly to room temperature.
-
Once crystal formation begins, place the dish in an ice-water bath for 30-60 minutes to maximize crystal precipitation.[5]
-
-
Filtration: Isolate the white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual sodium hydroxide or other soluble impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
4.4. Product Characterization
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the limiting reactant (maleic anhydride).
-
pH Measurement: A 50 g/L aqueous solution of the product should exhibit a pH between 7.0 and 9.0 at 25°C.[1]
-
Purity Assessment: Purity can be assessed by titration. Dissolve a known mass of the product in glacial acetic acid and titrate with a standardized solution of perchloric acid.[6]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
Safety and Handling
-
Corrosives: Sodium hydroxide is highly corrosive and can cause severe burns. Maleic anhydride is a skin and respiratory sensitizer (B1316253) and irritant. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reaction: The neutralization reaction is highly exothermic. Proper temperature control via slow addition and an ice bath is crucial to prevent uncontrolled boiling and splashing of the corrosive solution.
-
Handling: Handle all chemicals within a fume hood to avoid inhalation of dust or vapors.
By following this guide, researchers can safely and effectively synthesize and purify disodium maleate for use in a variety of scientific applications.
References
A Technical Guide to Disodium Maleate: Properties, Synthesis, and Applications
Disodium (B8443419) maleate (B1232345), the sodium salt of maleic acid, is a versatile organic compound with significant applications across various scientific disciplines, including pharmaceutical sciences, biochemistry, and materials science. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and its utility in research and drug development.
Core Physicochemical Properties
A summary of the key quantitative data for disodium maleate is presented below. These properties are fundamental to its application in experimental settings.
| Property | Value | Citations |
| Molecular Formula | C₄H₂Na₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 160.04 g/mol | [1][2][3][5] |
| Exact Mass | 159.97484710 g/mol | [1][2] |
| Appearance | White crystalline or amorphous powder | [1][5] |
| Density | 1.3 - 1.499 g/cm³ | [1] |
| Melting Point | 138 - 139 °C | [1] |
| Water Solubility | Highly soluble | [1] |
| pH of 5% Solution | 7.0 - 9.0 | [1][5] |
| CAS Number | 371-47-1 | [1][3][6] |
Molecular Structure and Formula
Disodium maleate is an organic sodium salt with the chemical formula C₄H₂Na₂O₄.[1][2][3][4][5] It is the disodium salt of maleic acid, a dicarboxylic acid with a cis-configuration of the carboxyl groups, which is crucial for its chemical reactivity.[1]
Synthesis of Disodium Maleate
The synthesis of disodium maleate is typically achieved through straightforward acid-base chemistry.
Experimental Protocol: Neutralization of Maleic Anhydride (B1165640)
A common and efficient method for the laboratory-scale synthesis of disodium maleate involves the reaction of maleic anhydride with sodium hydroxide (B78521) in an aqueous solution.[7]
Materials:
-
Maleic Anhydride (9.8 parts by weight)
-
Sodium Hydroxide (8 parts by weight)
-
Deionized Water (100 parts by weight)
Procedure:
-
Carefully add 8 parts by weight of sodium hydroxide and 9.8 parts by weight of maleic anhydride to 100 parts by weight of deionized water in a suitable reaction vessel.[7]
-
Stir the mixture until all solids have dissolved, resulting in a homogeneous aqueous solution of disodium maleate.[7]
-
The resulting solution can be used directly or the disodium maleate can be isolated by removing the water, for example, using a rotary evaporator to yield a white powder.[7]
Applications in Research and Drug Development
Disodium maleate's chemical properties make it a valuable tool in various research and pharmaceutical applications.
Buffering Agent
In biochemical and cell culture applications, maintaining a stable pH is critical. Disodium maleate can function as a buffering agent, particularly in the pH range of 5.0 to 6.5.[1]
Experimental Protocol: Preparation of a Maleate Buffer
This protocol describes the preparation of a 0.1 M maleate buffer solution.
Materials:
-
Disodium maleate
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
pH meter
Procedure:
-
Dissolve an appropriate amount of disodium maleate in deionized water to achieve a final concentration of 0.1 M.
-
Monitor the pH of the solution using a calibrated pH meter. The initial pH will be alkaline.[1][8]
-
Slowly titrate the solution with 0.1 M HCl while stirring continuously.[8]
-
Continue adding HCl until the desired pH (e.g., pH 6.0) is reached.
-
Bring the solution to the final desired volume with deionized water.
Enzyme Inhibition Studies
Disodium maleate is a known inhibitor of fumarate (B1241708) hydratase, an enzyme in the Krebs (citric acid) cycle.[1] This inhibitory action allows researchers to study the metabolic consequences of disrupting this crucial pathway, which has implications for cancer research.[1]
Pharmaceutical Formulations
In the development of pharmaceuticals, disodium maleate serves as an excipient. Its high water solubility and ability to interact with active pharmaceutical ingredients can enhance the solubility and bioavailability of poorly soluble drugs.[1] Furthermore, it may be used to modulate drug release profiles in controlled-release formulations.[1]
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. plantaedb.com [plantaedb.com]
- 3. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. MALEIC ACID DISODIUM SALT | 371-47-1 [chemicalbook.com]
- 6. Disodium Maleate | 371-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Physical and Chemical Properties of Disodium Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a versatile organic compound with significant applications across various scientific and industrial sectors.[1] Its utility is prominent in polymer chemistry, as a crucial component in the synthesis of various copolymers, and within the pharmaceutical industry, where it serves as an excipient in drug formulations.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of disodium maleate, supported by experimental methodologies and structured data presentation to aid researchers and professionals in its application and development.
Chemical Identity and Structure
Disodium maleate is chemically designated as disodium (2Z)-but-2-enedioate.[1] The presence of a cis-configured carbon-carbon double bond is a key structural feature that influences its chemical reactivity and physical properties.
Molecular Formula: C₄H₂Na₂O₄[1]
Canonical SMILES: C1=CC(=O)OC1=O.[Na+].[Na+]
InChI Key: MSJMDZAOKORVFC-UAIGNFCESA-L[1]
Physical Properties
Disodium maleate is typically a white crystalline powder under ambient conditions.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | References |
| Molecular Weight | 160.04 g/mol | [1][2] |
| Exact Mass | 159.97484710 g/mol | [2] |
| Melting Point | >300°C (decomposes) | |
| Density | 1.499 g/cm³ | [1] |
| Solubility in Water | >50 g/L (25°C) | [1] |
| pKa (of maleic acid) | pKa₁ = 1.9, pKa₂ = 6.2 | [1] |
| pH (50 g/L solution at 25°C) | 7.0 - 9.0 | [1] |
| Appearance | White crystalline powder | [1] |
Chemical Properties
The chemical behavior of disodium maleate is largely dictated by the carboxylate groups and the carbon-carbon double bond.
Reactivity
-
Neutralization: As a salt of a weak acid and a strong base, it reacts with strong acids to form maleic acid.
-
Esterification: The carboxylate groups can be esterified under acidic conditions with alcohols.
-
Polymerization: Disodium maleate can participate in polymerization reactions. In emulsion polymerization, it can influence the polymerization activity. For instance, in the copolymerization of maleic anhydride (B1165640) and sodium allyl sulfonate, the degree of neutralization to form monosodium or disodium maleate significantly affects the reaction. Disodium maleate, having a poorer polymerization activity compared to monosodium maleate, can hinder the polymerization process.[2]
Stability
Disodium maleate is generally stable under normal conditions. However, at elevated temperatures, it will decompose.
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of disodium maleate can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry disodium maleate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For disodium maleate, decomposition is typically observed at temperatures above 300°C.
Determination of Aqueous Solubility
Methodology: The solubility of disodium maleate in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solid.
-
Preparation of Saturated Solution: An excess amount of disodium maleate is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and its concentration is determined using a suitable analytical method, such as gravimetric analysis (evaporation of the solvent and weighing the residue) or a validated titration method.
pH Determination
Methodology: The pH of an aqueous solution of disodium maleate is measured using a calibrated pH meter according to USP General Chapter <791>.
-
Solution Preparation: A solution of known concentration (e.g., 50 g/L) is prepared by dissolving a weighed amount of disodium maleate in deionized water.
-
Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).
-
Measurement: The electrode of the calibrated pH meter is immersed in the disodium maleate solution, and the pH reading is recorded once it stabilizes.
Assay by Titration
Methodology: The purity of disodium maleate can be determined by a non-aqueous acid-base titration.
-
Sample Preparation: A precisely weighed amount of disodium maleate is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.
-
Titration: The solution is titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid.
-
Endpoint Detection: The endpoint of the titration can be determined potentiometrically or by using a suitable visual indicator. The volume of titrant required to reach the endpoint is recorded.
-
Calculation: The percentage purity of disodium maleate is calculated based on the stoichiometry of the reaction and the concentration of the titrant.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of dry disodium maleate is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). Key characteristic peaks for the carboxylate groups (around 1600-1550 cm⁻¹ and 1400 cm⁻¹) and the C=C double bond should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of disodium maleate is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). A small amount of a reference standard (e.g., DSS or TSP) is added for chemical shift referencing.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The ¹H NMR spectrum is expected to show a singlet for the two equivalent vinyl protons, and the ¹³C NMR spectrum will show signals for the carboxylate carbons and the vinyl carbons.
Applications and Logical Workflows
Quality Control of Disodium Maleate as a Pharmaceutical Excipient
Disodium maleate is used as an excipient in pharmaceutical formulations. A typical quality control workflow ensures its identity, purity, and suitability for use.
Caption: Quality Control Workflow for Disodium Maleate.
Role in Emulsion Polymerization
Disodium maleate can be used as a comonomer or pH buffer in emulsion polymerization processes. The following diagram illustrates a simplified workflow.
Caption: Emulsion Polymerization Workflow with Disodium Maleate.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of disodium maleate, along with relevant experimental protocols and visualizations of its application workflows. The structured presentation of this data is intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and more effective utilization of this important chemical compound.
References
An In-depth Technical Guide to Disodium Maleate (CAS 371-47-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a versatile organic compound with the CAS number 371-47-1.[1] It is increasingly utilized across various scientific disciplines, including pharmaceuticals, biochemistry, and materials science. In the pharmaceutical industry, it serves as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2] For researchers, its significance lies in its ability to act as a metabolic inhibitor, providing a valuable tool for studying cellular metabolic pathways. This technical guide provides a comprehensive overview of disodium maleate, focusing on its chemical and physical properties, synthesis, analytical methods, and its role in biological systems, complete with detailed experimental protocols and pathway visualizations.
Chemical and Physical Properties
Disodium maleate is a white crystalline or amorphous powder.[2][3] It is the disodium salt of (Z)-but-2-enedioic acid.[1]
Table 1: Chemical Identifiers and Physical Properties of Disodium Maleate
| Property | Value | Reference |
| CAS Number | 371-47-1 | [1] |
| Molecular Formula | C₄H₂Na₂O₄ | [1] |
| Molecular Weight | 160.04 g/mol | [1] |
| IUPAC Name | disodium;(Z)-but-2-enedioate | [1] |
| Synonyms | Sodium maleate, Maleic acid disodium salt | [1] |
| Appearance | White crystalline or amorphous powder | [2][3] |
| Solubility | Soluble in water | [2] |
| pH (50 g/L solution) | 7.0 - 9.0 |
Synthesis
Disodium maleate is typically synthesized through a neutralization reaction between maleic acid or maleic anhydride (B1165640) and a sodium base, such as sodium hydroxide (B78521).
Synthesis Workflow
Synthesis workflow for disodium maleate.
Experimental Protocol: Synthesis of Disodium Maleate
This protocol is based on the neutralization of maleic anhydride with sodium hydroxide.
Materials:
-
Maleic anhydride (9.8 parts by weight)
-
Sodium hydroxide (8.0 parts by weight)
-
Deionized water (100 parts by weight)
Procedure:
-
Carefully add sodium hydroxide to the deionized water and stir until fully dissolved. Note: This process is exothermic.
-
Slowly add maleic anhydride to the sodium hydroxide solution while stirring continuously.
-
Continue stirring until a homogeneous solution of disodium maleate is obtained.
-
For purification, the disodium maleate can be isolated by evaporation of the water or by crystallization. For crystallization, the solution can be concentrated and then cooled to induce crystal formation. The resulting crystals can be collected by filtration and dried.
Analytical Methods
Accurate characterization and quantification of disodium maleate are crucial for its application in research and pharmaceutical development. The following sections detail common analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the disodium maleate molecule.
Table 2: Key FT-IR Absorption Bands for Disodium Maleate
| Wavenumber (cm⁻¹) | Assignment |
| ~1560-1600 | Asymmetric stretching of carboxylate (COO⁻) |
| ~1395-1410 | Symmetric stretching of carboxylate (COO⁻) |
| ~3000-3500 | O-H stretching (from residual water) |
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)
-
Grind approximately 1-2 mg of the solid disodium maleate sample to a fine powder using an agate mortar and pestle.[4]
-
Add 100-200 mg of dry potassium bromide (KBr) powder to the mortar.[4]
-
Thoroughly mix the sample and KBr by grinding them together.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[4]
-
Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the maleate anion.
Experimental Protocol: ¹H-NMR Sample Preparation
-
Dissolve the sample in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).[5]
-
If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6]
-
The final volume in the NMR tube should be approximately 0.5-0.6 mL.[7]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Expected ¹H NMR Spectrum: In D₂O, the two vinyl protons of the maleate dianion are chemically equivalent and will appear as a singlet. The chemical shift will be approximately δ 6.0-6.3 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of disodium maleate and for its quantification in various matrices. A stability-indicating method is crucial for pharmaceutical applications.
Experimental Protocol: Stability-Indicating RP-HPLC Method (Adapted)
This protocol is adapted from methods for other maleate salts and provides a starting point for method development and validation for disodium maleate.[8][9][10]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B may be required to elute any potential degradation products. A typical starting point could be 95% A, holding for a few minutes, then ramping to 50% A over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210-220 nm for the carboxylate group)
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of disodium maleate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the disodium maleate sample to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at an elevated temperature
-
Photolytic Degradation: Exposure to UV light
Biological Activity and Mechanism of Action
The primary biochemical role of disodium maleate of interest to researchers is its function as a metabolic inhibitor.
Inhibition of the Krebs Cycle
Maleate is a known inhibitor of enzymes in the tricarboxylic acid (TCA) or Krebs cycle. It acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II of the electron transport chain), which catalyzes the oxidation of succinate to fumarate (B1241708). While structurally similar to fumarate, maleate's cis-isomer configuration prevents its enzymatic conversion. Some literature also refers to its inhibition of fumarate hydratase, which catalyzes the reversible hydration of fumarate to malate (B86768).[11] This inhibition disrupts the normal flow of the Krebs cycle, leading to an accumulation of upstream metabolites and a decrease in downstream products.
Inhibition of the Krebs Cycle by Disodium Maleate.
Experimental Protocol: Fumarase Activity Assay (Colorimetric)
This protocol is based on a coupled enzyme assay to monitor fumarase activity.[2][12] The conversion of fumarate to malate by fumarase is coupled to the reduction of NAD⁺ to NADH by malate dehydrogenase, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5
-
Fumarate solution (substrate)
-
Malate Dehydrogenase (coupling enzyme)
-
NAD⁺ solution
-
Disodium maleate (inhibitor)
-
Sample containing fumarase (e.g., cell lysate, purified enzyme)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD⁺, and malate dehydrogenase.
-
Add the sample containing fumarase to the reaction mixture.
-
To test for inhibition, add varying concentrations of disodium maleate to the reaction mixture.
-
Initiate the reaction by adding the fumarate solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the fumarase activity.
-
Compare the rates of reaction in the presence and absence of disodium maleate to determine the inhibitory effect.
Effects on Renal Gluconeogenesis
Maleate has been shown to inhibit renal gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors in the kidneys.[13] This effect is particularly relevant in the study of kidney metabolism and pathology.
Experimental Protocol: Measurement of Renal Gluconeogenesis in Kidney Cortex Slices
This protocol involves incubating kidney cortex slices with a labeled gluconeogenic precursor and measuring the production of labeled glucose.[14]
Materials:
-
Krebs-Ringer bicarbonate buffer (or similar)
-
Labeled gluconeogenic precursor (e.g., L-[U-¹⁴C]lactate or L-[U-¹⁴C]malate)
-
Disodium maleate
-
Scintillation cocktail and counter
Procedure:
-
Prepare thin slices of rat kidney cortex.
-
Incubate the slices in buffer containing the labeled gluconeogenic precursor.
-
For inhibitor studies, include disodium maleate in the incubation medium at the desired concentration.
-
After incubation, stop the reaction (e.g., by adding perchloric acid).
-
Isolate the glucose from the incubation medium, for example, by ion-exchange chromatography.
-
Quantify the amount of labeled glucose produced using liquid scintillation counting.
-
Compare the amount of glucose produced in the presence and absence of disodium maleate.
Impact on Coenzyme A Metabolism
Studies have indicated that maleate can interfere with coenzyme A (CoA) metabolism in the kidneys. It is suggested that maleate binds to and sequesters CoA, forming a stable and metabolically inactive derivative.[15] This can lead to a depletion of the free CoA pool, impacting numerous metabolic reactions that depend on CoA.
Proposed mechanism of maleate's effect on Coenzyme A.
Experimental Protocol: Quantification of Coenzyme A
Quantification of CoA levels in tissues or mitochondria after treatment with maleate can be performed using HPLC-MS/MS.[16]
Procedure Outline:
-
Isolate mitochondria or prepare tissue homogenates from control and maleate-treated samples.
-
Extract CoA and its thioesters using an appropriate extraction solution (e.g., containing trichloroacetic acid).
-
Use solid-phase extraction (SPE) to partially purify the CoA species.
-
Analyze the extracts by reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS).
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Compare the levels of free CoA and various acyl-CoAs between the control and maleate-treated groups.
Applications in Drug Development and Research
-
Pharmaceutical Excipient: Disodium maleate is used in drug formulations to improve the solubility and stability of the active pharmaceutical ingredient.[2]
-
Buffering Agent: Due to its pKa values, it can be used to prepare buffer solutions for various biochemical and cell culture applications.
-
Metabolic Research Tool: Its inhibitory effects on key metabolic enzymes make it a valuable tool for studying metabolic pathways, mitochondrial function, and the cellular response to metabolic stress.
-
Model for Nephrotoxicity: Maleate-induced nephrotoxicity serves as an experimental model to study the mechanisms of acute kidney injury.[3]
Safety and Handling
Disodium maleate is generally considered to be an irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Disodium maleate (CAS 371-47-1) is a compound with significant utility in both pharmaceutical sciences and fundamental research. Its well-defined chemical properties and straightforward synthesis make it readily accessible. For drug development professionals, its role as an excipient is of primary interest. For researchers, its function as a metabolic inhibitor provides a powerful means to investigate cellular metabolism and its dysregulation in disease. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective use and study of this versatile compound.
References
- 1. theukcarnivore.substack.com [theukcarnivore.substack.com]
- 2. Fumarase Activity检测试剂盒 (Colorimetric) (ab196992)| Abcam中文官网 [abcam.cn]
- 3. eng.uc.edu [eng.uc.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. agilent.com [agilent.com]
- 8. iomcworld.org [iomcworld.org]
- 9. benchchem.com [benchchem.com]
- 10. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 11. rsc.org [rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Gluconeogenesis in the kidney cortex. Effects of D-malate and amino-oxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gluconeogenesis in the kidney cortex. Flow of malate between compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Disodium Maleate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of disodium (B8443419) maleate (B1232345) in aqueous and organic media. Disodium maleate, the sodium salt of maleic acid, is a compound of interest in various industrial and pharmaceutical applications. A thorough understanding of its solubility is critical for its use in formulation development, chemical synthesis, and biological assays. This document summarizes the available qualitative and quantitative solubility data, presents detailed experimental protocols for solubility determination, and provides visualizations of a key biochemical interaction and an experimental workflow. While quantitative data is limited in publicly accessible literature, this guide consolidates the current knowledge and provides the necessary methodologies for its empirical determination.
Introduction
Disodium maleate (C₄H₂Na₂O₄) is a white crystalline powder known for its high polarity and ionic character. These properties fundamentally govern its solubility in different solvent systems. In pharmaceutical sciences, disodium maleate can be used as a buffering agent or as a counterion to form salts of active pharmaceutical ingredients (APIs), potentially influencing their solubility and bioavailability. Its industrial applications include roles in polymer chemistry and as a corrosion inhibitor. Therefore, a detailed understanding of its solubility profile is essential for optimizing its application in these fields.
Solubility Profile of Disodium Maleate
The solubility of disodium maleate is dictated by its ionic nature, arising from the two sodium cations and the maleate dianion. This leads to a stark contrast in its solubility between polar and non-polar solvents.
Aqueous Solubility
Disodium maleate exhibits excellent solubility in water.[1] The dissolution in water at room temperature is typically rapid and results in a clear, almost transparent solution.[1][2] The high hydrophilicity is attributed to the strong ion-dipole interactions between the sodium and maleate ions and the polar water molecules.[1]
While precise quantitative data on the temperature-dependent solubility of disodium maleate is not widely available in the reviewed literature, it is known that higher temperatures generally increase the rate of dissolution.[1] A key quantitative indicator of its substantial water solubility is the fact that a 50 g/L solution can be readily prepared at 25°C, which corresponds to a solubility of at least 5 g/100 mL at this temperature.[1] The pH of such a solution is typically in the range of 7.0 to 9.0.[1]
Table 1: Quantitative Aqueous Solubility of Disodium Maleate
| Temperature (°C) | Solubility ( g/100 mL) | Notes |
| 25 | ≥ 5.0 | Based on the ability to form a 50 g/L solution.[1] |
Solubility in Organic Solvents
Consistent with its ionic structure, disodium maleate has significantly limited solubility in most organic solvents.[1] The weak interactions between the ions of disodium maleate and the molecules of non-polar or weakly polar organic solvents are insufficient to overcome the lattice energy of the salt.
Table 2: Qualitative Solubility of Disodium Maleate in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol | Polar Protic | Very Low / Insoluble | Despite being a polar solvent, its polarity is significantly lower than water, making it a poor solvent for ionic salts like disodium maleate. |
| Ethanol (B145695) | Polar Protic | Very Low / Insoluble | Similar to methanol, ethanol is not a suitable solvent for disodium maleate. |
| Acetone (B3395972) | Polar Aprotic | Very Low / Insoluble | The inability of acetone to form strong interactions with the sodium and maleate ions results in negligible solubility. |
| Toluene (B28343) | Non-polar | Insoluble | As a non-polar solvent, toluene cannot effectively solvate the ions of disodium maleate. |
| Hexane (B92381) | Non-polar | Insoluble | The non-polar nature of hexane makes it an unsuitable solvent for ionic compounds. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods are recommended. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility. The subsequent quantification of the dissolved solute can be performed using gravimetric analysis or a spectroscopic method like UV-Vis spectroscopy.
Shake-Flask Method for Achieving Equilibrium
This protocol describes the steps to prepare a saturated solution of disodium maleate at a specific temperature.
Materials:
-
Disodium maleate (solid)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Spatula
-
Glass vials or flasks with airtight seals
Procedure:
-
Add an excess amount of solid disodium maleate to a pre-weighed glass vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.[3]
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment. This can be facilitated by centrifugation at the same temperature.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) for analysis, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent may also be employed.
Quantification by Gravimetric Analysis
This method determines the mass of the dissolved solute in a known mass of the solvent.
Materials:
-
Saturated solution from the shake-flask method
-
Pre-weighed evaporating dish
-
Pipette
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Accurately pipette a known volume of the saturated supernatant into a pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution to determine the mass of the solution.
-
Carefully evaporate the solvent in a drying oven set to a temperature that will not cause decomposition of the disodium maleate (e.g., 100-110°C).
-
Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dry disodium maleate residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculate the solubility based on the mass of the residue and the mass of the solvent (initial mass of the solution minus the final mass of the residue).
Quantification by UV-Vis Spectroscopy
This method is suitable if disodium maleate exhibits absorbance in the UV-Vis spectrum and is particularly useful for lower solubility measurements.
Materials:
-
Saturated solution from the shake-flask method
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes for dilutions
-
Pure solvent for blank and dilutions
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of disodium maleate of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Accurately dilute a known volume of the saturated supernatant with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of disodium maleate in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of disodium maleate.
Biochemical Interaction: Inhibition of Fumarate (B1241708) Hydratase
Disodium maleate can act as a competitive inhibitor of fumarate hydratase, an enzyme in the tricarboxylic acid (TCA) or Krebs cycle. This is due to the structural similarity between maleate and the enzyme's natural substrate, fumarate. The following diagram depicts the Krebs cycle, highlighting the step catalyzed by fumarate hydratase and its inhibition by maleate.
Conclusion
Disodium maleate is a highly water-soluble compound with limited solubility in organic solvents, a profile dictated by its ionic nature. While precise, temperature-dependent quantitative solubility data remains sparse in the literature, its high aqueous solubility is well-documented qualitatively and supported by its ability to form concentrated solutions. For applications requiring exact solubility values, this guide provides detailed and established experimental protocols based on the shake-flask method with subsequent gravimetric or UV-Vis analysis. Furthermore, the visualization of its inhibitory action on fumarate hydratase provides context for its potential biochemical applications and off-target effects in drug development. This guide serves as a foundational resource for researchers and professionals working with disodium maleate, enabling informed decisions in formulation, synthesis, and biological studies.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Disodium Maleate
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the sodium salt of maleic acid, is a chemical intermediate utilized in various industrial and pharmaceutical applications. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of disodium maleate, including its decomposition pathway and methodologies for its characterization.
Thermal Stability and Decomposition Profile
Disodium maleate is a crystalline solid that is generally more thermally stable than its parent acid, maleic acid. Its decomposition is an endothermic process that occurs at elevated temperatures, likely proceeding in multiple stages. The final inorganic residue of the thermal decomposition of sodium carboxylates, such as sodium carboxymethyl starch, is typically sodium carbonate[1].
Key Thermal Events
The thermal decomposition of disodium maleate is expected to exhibit the following key events upon heating:
-
Melting: As a crystalline solid, disodium maleate will first undergo a phase transition from solid to liquid.
-
Decomposition: At higher temperatures, the molecule will begin to decompose. This process is likely to be complex, involving the breakdown of the organic maleate structure. The unsaturated nature of the maleate anion may influence the decomposition pathway compared to its saturated analog, sodium succinate.
-
Formation of Sodium Carbonate: The decomposition is expected to yield sodium carbonate as the final stable inorganic residue, along with the evolution of various gaseous byproducts.
Quantitative Thermal Analysis Data
Precise quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for disodium maleate is not available in the public literature. However, based on the behavior of similar sodium carboxylates, an illustrative dataset is presented below to guide researchers in their analyses.
Table 1: Illustrative Thermal Analysis Data for Disodium Maleate
| Parameter | Value | Technique | Comments |
| Melting Point (Tm) | ~280 - 320 °C | DSC | Expected decomposition onset temperature range. |
| Mass Loss (Step 1) | ~10 - 15% | TGA | Potential initial loss of volatile components or initial breakdown. |
| Temperature Range (Step 1) | ~280 - 350 °C | TGA | Corresponds to the initial phase of decomposition. |
| Mass Loss (Step 2) | ~25 - 35% | TGA | Major decomposition step leading to the formation of intermediates. |
| Temperature Range (Step 2) | ~350 - 500 °C | TGA | Higher temperature degradation of the organic moiety. |
| Final Residue | ~40 - 45% | TGA | Theoretical mass of Na₂CO₃ from C₄H₂Na₂O₄ is ~66.2%. The difference suggests the formation of other non-volatile intermediates or incomplete decomposition under certain conditions. |
| Enthalpy of Decomposition (ΔHd) | Endothermic | DSC | The overall decomposition process is expected to require energy input. |
Note: The data in this table is illustrative and intended for guidance. Actual experimental values may vary based on specific conditions such as heating rate and atmosphere.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized yet detailed methodologies for the thermal analysis of disodium maleate using TGA and DSC.
Thermogravimetric Analysis (TGA)
This protocol outlines the steps for determining the thermal stability and decomposition profile of disodium maleate by measuring mass changes as a function of temperature.
Objective: To quantify the mass loss of disodium maleate upon heating and determine the temperatures of decomposition events.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550 or similar)[2].
Materials:
-
Disodium maleate sample (powder form)
-
Inert purge gas (e.g., Nitrogen or Argon, high purity)
-
Oxidative purge gas (e.g., Air), if required for specific study objectives
-
TGA sample pans (e.g., platinum or alumina)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature.
-
Turn on the purge gas and allow the system to stabilize. A typical flow rate is 20-50 mL/min[3].
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the disodium maleate sample directly into a clean, tared TGA pan.
-
Record the exact mass.
-
Ensure the sample is evenly spread at the bottom of the pan to ensure uniform heating.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Program the instrument with the desired temperature profile. A typical dynamic scan involves:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Select the appropriate purge gas (e.g., Nitrogen for inert atmosphere studies).
-
-
Data Acquisition:
-
Start the experiment and record the mass change as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Calculate the percentage mass loss for each distinct decomposition step.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
This protocol describes the measurement of heat flow to or from the disodium maleate sample as a function of temperature, allowing for the determination of melting points and enthalpies of transitions.
Objective: To identify and quantify thermal transitions such as melting and decomposition.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500 or similar)[4].
Materials:
-
Disodium maleate sample (powder form)
-
DSC sample pans and lids (e.g., aluminum or copper)
-
Reference pan (empty)
-
Inert purge gas (e.g., Nitrogen, high purity)
Procedure:
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
Turn on the purge gas and allow the system to stabilize.
-
-
Sample Preparation:
-
Weigh approximately 2-5 mg of the disodium maleate sample into a DSC pan.
-
Record the exact mass.
-
Hermetically seal the pan with a lid.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Program the instrument with the desired temperature profile. A typical scan would be:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition:
-
Start the experiment and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic (melting) and exothermic (decomposition) peaks.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy of fusion (ΔHf) and enthalpy of decomposition (ΔHd) by integrating the area under the respective peaks.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of disodium maleate.
Caption: Workflow for TGA and DSC analysis of disodium maleate.
Proposed Decomposition Pathway
Based on the thermal decomposition of other sodium carboxylates, a plausible decomposition pathway for disodium maleate is proposed below.
Caption: Proposed thermal decomposition pathway for disodium maleate.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of disodium maleate for researchers and professionals in drug development and related fields. While specific experimental data remains to be published, the provided protocols and illustrative data offer a strong starting point for in-house analysis. The proposed decomposition pathway, culminating in the formation of sodium carbonate, is consistent with the behavior of similar compounds. Further experimental investigation is necessary to fully elucidate the precise decomposition mechanism and quantify the associated thermal events for disodium maleate.
References
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Disodium Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of disodium (B8443419) maleate (B1232345), a compound of interest in various chemical and pharmaceutical applications. Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility and stability, which are critical parameters in drug development and materials science. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.
Crystallographic Data Summary
The crystal structure of disodium maleate monohydrate has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group C2/c.[1] A comprehensive summary of the crystallographic data is presented below, offering a quantitative overview of the unit cell and its contents.
| Parameter | Value |
| Chemical Formula | C₄H₂Na₂O₄ · H₂O |
| Molecular Weight | 178.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 20.979 (4) Å |
| b | 10.004 (3) Å |
| c | 6.369 (1) Å |
| α | 90° |
| β | 100.15 (1)° |
| γ | 90° |
| Volume and Density | |
| Volume (V) | 1318.9 ų |
| Calculated Density | 1.79 g/cm³ |
Structural Insights
The crystal structure of disodium maleate monohydrate reveals a complex three-dimensional network. The maleate dianion is non-planar, with the two carboxylate groups twisted relative to the carbon-carbon double bond.[1] Specifically, one carboxylate group is twisted by 66.0° and the other is rotated by -16.9° about their respective C-C bonds.[1]
Both sodium ions exhibit a five-coordinate geometry, forming a distorted square-pyramidal arrangement with oxygen atoms from the carboxylate groups and the water molecule.[1] The water molecule plays a crucial role in the crystal packing, linking the maleate dianions through a hydrogen-bonded helical array.[1]
Experimental Protocols
The determination of the crystal structure of disodium maleate monohydrate involved the following key experimental procedures:
Crystal Growth
Single crystals of disodium maleate monohydrate were prepared by dissolving the crude salt in a mixture of dimethyl sulfoxide (B87167) (DMSO) and a small amount of water.[1] Platy crystals of good quality were obtained through the slow evaporation of water from this solution.[1]
X-ray Diffraction Data Collection
A suitable single crystal was mounted and subjected to X-ray diffraction analysis. The unit-cell parameters were initially determined photographically and later refined using a Picker FACS-1 diffractometer.[1] Graphite-monochromated Mo Kα radiation (λ = 0.71069 Å) was used for data collection up to a 2θ maximum of 80°.[1] A total of 4157 independent reflections were measured, of which 2871 were considered observed based on the intensity criterion I > 3σ(I).[1]
Structure Solution and Refinement
The crystal structure was solved using symbolic addition methods.[1] Subsequent refinement of the atomic coordinates and anisotropic thermal parameters was carried out by full-matrix least-squares methods.[1] The final refinement converged to a weighted R-value (Rw) of 0.048 and an unweighted R-value (R) of 0.033 for the observed reflections.[1]
Visualization of the Analytical Workflow
The logical flow of the experimental and computational steps involved in the crystal structure analysis of disodium maleate is depicted in the following diagram.
Caption: Workflow for Disodium Maleate Crystal Structure Analysis.
References
An In-depth Technical Guide to the pH of Disodium Maleate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles governing the pH of aqueous disodium (B8443419) maleate (B1232345) solutions. It includes theoretical calculations, experimental protocols, and visual representations to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.
Core Concepts: Understanding the Alkaline Nature of Disodium Maleate
Disodium maleate (C₄H₂Na₂O₄) is the sodium salt of maleic acid, a weak diprotic acid. When dissolved in water, disodium maleate dissociates completely into two sodium ions (Na⁺) and a maleate dianion (C₄H₂O₄²⁻). The sodium ion is a spectator ion and does not react with water. However, the maleate ion is the conjugate base of a weak acid (the hydrogen maleate ion, HC₄H₂O₄⁻) and will undergo hydrolysis, reacting with water to produce hydroxide (B78521) ions (OH⁻). This production of hydroxide ions results in a solution with an alkaline pH.
The hydrolysis of the maleate ion is the key determinant of the solution's pH. The reaction proceeds as follows:
C₄H₂O₄²⁻(aq) + H₂O(l) ⇌ HC₄H₂O₄⁻(aq) + OH⁻(aq)
Quantitative Data Summary
The pH of a disodium maleate solution is dependent on its concentration and the dissociation constants of its parent acid, maleic acid.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₂Na₂O₄ | [1] |
| Molecular Weight | 160.04 g/mol | [1] |
| pKa1 of Maleic Acid | ~1.9 | [2] |
| pKa2 of Maleic Acid | ~6.07 - 6.2 | [2] |
| pH of 50 g/L Solution | 7.0 - 9.0 at 25°C | |
| Calculated pH of 0.1 M Solution | Approximately 9.77 | (See Calculation Below) |
Theoretical pH Calculation
To calculate the theoretical pH of a disodium maleate solution, we must first determine the base dissociation constant (Kb) for the maleate ion's hydrolysis reaction. This can be calculated from the second acid dissociation constant (Ka2) of maleic acid and the ion-product constant of water (Kw = 1.0 x 10⁻¹⁴ at 25°C).
Step 1: Calculate Kb1 for the maleate ion (C₄H₂O₄²⁻)
The relevant equilibrium is the hydrolysis of the maleate ion, which is the conjugate base of the hydrogen maleate ion (HC₄H₂O₄⁻). Therefore, we use Ka2 of maleic acid.
-
Kb1 = Kw / Ka2
-
pKa2 ≈ 6.2, so Ka2 ≈ 10⁻⁶·² = 1.58 x 10⁻⁷
-
Kb1 = (1.0 x 10⁻¹⁴) / (1.58 x 10⁻⁷) = 6.33 x 10⁻⁸
Step 2: Calculate the hydroxide ion concentration [OH⁻]
We can use the Kb expression for the hydrolysis of the maleate ion:
-
Kb1 = [HC₄H₂O₄⁻][OH⁻] / [C₄H₂O₄²⁻]
For a solution of disodium maleate with concentration C, we can assume that at equilibrium, [HC₄H₂O₄⁻] = [OH⁻] = x, and [C₄H₂O₄²⁻] = C - x. Since Kb1 is small, we can approximate C - x ≈ C.
-
Kb1 = x² / C
-
x = √ (Kb1 * C)
For a 0.1 M disodium maleate solution:
-
x = √ (6.33 x 10⁻⁸ * 0.1) = √ (6.33 x 10⁻⁹) ≈ 7.96 x 10⁻⁵ M
-
So, [OH⁻] ≈ 7.96 x 10⁻⁵ M
Step 3: Calculate pOH and pH
-
pOH = -log[OH⁻] = -log(7.96 x 10⁻⁵) ≈ 4.10
-
pH = 14 - pOH = 14 - 4.10 = 9.90
Note: A more precise pKa2 value of 5.96 x 10⁻⁷ from one source would yield a calculated pH of approximately 9.61 for a 0.1 M solution, highlighting the sensitivity of the calculation to the exact pKa values used.[3]
Experimental Protocol for pH Measurement
This protocol outlines the steps for the accurate determination of the pH of a disodium maleate solution using a calibrated pH meter.
3.1. Materials and Equipment
-
Disodium maleate (solid)
-
Deionized or distilled water
-
Analytical balance
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with a glass electrode
-
Standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00)
-
Wash bottle with deionized water
-
Lint-free tissues
3.2. Procedure
-
pH Meter Calibration:
-
Calibrate the pH meter according to the manufacturer's instructions using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the disodium maleate solution (e.g., pH 7.00 and 10.00).
-
Rinse the electrode with deionized water and gently blot dry with a lint-free tissue between each buffer measurement.
-
-
Preparation of Disodium Maleate Solution (e.g., 0.1 M):
-
Calculate the mass of disodium maleate required to prepare the desired volume and concentration of the solution (e.g., for 100 mL of a 0.1 M solution, 1.6004 g of disodium maleate is needed).
-
Accurately weigh the calculated mass of disodium maleate using an analytical balance.
-
Transfer the solid to a beaker containing a portion of the total volume of deionized water.
-
Dissolve the solid completely using a magnetic stirrer.
-
Carefully transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
pH Measurement:
-
Pour a sufficient amount of the prepared disodium maleate solution into a clean, dry beaker.
-
Immerse the calibrated pH electrode into the solution, ensuring the electrode bulb is fully covered.
-
Allow the pH reading to stabilize. A stable reading is one that does not change significantly over a 30-60 second interval.
-
Record the pH value to two decimal places.
-
After measurement, rinse the electrode thoroughly with deionized water and store it according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Logical Relationships
References
Disodium Maleate as a Metabolite in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) maleate (B1232345), the salt of maleic acid, is recognized not only as a component of various pharmaceutical formulations but also as an endogenous metabolite in biological systems. While often studied in the context of toxicology, particularly its nephrotoxic effects, emerging evidence highlights its connection to specific metabolic pathways. This technical guide provides an in-depth overview of disodium maleate's role as a metabolite, consolidating current knowledge on its endogenous production, metabolic fate, and physiological concentrations. Detailed experimental protocols for its quantification and visualizations of relevant biochemical pathways are provided to support further research in this area.
Introduction
Maleic acid is a cis-butenedioic acid, a four-carbon dicarboxylic acid that is structurally isomeric to fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] In biological systems at physiological pH, it exists in its ionized form, maleate. While exogenously administered maleate is a well-established nephrotoxin used to model Fanconi syndrome in animal studies, its presence as a naturally occurring metabolite has been less explored.[3][4] Recent findings have identified endogenous production of maleate in humans, linking it to the tyrosine degradation pathway.[5][6] Understanding the biology of endogenous maleate is crucial for distinguishing toxicological effects from normal physiological processes and for identifying potential biomarkers of metabolic disorders.
Endogenous Presence and Concentrations
Endogenous maleate has been detected and quantified in human urine. Its presence is linked to inborn errors of metabolism, specifically maleylacetoacetate isomerase (MAAI) deficiency.
Data Presentation
Table 1: Urinary Maleic Acid Concentrations in Humans
| Population | Matrix | Concentration (mmol/mol creatinine) | Analytical Method | Reference |
|---|---|---|---|---|
| Healthy Controls (n=66) | Urine | Not Detectable - 1.16 | LC-MS/MS | [5][6] |
| False-Positive Newborns for Tyrosinemia Type 1 and MAAI-D Children (n=10) | Urine | 0.95 - 192.06 | LC-MS/MS | [5][6] |
| Tyrosinemia Type 1 Patients (n=2) | Urine | Not Detected | GC-MS |[5][6] |
Note: Quantitative data for endogenous maleate in human plasma, serum, or other tissues are not well-established in the reviewed literature. Studies in rats have reported "trace levels" in control animals without specifying concentrations.[7][8]
Metabolic Pathways
Formation of Endogenous Maleate
The primary established source of endogenous maleate in humans is the tyrosine degradation pathway. A deficiency in the enzyme maleylacetoacetate isomerase (MAAI) leads to the accumulation of maleylacetoacetate, which can then be converted to maleic acid.[5][9][10][11]
Metabolic Fate of Maleate
The subsequent metabolism of endogenous maleate in mammals is not fully elucidated. Two potential pathways have been suggested based on studies in various organisms.
-
Conversion to Fumarate: In bacteria, the enzyme maleate isomerase catalyzes the cis-trans isomerization of maleate to fumarate, which can then enter the TCA cycle. While this enzyme has been extensively studied in microbes, its presence and physiological significance in mammals are not confirmed.[12]
-
Conversion to D-Malate: Older literature reports the presence of a maleate hydratase (malease) in mammalian kidneys that converts maleate to D-malate.[13][14] The subsequent metabolism of D-malate in humans is not well understood, as most metabolic pathways, including the TCA cycle, are stereospecific for L-malate.[15][16][17][18]
Pathophysiological Role: Nephrotoxicity
High concentrations of exogenous maleate are known to induce nephrotoxicity, specifically targeting the proximal tubules and causing a condition that mimics Fanconi syndrome.[1][3][4][19][20] This is a critical consideration for drug development, as many amine-containing drugs are formulated as maleate salts.
The mechanisms of maleate-induced nephrotoxicity are multifactorial and include:
-
Inhibition of Renal Transporters: Maleate inhibits bicarbonate reabsorption and has been shown to reduce the activity of Na-K-ATPase and H-ATPase in the proximal convoluted tubule.[3][21]
-
Mitochondrial Dysfunction: It impairs mitochondrial function, leading to a significant depletion of ATP.[1][19] This is thought to be partly due to the depletion of Coenzyme A.[1]
-
Oxidative Stress: Maleate administration is associated with the production of reactive oxygen species.[1][20]
Experimental Protocols
Accurate quantification of maleic acid in biological matrices is essential for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.
General Workflow for Urinary Organic Acid Analysis
The analysis of organic acids like maleate in urine typically involves extraction, derivatization (especially for GC-MS), and instrumental analysis.
Detailed Protocol: GC-MS Analysis of Urinary Organic Acids
This protocol is a representative method for the analysis of organic acids in urine.[22][23][24][25][26]
-
Sample Preparation:
-
Thaw frozen urine samples.
-
To a volume of urine equivalent to 1 µmole of creatinine, add internal standards (e.g., tropic acid).[22]
-
For the analysis of keto-acids, perform oximation by adding a hydroxylamine (B1172632) solution and incubating.[22]
-
-
Extraction:
-
Acidify the sample to approximately pH 1 with HCl.[22]
-
Perform liquid-liquid extraction by adding an organic solvent such as ethyl acetate, vortexing, and centrifuging to separate the phases.[22][23]
-
Collect the organic (upper) layer. Repeat the extraction process and combine the organic layers.[23]
-
-
Derivatization:
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.[22][23]
-
To the dry residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine.[22]
-
Incubate the mixture at 70-90°C for 15-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[23]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., TG-5MS) with a temperature gradient program to separate the analytes.[26]
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify compounds based on their mass spectra and retention times by comparing them to a library of standards. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.[24]
-
LC-MS/MS Method for Maleic Acid in Serum and Urine
A validated method for the quantification of maleic acid in rat serum and urine has been described, which can be adapted for human samples.[7][8]
Table 2: Key Parameters of a Validated LC-MS/MS Method for Maleic Acid
| Parameter | Description |
|---|---|
| Sample Preparation | Spike sample with ¹³C₂-maleic acid (internal standard), vortex, and precipitate proteins with acetonitrile. Centrifuge and inject the supernatant.[8] |
| Chromatography | On-line Solid-Phase Extraction (SPE) coupled with Liquid Chromatography.[8] |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) with multiple reaction monitoring (MRM).[8] |
| Limit of Detection (LOD) | 0.2 µg/L[8] |
| Limit of Quantitation (LOQ) | 0.5 µg/L[8] |
Conclusion
Disodium maleate is an endogenous metabolite in mammals, with its primary known origin being a side product of the tyrosine degradation pathway, particularly in cases of maleylacetoacetate isomerase deficiency. While its physiological role at endogenous concentrations remains to be fully elucidated, its accumulation can serve as a biomarker for this specific inborn error of metabolism. The well-documented nephrotoxic effects of high concentrations of maleate underscore the importance of understanding its metabolism and disposition, especially for the safety assessment of pharmaceutical formulations containing maleate salts. Further research is warranted to determine the physiological concentration ranges of maleate in various human tissues and to definitively characterize the enzymatic pathways responsible for its metabolism in mammals. The analytical methods and pathway information provided in this guide serve as a foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for Maleic acid (HMDB0000176) [hmdb.ca]
- 3. Insights into the biochemical mechanism of maleic acid-induced Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Maleic acid is a biomarker for maleylacetoacetate isomerase deficiency; implications for newborn screening of tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the maleic acid in rat urine and serum samples by isotope dilution-liquid chromatography-tandem mass spectrometry with on-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Variants in GSTZ1 Gene Underlying Maleylacetoacetate Isomerase Deficiency: Characterization of Two New Individuals and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Identification of a Specific Maleate Hydratase in the Direct Hydrolysis Route of the Gentisate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maleate hydratase - Wikipedia [en.wikipedia.org]
- 15. biochemistry - Can humans metabolize D-malate? - Biology Stack Exchange [biology.stackexchange.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Physiology of malate dehydrogenase and how dysregulation leads to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maleate nephrotoxicity: mechanisms of injury and correlates with ischemic/hypoxic tubular cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulforaphane prevents maleic acid-induced nephropathy by modulating renal hemodynamics, mitochondrial bioenergetics and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Additive inhibition of renal bicarbonate reabsorption by maleate plus acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 23. aurametrix.weebly.com [aurametrix.weebly.com]
- 24. metbio.net [metbio.net]
- 25. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Spectroscopic Analysis of Disodium Maleate: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the spectroscopic analysis of disodium (B8443419) maleate (B1232345), a key organic salt utilized in various chemical and pharmaceutical applications. The guide details the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of this compound. It includes a comprehensive summary of spectral data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction
Disodium maleate is the sodium salt of maleic acid, an unsaturated dicarboxylic acid.[1] Its structure, containing a carbon-carbon double bond and two carboxylate groups, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for quality control, structural elucidation, and the study of its interactions in various matrices. This guide outlines the fundamental spectroscopic techniques used to analyze disodium maleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For disodium maleate, ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy of disodium maleate, the two chemically equivalent olefinic protons give rise to a single signal. The chemical shift of this singlet is influenced by factors such as the solvent, pH, and concentration.[2]
Table 1: ¹H NMR Spectroscopic Data for Disodium Maleate
| Nucleus | Chemical Shift (δ) in D₂O | Multiplicity |
| ¹H | ~6.0-6.3 ppm | Singlet |
Note: The exact chemical shift can vary depending on experimental conditions.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of disodium maleate is characterized by two distinct signals corresponding to the olefinic carbons and the carboxylate carbons.
Table 2: ¹³C NMR Spectroscopic Data for Disodium Maleate
| Nucleus | Chemical Shift (δ) | Assignment |
| ¹³C | ~130-135 ppm | Olefinic carbons (C=C) |
| ¹³C | ~170-175 ppm | Carboxylate carbons (COO⁻) |
Note: Chemical shifts for carboxylate carbons can be influenced by solvent and counter-ion interactions.[3][4]
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the steps for acquiring NMR spectra of disodium maleate.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of disodium maleate for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in a clean, dry NMR tube.[5] D₂O is a good solvent choice for disodium maleate.[2]
-
Ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonication to aid dissolution.[5]
-
Filter the sample if any particulate matter is present to avoid interfering with the magnetic field homogeneity.[5]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A full width at half maximum (FWHM) of less than 1 Hz for the singlet in the ¹H spectrum is ideal.[2]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using an internal standard or the residual solvent peak.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The IR spectrum of disodium maleate shows characteristic absorption bands for the carboxylate and olefinic functional groups.
Table 3: Key IR Absorption Bands for Disodium Maleate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1650-1550 | Asymmetric stretching | Carboxylate (COO⁻) |
| ~1450-1360 | Symmetric stretching | Carboxylate (COO⁻) |
| ~1600 | C=C stretching | Alkene |
| ~3000-2800 | C-H stretching (if present) | Alkene |
Note: The exact positions of the peaks can be affected by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Ensure all equipment (agate mortar and pestle, pellet die) is clean and dry.
-
Grind approximately 1-2 mg of the disodium maleate sample to a fine powder using the agate mortar and pestle.[6]
-
Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[6]
-
Transfer the mixture to a pellet die.
-
-
Pellet Formation:
-
Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[6]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the salt plates and pellet die thoroughly after use.[7]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. For disodium maleate, the π → π* transition of the conjugated system (C=C double bond conjugated with the carboxylate groups) is the primary chromophore.
Table 4: UV-Vis Spectroscopic Data for Disodium Maleate
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Water | ~210-230 | Variable | π → π* |
Note: The λmax and molar absorptivity can be influenced by the solvent and pH of the solution.[8]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of disodium maleate of a known concentration in a suitable solvent, such as deionized water.[9] Spectroscopic grade solvents are recommended to minimize interference.[10]
-
Ensure the sample is completely dissolved.[11]
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.[12]
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the solvent (blank) and place it in the spectrophotometer to record a baseline.[11][13]
-
Rinse the cuvette with the sample solution before filling it.
-
Fill the cuvette with the sample solution and place it in the spectrophotometer.
-
Measure the absorbance of the sample.
-
If creating a calibration curve, measure the absorbance of each standard solution.
-
Clean the cuvettes thoroughly after use.[13]
-
Conclusion
The spectroscopic analysis of disodium maleate by NMR, IR, and UV-Vis techniques provides a comprehensive characterization of its molecular structure. ¹H and ¹³C NMR confirm the presence and connectivity of the olefinic and carboxylate moieties. IR spectroscopy identifies the key functional groups through their characteristic vibrational frequencies. UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-system. The data and protocols presented in this guide serve as a valuable resource for the routine analysis and further research of disodium maleate in scientific and industrial settings.
References
- 1. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bipm.org [bipm.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. Experimental Procedure [web.williams.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. ossila.com [ossila.com]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
An In-depth Technical Guide to the Discovery and History of Disodium Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid. It covers the historical context of its parent compound's discovery, its synthesis, and its physicochemical properties. Detailed experimental protocols for its preparation and characterization are outlined, and quantitative data are presented in structured tables. Furthermore, this guide explores the limited available information on its biological significance and applications in drug development, highlighting areas for future research. Visual diagrams are provided to illustrate key processes and relationships.
Discovery and History
The history of disodium maleate is intrinsically linked to the discovery of its parent acid, maleic acid. The journey began with the isolation of malic acid from apple juice in 1785 by the Swedish chemist Carl Wilhelm Scheele. Nearly half a century later, in 1834, the French chemist Théophile-Jules Pelouze produced maleic acid by heating malic acid.
While the precise date for the first synthesis of disodium maleate is not well-documented in historical records, its preparation is a straightforward acid-base neutralization reaction. Following the characterization of maleic acid in the mid-19th century and the development of systematic organic synthesis, the formation of its simple salts, such as disodium maleate, would have been a logical and elementary step for chemists of the era. The industrial-scale production of maleic anhydride (B1165640) in the 1920s, primarily through the oxidation of benzene, made maleic acid and its derivatives, including disodium maleate, readily available for various applications.[1] By the mid-20th century, disodium maleate was recognized as a stable intermediate in polymer synthesis and various organic reactions.[1]
Physicochemical Properties
Disodium maleate is a white crystalline powder that is highly soluble in water.[1] It is the disodium salt of maleic acid, a dicarboxylic acid where the two carboxyl groups are on the same side of the carbon-carbon double bond (cis-isomer).
Quantitative Data Summary
The following tables summarize the key quantitative data for disodium maleate and its parent compound, maleic acid.
Table 1: Physicochemical Properties of Disodium Maleate
| Property | Value | Reference |
| Molecular Formula | C₄H₂Na₂O₄ | [1] |
| Molecular Weight | 160.04 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 138-139 °C | [1][2][3] |
| Density | 1.3 g/cm³ | [1][2] |
| Water Solubility | "almost transparency" | [1][2] |
| pH (50 g/L in H₂O at 25°C) | 7.0 - 9.0 | [1][3] |
Table 2: Acid Dissociation Constants of Maleic Acid
| Dissociation Constant | pKa Value | Reference |
| pKa₁ | 1.9 | [1][4][5][6][7] |
| pKa₂ | 6.22 | [4][5][6] |
Table 3: Spectroscopic Data References for Disodium Maleate
| Spectroscopic Technique | Database/Reference |
| ¹H NMR | [8][9] |
| ¹³C NMR | [9] |
| FT-IR | [9][10] |
| Raman | [9][11] |
Experimental Protocols
Synthesis of Disodium Maleate via Neutralization
This protocol describes a standard laboratory procedure for the synthesis of disodium maleate from maleic acid and sodium hydroxide (B78521).
Materials:
-
Maleic acid (C₄H₄O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (optional, for precipitation)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Oven
Methodology:
-
Dissolution of Maleic Acid: In a beaker, dissolve a known mass of maleic acid in a minimal amount of deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Preparation of Sodium Hydroxide Solution: Prepare a stoichiometric amount of sodium hydroxide solution (2 molar equivalents) in a separate beaker.
-
Neutralization: Slowly add the sodium hydroxide solution to the maleic acid solution while continuously monitoring the pH. The addition should be dropwise as the pH approaches 7.
-
pH Adjustment: Continue adding sodium hydroxide solution until a stable pH of approximately 7.0-8.0 is achieved, indicating the complete formation of the disodium salt.[1][3]
-
Isolation:
-
Evaporation: The water can be removed by gentle heating under reduced pressure to yield the solid disodium maleate.
-
Precipitation: Alternatively, adding a water-miscible organic solvent in which disodium maleate is insoluble, such as ethanol, can induce precipitation.
-
-
Purification (Recrystallization): The crude disodium maleate can be purified by recrystallization.[1] Dissolve the solid in a minimal amount of hot deionized water and allow it to cool slowly. The purified crystals can be collected by filtration.
-
Drying: The collected crystals should be dried in an oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A solution of disodium maleate in deuterium (B1214612) oxide (D₂O) would show a singlet for the two equivalent vinyl protons. The expected chemical shift is around 6.017 ppm.[8]
-
¹³C NMR: The ¹³C NMR spectrum in D₂O would show two signals: one for the two equivalent vinyl carbons and another for the two equivalent carboxylate carbons.
Infrared (IR) Spectroscopy: The IR spectrum of solid disodium maleate (obtained, for example, using a KBr pellet) will show characteristic absorption bands for the carboxylate (COO⁻) symmetric and asymmetric stretching vibrations, as well as the C=C stretching vibration.
Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrational modes of the maleate dianion.
Mandatory Visualizations
Synthesis of Disodium Maleate
Caption: Synthesis of disodium maleate via neutralization.
Dissociation of Maleic Acid
Caption: Stepwise dissociation of maleic acid.
Biological Significance and Applications in Drug Development
The biological role of disodium maleate is not extensively studied. However, it finds applications in the pharmaceutical industry, primarily as an excipient in drug formulations.[1] Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) is a key property.[1] Maleate salts of basic drugs are common, and understanding the properties of the maleate counter-ion is crucial for formulation development.[12][13]
Some preliminary research suggests potential for disodium maleate in other areas. There are indications that it might possess antimicrobial properties.[1] Additionally, given that the related dicarboxylate, malate, is an intermediate in the Krebs cycle, there is speculation that disodium maleate could have implications in cancer research through the disruption of this cycle, though this remains an area for further investigation.[1]
Currently, there is a lack of specific information on disodium maleate directly interacting with and modulating defined signaling pathways in a therapeutic context. Its primary role in drug development is as a formulation aid.
Conclusion
Disodium maleate, a simple salt of a historically significant organic acid, possesses well-defined physicochemical properties that make it a useful compound in various industrial and research settings. While its discovery is not marked by a singular event, its synthesis and characterization are straightforward. The quantitative data presented in this guide provide a solid foundation for its application. The role of disodium maleate in biological systems and as a modulator of signaling pathways is an area that is currently underexplored and presents opportunities for future research, particularly in the fields of drug delivery and formulation science.
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. MALEIC ACID DISODIUM SALT(371-47-1) 1H NMR spectrum [chemicalbook.com]
- 9. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. MALEIC ACID DISODIUM SALT(371-47-1) IR Spectrum [chemicalbook.com]
- 11. DI-SODIUM MALEATE DIHYDRATE(25880-69-7) Raman spectrum [chemicalbook.com]
- 12. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Enigmatic Presence of Maleic Acid and Its Salts in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleic acid, a dicarboxylic acid and the cis-isomer of butenedioic acid, is widely recognized for its industrial applications, particularly in the synthesis of polymers and as a crucial component in the formation of stable pharmaceutical salts. However, its natural occurrence is far more obscure compared to its trans-isomer, fumaric acid, a well-known intermediate in the citric acid cycle. This technical guide delves into the current scientific understanding of the natural occurrence of maleic acid and its corresponding salts (maleates) in various biological systems. While present in trace amounts, its identification in specific plants, algae, and mammals hints at potential, yet unelucidated, biological roles. This document aims to provide a comprehensive overview of its natural sources, metabolic pathways, and analytical methodologies for its detection and quantification.
Natural Occurrence of Maleic Acid and Its Salts
Evidence from metabolomic studies and chemical analyses indicates the presence of maleic acid in a variety of natural sources, although typically at low concentrations. Unlike its isomer, malic acid, which is abundant in fruits, maleic acid's natural distribution is more sporadic.
Table 1: Documented Natural Sources of Maleic Acid
| Kingdom | Organism/Source | Common Name | Method of Identification | Quantitative Data |
| Plantae | Panax ginseng | Ginseng | Metabolomics | Not Quantified |
| Ananas comosus | Pineapple | Metabolomics | Not Quantified | |
| Theobroma cacao | Cacao | Metabolomics | Not Quantified | |
| Prunus cerasus | Sour Cherry | Metabolomics | Not Quantified[1][2] | |
| Zea mays | Corn | Metabolomics[3] | Not Quantified | |
| Populus tremula | Quaking Aspen | UPLC-QTOF-MS[4] | Not Quantified | |
| Psychotria punctata | Dotted Wild Coffee | Metabolomics[5][6] | Not Quantified | |
| Animalia | Mus musculus | Mouse | Metabolomics | Not Quantified |
| Protista | Algae | - | Metabolomics | Not Quantified |
It is important to note that while the presence of maleic acid has been confirmed in these organisms, robust quantitative data on its concentration in various tissues remains largely unavailable in the current scientific literature. This suggests that maleic acid may exist as a transient or trace metabolite in most biological systems.
Metabolic Pathways Involving Maleic Acid
The known natural metabolic pathways involving maleic acid are primarily catabolic, focusing on its conversion to other metabolites. There is currently no evidence to suggest that maleic acid is a component of a major biosynthetic or signaling pathway in plants or animals.
Enzymatic Conversion of Maleic Acid
Two key enzymes have been identified that act on maleic acid in microorganisms:
-
Maleate (B1232345) Isomerase (EC 5.2.1.1): This enzyme catalyzes the cis-trans isomerization of maleate to fumarate (B1241708), a key intermediate in the citric acid cycle.[7][8] This conversion is crucial for organisms that can utilize maleate as a carbon source. The presence of an exogenous mercaptan is often required for its catalytic activity.
-
Maleate Hydratase (EC 4.2.1.31): This enzyme, also known as malease, catalyzes the stereospecific hydration of maleate to D-malate.[9][10][11] This is a direct hydration reaction and differs from the pathway involving isomerization to fumarate followed by hydration to L-malate.
Caption: Metabolic fate of maleic acid in certain microorganisms.
Experimental Protocols
The detection and quantification of maleic acid in biological matrices are challenging due to its low natural abundance and the presence of interfering isomers like fumaric acid and other organic acids. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most suitable analytical techniques.
General Workflow for Maleic Acid Analysis
Caption: A generalized workflow for the analysis of maleic acid from biological samples.
Detailed Methodologies
1. Sample Preparation and Extraction (Adapted for Plant Tissues)
This protocol is a composite based on general methods for organic acid extraction from plant material and should be optimized for specific matrices.
-
Objective: To extract maleic acid from plant tissue while minimizing degradation and isomerization.
-
Materials:
-
Fresh or flash-frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction solvent: 80:20 (v/v) Methanol (B129727):Water, pre-chilled to -20°C
-
Internal standard: ¹³C₄-Maleic acid
-
Centrifuge capable of 4°C and >10,000 x g
-
Solid Phase Extraction (SPE) cartridges (e.g., a mixed-mode anion exchange)
-
-
Procedure:
-
Weigh approximately 100 mg of frozen plant tissue.
-
Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the frozen powder to a pre-weighed tube and add the appropriate volume of pre-chilled extraction solvent containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Sonicate the sample in an ice bath for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. For enhanced cleanup, perform a solid-phase extraction.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the organic acid fraction.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol in water).
-
2. LC-MS/MS Quantification
-
Objective: To separate maleic acid from its isomers and other organic acids and to quantify it with high sensitivity and specificity.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Reversed-phase C18 column or a mixed-mode column suitable for polar compounds.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
-
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Typical MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maleic Acid: m/z 115 -> 71 (quantifier), m/z 115 -> 27 (qualifier)
-
¹³C₄-Maleic Acid: m/z 119 -> 74
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for each MRM transition must be optimized for the specific instrument.
-
Table 2: Summary of Analytical Parameters for LC-MS/MS
| Parameter | Recommended Setting/Value |
| Chromatography | |
| Column | Reversed-phase C18 or Mixed-Mode Anion Exchange |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from fumaric acid |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 115 |
| Product Ions (m/z) | 71, 27 |
| Internal Standard | ¹³C₄-Maleic Acid (m/z 119 -> 74) |
Conclusion and Future Perspectives
The natural occurrence of maleic acid and its salts is a subject that warrants further investigation. While its presence has been qualitatively confirmed in a range of organisms, the lack of quantitative data and a clear understanding of its physiological role presents a significant knowledge gap. The development and application of highly sensitive and specific analytical methods, such as the LC-MS/MS protocol outlined in this guide, will be instrumental in accurately determining the concentration of maleic acid in various biological tissues. Future research should focus on metabolomic studies specifically targeting the quantification of maleic acid to elucidate its potential role, if any, in plant and animal biochemistry beyond simple catabolism. For drug development professionals, understanding the natural baseline levels of maleic acid and the enzymes that metabolize it could be pertinent in the context of using maleate salts in pharmaceutical formulations, particularly concerning potential interactions and metabolic fate.
References
- 1. Chemical Composition of 21 Cultivars of Sour Cherry (Prunus cerasus) Fruit Cultivated in Poland [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Widely Targeted Metabolomics Analysis Reveals Key Quality-Related Metabolites in Kernels of Sweet Corn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Metabolism of Leaf Nodules in Ardisia crenata and Psychotria punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maleate isomerase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Specific Maleate Hydratase in the Direct Hydrolysis Route of the Gentisate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Spectroscopic Guide to Disodium Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a fundamental chemical entity with applications ranging from polymer synthesis to its use as a precursor in the production of various industrial chemicals. An in-depth understanding of its molecular structure and properties is crucial for leveraging its full potential. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the disodium maleate molecule, with a focus on its molecular geometry, electronic structure, and vibrational spectroscopy. This document summarizes key quantitative data, details experimental protocols, and presents logical workflows through diagrammatic representations to serve as an essential resource for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Properties
Disodium maleate is an organic sodium salt with the chemical formula C₄H₂Na₂O₄ and a molecular weight of 160.04 g/mol .[1] It is typically produced through the neutralization of maleic acid with sodium hydroxide.[1] The maleate dianion possesses a cis-configuration around the carbon-carbon double bond, which imparts a distinct V-shape to the molecule.
Theoretical Molecular Geometry
While a detailed theoretical study providing the optimized geometry of the isolated disodium maleate molecule or the maleate dianion through methods like Density Functional Theory (DFT) is not extensively available in the reviewed literature, the general structural characteristics can be inferred from crystallographic data and computational studies on related maleate compounds. The key features of the maleate dianion's geometry are the C=C double bond and the two carboxylate groups. The cis configuration of the carboxylate groups leads to steric hindrance and electronic repulsion, influencing the overall molecular geometry.
A computational study on 4-chloroanilinium maleate, which contains the hydrogen maleate anion, using DFT at the B3LYP/6-311++G(d,p) level, provides some insight into the bond lengths and angles of the maleate moiety.[2] In this study, the C-O bond distances of the carboxylate group were calculated to be in the range of 1.209–1.330 Å.[2] The C-C bond lengths of the phenyl ring in the 4-chloroaniline (B138754) part of the molecule were calculated to be in the range of 1.381-1.392 Å.[2] It is important to note that these values are for the hydrogen maleate anion in a specific crystal environment and may differ from the isolated maleate dianion.
Table 1: General Physicochemical Properties of Disodium Maleate
| Property | Value | Reference |
| Molecular Formula | C₄H₂Na₂O₄ | [1] |
| Molecular Weight | 160.04 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| IUPAC Name | disodium;(Z)-but-2-enedioate |
Electronic Structure
The electronic structure of the maleate dianion has been investigated using a combination of X-ray absorption spectroscopy and computational methods. A notable feature of the maleate dianion is the non-degeneracy of its oxygen core-orbitals, with a calculated energy difference of approximately 0.15 eV. This is a consequence of the different orientation of the two carboxylate groups with respect to the C=C bond in the cis-isomer.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of a molecule. For the maleate dianion, the HOMO is located on the C=C bond between the carboxylate groups. This localization of electron density on the HOMO contributes to the lower stability of maleate compared to its trans-isomer, fumarate (B1241708). The energy gap between the HOMO and the LUMO is a key parameter in determining the electronic excitation properties of the molecule. A study on fumarate, maleate, and succinate (B1194679) dianions revealed a gradually increasing energy gap between the HOMO and the excited π* LUMO from fumarate to maleate to succinate.
Experimental Protocols
Synthesis of Disodium Maleate
A common and straightforward method for the synthesis of disodium maleate is through the neutralization of maleic anhydride (B1165640) or maleic acid with sodium hydroxide.[1][3]
Protocol:
-
Dissolution: Add 9.8 parts by weight of maleic anhydride to 100 parts by weight of water.
-
Neutralization: To this solution, add 8 parts by weight of sodium hydroxide.
-
Homogenization: Stir the mixture until a homogeneous solution of disodium maleate is obtained.[3]
-
Isolation (Optional): The disodium maleate can be used in solution for subsequent reactions or isolated as a solid. To isolate, the water can be removed using a rotary evaporator to yield a white powder.[3] Alternatively, the disodium maleate can be purified by recrystallization from aqueous solutions.[1]
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 0.041 g of disodium maleate in 0.5 ml of deuterium (B1214612) oxide (D₂O).[4]
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz).
-
Parameters: Acquire the ¹H NMR spectrum. The olefinic protons of the maleate dianion are chemically equivalent and typically appear as a singlet in the spectrum.
-
Expected Chemical Shift: A singlet is observed at approximately 6.017 ppm for the two equivalent vinylic protons.[4]
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of disodium maleate in a suitable solvent, such as D₂O.
-
Instrument: A high-resolution NMR spectrometer (e.g., 125 MHz).
-
Parameters: Acquire the ¹³C NMR spectrum. Due to the symmetry of the maleate dianion, two signals are expected: one for the two equivalent olefinic carbons and one for the two equivalent carboxylate carbons.
-
Expected Chemical Shifts: The chemical shifts will depend on the solvent and reference standard used.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of finely ground disodium maleate with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Key Vibrational Modes: The FTIR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the maleate dianion, including C=O stretching, C=C stretching, and C-H bending vibrations.
Raman Spectroscopy:
-
Sample Preparation: Crystalline powder of disodium maleate can be directly analyzed.
-
Instrument: A Raman spectrometer equipped with a laser excitation source.
-
Data Acquisition: Acquire the Raman spectrum.
-
Key Vibrational Modes: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations, such as the C=C stretch, are often strong in the Raman spectrum.
Summary of Quantitative Data
The following tables summarize the key quantitative data available from the literature for disodium maleate and the maleate dianion.
Table 2: ¹H NMR Spectroscopic Data for Disodium Maleate
| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |
| Olefinic (-CH=CH-) | 6.017 | Singlet | D₂O | [4] |
Table 3: Theoretical Electronic Structure Data for Maleate Dianion
| Parameter | Value | Method | Reference |
| Oxygen Core-Orbital Energy Difference | ~0.15 eV | Computational |
Conclusion
This technical guide has synthesized the available theoretical and experimental data on the disodium maleate molecule. While a complete, dedicated computational study on the geometry and vibrational frequencies of the isolated disodium maleate molecule is not readily found in the surveyed literature, existing experimental data and theoretical studies on related compounds provide a solid foundation for understanding its fundamental properties. The provided experimental protocols for synthesis and spectroscopic characterization offer practical guidance for researchers. The presented workflows, visualized through DOT language diagrams, aim to clarify the logical steps involved in the study of this molecule. This guide serves as a valuable starting point for further research into the properties and applications of disodium maleate, particularly in the fields of materials science and drug development.
References
An In-depth Technical Guide to the Isomeric Forms of Disodium Butenedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) butenedioate (B8557255), existing in two isomeric forms—disodium maleate (B1232345) (the cis isomer) and disodium fumarate (B1241708) (the trans isomer)—presents distinct physicochemical and biological properties that are of significant interest in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of these two isomers, detailing their synthesis, structural characteristics, and key physicochemical properties. Comparative data is presented in structured tables for ease of reference. Furthermore, this guide outlines detailed experimental protocols for their synthesis and characterization, and includes visualizations of their isomeric relationship and synthetic pathways to facilitate a deeper understanding.
Introduction
Disodium butenedioate (C₄H₂Na₂O₄) is the sodium salt of butenedioic acid. The spatial arrangement of the carboxylate groups around the central carbon-carbon double bond gives rise to two geometric isomers: disodium maleate and disodium fumarate. The cis configuration of disodium maleate and the trans configuration of disodium fumarate lead to significant differences in their molecular geometry, which in turn influence their physical, chemical, and biological behaviors. These differences are critical in various applications, including as food additives, in industrial processes, and notably in pharmaceutical formulations where they can be used as excipients or in the synthesis of active pharmaceutical ingredients.[1][2]
Isomeric Forms and Molecular Structure
The core difference between disodium maleate and disodium fumarate lies in their geometric isomerism. Disodium maleate is the salt of maleic acid, the cis-isomer of butenedioic acid, where the carboxylate groups are on the same side of the double bond.[3] Disodium fumarate is the salt of fumaric acid, the trans-isomer, with the carboxylate groups on opposite sides.[4] This fundamental structural difference impacts their chemical and physical properties significantly.
Physicochemical Properties
The distinct geometries of disodium maleate and disodium fumarate give rise to notable differences in their physicochemical properties. These properties are crucial for their handling, formulation, and application.
| Property | Disodium Maleate | Disodium Fumarate |
| Synonyms | Sodium maleate, Disodium (Z)-but-2-enedioate | Sodium fumarate, Disodium (E)-but-2-enedioate |
| Molecular Formula | C₄H₂Na₂O₄ | C₄H₂Na₂O₄ |
| Molecular Weight | 160.04 g/mol [3] | 160.04 g/mol [4] |
| Appearance | White crystalline powder[1] | White, odorless crystalline powder[2] |
| Solubility in Water | Soluble in water[1] | 228 g/L[5] |
| pKa of Parent Acid | pKa₁ = 1.9, pKa₂ = 6.07 (Maleic Acid)[6] | pKa₁ = 3.03, pKa₂ = 4.44 (Fumaric Acid)[1] |
| Toxicity (Oral, Rat LD50) | 3380 mg/kg[7] | 8000 mg/kg[8] |
Crystal Structure of Disodium Maleate Monohydrate [9]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Cell Dimensions | a = 20.979 Å, b = 10.004 Å, c = 6.369 Å |
| β = 100.15° |
Experimental Protocols
Synthesis
The most common method for the synthesis of both isomers is the neutralization of the corresponding acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1][8]
Protocol for the Synthesis of Disodium Maleate: [9]
-
Reaction Setup: In a reaction vessel, dissolve 9.8 parts by weight of maleic anhydride in 100 parts by weight of water.
-
Neutralization: Slowly add 8 parts by weight of sodium hydroxide to the maleic anhydride solution while stirring continuously. The reaction is exothermic, and cooling may be required to maintain a controlled temperature.
-
Completion: Continue stirring until a homogeneous solution of disodium maleate is obtained.
-
Isolation (Optional): The disodium maleate can be used in solution or isolated as a solid by evaporation of the water, followed by drying.
Protocol for the Synthesis of Disodium Fumarate: [8]
-
Reaction Setup: Heat water to boiling in a reaction vessel.
-
Dissolution: While stirring, add fumaric acid to the boiling water.
-
Neutralization: Add sodium carbonate in portions until the pH of the solution reaches 6.5-6.7.
-
Filtration: Filter the hot solution to remove any impurities.
-
Isolation: The resulting solution of sodium fumarate can be used directly, or the product can be isolated by cooling and crystallization or by evaporation of the solvent.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the isomeric identity based on the chemical shifts of the vinylic protons.
-
Sample Preparation: Prepare a solution of the disodium butenedioate isomer in deuterium (B1214612) oxide (D₂O).
-
¹H NMR of Disodium Maleate: The two vinylic protons are chemically equivalent in the cis configuration and will appear as a single peak.
-
¹H NMR of Disodium Fumarate: The two vinylic protons in the trans configuration are also equivalent and will appear as a single peak, but at a different chemical shift compared to the maleate isomer.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups and differentiate the isomers based on their vibrational frequencies.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
-
Expected Spectra: Both isomers will show strong absorption bands corresponding to the carboxylate (COO⁻) stretching vibrations. Differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the cis and trans isomers due to their different symmetries.
Applications
Both disodium maleate and disodium fumarate have a range of applications in various industries.
-
Disodium Maleate:
-
Pharmaceuticals: Used as an excipient in drug formulations to improve solubility and stability.[1]
-
Food Industry: Acts as a flavor enhancer and stabilizer.[1]
-
Agriculture: Employed as a chelating agent in fertilizers.[1]
-
Cosmetics: Utilized for its emulsifying properties in personal care products.[1]
-
-
Disodium Fumarate:
-
Food Industry: Used as an acidulant and flavoring agent.[2]
-
Pharmaceuticals: Serves as a precursor for ferric fumarate, which is used to treat anemia.[2]
-
Industrial Applications: Used in the production of polyester (B1180765) resins, adhesives, and as a mordant in dyeing.[2]
-
Safety and Toxicology
Both isomers are generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.
-
Disodium Maleate: May cause skin and serious eye irritation.[3] The oral LD50 in rats is reported to be 3380 mg/kg.[7]
-
Disodium Fumarate: May cause skin and eye irritation.[4] Oral administration of 215 mg/kg in humans has been reported to cause gastrointestinal upset.[4] The oral LD50 in rats is 8000 mg/kg.[8]
Conclusion
Disodium maleate and disodium fumarate, the cis and trans isomers of disodium butenedioate, exhibit distinct physicochemical properties stemming from their geometric differences. A thorough understanding of these properties, along with their synthesis and characterization, is essential for their effective application in research and industry, particularly in the field of drug development. This guide provides a foundational overview to aid researchers and scientists in their work with these versatile compounds.
References
- 1. Fumaric acid - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disodium fumarate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Maleic acid - Wikipedia [en.wikipedia.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Disodium fumarate(17013-01-3) 1H NMR spectrum [chemicalbook.com]
- 11. MALEIC ACID DISODIUM SALT(371-47-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Disodium Maleate as a Buffering Agent in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the sodium salt of maleic acid, serves as a versatile buffering agent in a variety of biochemical assays. Its utility stems from its pKa values, which provide buffering capacity in the acidic to neutral pH range. This document provides detailed application notes, experimental protocols, and a discussion of the advantages and limitations of using disodium maleate as a buffering agent in biochemical research and drug development.
Properties of Disodium Maleate Buffer
Disodium maleate is an organic salt that is freely soluble in water.[1] The buffering capacity of maleate buffer is derived from the two pKa values of maleic acid. The second pKa is most relevant for biochemical assays, providing an effective buffering range of approximately pH 5.2 to 7.2.[2][3][4] This makes it a suitable alternative to other commonly used buffers such as phosphate (B84403), citrate, and MES in this pH range.
Table 1: Physicochemical Properties of Maleate Buffer
| Property | Value | Reference(s) |
| Chemical Formula | C4H2Na2O4 | [1] |
| Molecular Weight | 160.04 g/mol | N/A |
| pKa1 (25 °C) | ~1.9 | [3] |
| pKa2 (25 °C) | ~6.24 | [3] |
| Effective pH Range | 5.2 - 7.2 | [2][4] |
Applications in Biochemical Assays and Drug Development
Disodium maleate buffer has been successfully employed in a range of applications, including enzyme assays, drug dissolution studies, and nucleic acid manipulation techniques.
Enzyme Assays
The choice of buffer is critical for enzyme assays as it can significantly impact enzyme activity and stability.[5] Maleate buffer can be a suitable choice for enzymes that are active in the slightly acidic to neutral pH range. However, it is important to note that maleate can act as an inhibitor of transaminase reactions.[6][7]
Advantages in Enzyme Assays:
-
Alternative to Phosphate Buffers: In assays where phosphate may interfere, such as those involving certain kinases or phosphatases, maleate buffer can be a viable alternative.[8]
-
Good Buffering Capacity in the pH 5-7 Range: It provides stable pH control in a range where many enzymes exhibit optimal activity.
Considerations:
-
Potential for Enzyme Inhibition: As a dicarboxylic acid, maleate can potentially interact with the active sites of some enzymes. Preliminary testing to assess its impact on the specific enzyme of interest is crucial.
-
Interaction with Nucleophiles: Maleate can react with strong nucleophiles, which could be a concern in assays involving thiols.[9]
Drug Development and Dissolution Studies
In the field of drug development, particularly for oral dosage forms, dissolution testing is a critical quality control measure. The composition of the dissolution medium, including the buffer system, can significantly influence the dissolution rate of ionizable drugs. Maleate buffer is utilized in some biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF).
Studies have compared the performance of maleate and phosphate buffers in the dissolution of weak acids. For instance, the dissolution of ibuprofen (B1674241) has been shown to be a function of the pH at the solid-liquid interface (pH₀), which is influenced by the buffer system.[10] To mimic the in vivo dissolution of ibuprofen in the bicarbonate buffer system of the small intestine, a lower concentration of maleate buffer (2.2 mM) was found to be equivalent to a 5.0 mM phosphate buffer.[10] This highlights the importance of buffer choice and concentration in developing predictive in vitro dissolution methods.
Table 2: Comparative Buffer Concentrations for Biorelevant Dissolution
| Drug | Physiological Buffer System | Equivalent Phosphate Buffer Concentration | Equivalent Maleate Buffer Concentration | Reference(s) |
| Ibuprofen | Bicarbonate | 5.0 mM | 2.2 mM | [10] |
Nucleic Acid Manipulations
Maleate buffer is also used in protocols for nucleic acid applications, such as in situ hybridization, where it is often a component of blocking and washing solutions.[11] Its buffering capacity helps to maintain the stringency of the hybridization and washing steps, which is critical for specific probe binding.
Experimental Protocols
Protocol 1: Preparation of 0.2 M Disodium Maleate Stock Solution (pH 6.0)
Materials:
-
Maleic acid (MW: 116.07 g/mol )
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (dH₂O)
-
pH meter
Procedure:
-
Dissolve 23.2 g of maleic acid in approximately 800 mL of dH₂O.
-
While stirring, slowly add a concentrated solution of NaOH (e.g., 10 M) to adjust the pH to 6.0. Use a pH meter to monitor the pH closely.
-
Once the desired pH is reached, add dH₂O to a final volume of 1 L.
-
Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.
-
Store the stock solution at room temperature.
Protocol 2: General Enzyme Assay using Maleate Buffer (Example: Maltase Activity)
This protocol is adapted from a general procedure for a maltase enzyme assay.[10]
Materials:
-
Enzyme preparation (e.g., intestinal homogenate)
-
Maltose (B56501) (substrate)
-
0.1 M Disodium Maleate Buffer, pH 6.0
-
Reagents for glucose detection (e.g., glucose oxidase/peroxidase-based assay kit)
-
Spectrophotometer or plate reader
Procedure:
-
Substrate Preparation: Prepare a 50 mM maltose solution in 0.1 M disodium maleate buffer, pH 6.0.
-
Enzyme Dilution: Dilute the enzyme preparation to the desired concentration in ice-cold 0.1 M disodium maleate buffer, pH 6.0. The optimal concentration should be determined empirically.
-
Assay Reaction: a. In a microcentrifuge tube, add 100 µL of the diluted enzyme solution. b. Add 100 µL of the 50 mM maltose substrate solution to initiate the reaction. c. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 10, 20, 30 minutes). d. To stop the reaction, place the tube on ice or use a stop solution as recommended by the glucose detection kit.
-
Glucose Detection: a. Following the manufacturer's instructions for the glucose detection kit, measure the amount of glucose produced in each reaction tube. b. Prepare a standard curve using known concentrations of glucose to quantify the results.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction (e.g., in µmol of glucose produced per minute). b. Compare the activity under different conditions or with different enzyme preparations.
Visualizations
Buffer Selection Workflow for Biochemical Assays
The selection of an appropriate buffer is a critical first step in assay development. The following workflow outlines a logical approach to choosing a suitable buffer system.
Caption: A logical workflow for selecting an optimal buffering agent for a new biochemical assay.
Experimental Workflow for In Situ Hybridization
Disodium maleate buffer is a common component in the washing and blocking steps of in situ hybridization protocols. This workflow illustrates the key stages of such an experiment.
Caption: A generalized experimental workflow for in situ hybridization, highlighting the use of maleate buffer.
Potential Interferences and Limitations
While disodium maleate is a useful buffer, researchers should be aware of its potential limitations and interferences in certain biochemical assays.
-
Inhibition of Transaminases: Maleate is a known inhibitor of transaminase enzymes.[6][7] Its use should be avoided in assays involving these enzymes.
-
Reaction with Nucleophiles: The double bond in the maleate molecule makes it susceptible to Michael addition reactions with strong nucleophiles, such as thiols (e.g., cysteine residues in proteins, dithiothreitol).[9] This could potentially modify proteins or interfere with assay components.
-
Metal Ion Chelation: Like other dicarboxylic acids, maleate can chelate divalent metal ions. This can be problematic in assays for metalloenzymes where metal ions are essential for activity. The extent of this interference will depend on the specific metal ion and the concentration of the maleate buffer.
-
Interference with Protein Quantification Assays: The compatibility of maleate buffer with common protein quantification assays, such as the Bradford and BCA assays, should be empirically determined. Buffers can interfere with these assays by altering the pH or by interacting with the assay reagents. It is always recommended to prepare protein standards in the same buffer as the samples.
Conclusion
Disodium maleate is a valuable buffering agent for biochemical assays, particularly in the pH range of 5.2 to 7.2. Its applications in enzyme assays, drug dissolution studies, and nucleic acid hybridization highlight its versatility. However, researchers must be mindful of its potential to inhibit certain enzymes, react with nucleophiles, and chelate metal ions. Careful consideration of these factors and appropriate validation experiments are essential for the successful application of disodium maleate buffer in any biochemical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labnetwork.com.br [labnetwork.com.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Disodium Maleate Buffer Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disodium (B8443419) maleate (B1232345) buffer is a versatile and widely used buffer system in various biochemical and pharmaceutical applications. Its effectiveness in the pH range of 5.2 to 6.8 makes it suitable for a variety of experimental conditions.[1] Maleate buffer is particularly noted for its utility as an inhibitor of transaminase reactions in biochemistry.[2][3][4] This document provides a detailed protocol for the preparation of a disodium maleate buffer solution, ensuring accuracy and reproducibility for research and development purposes.
The preparation of this buffer typically involves starting with maleic acid and titrating with a strong base, such as sodium hydroxide (B78521) (NaOH), to the desired pH. As NaOH is added, the maleic acid is converted to its conjugate bases, monosodium maleate and then disodium maleate. The buffering capacity is centered around the second pKa of maleic acid, which is approximately 6.24 at 25°C.[3][4]
Physicochemical Properties and Data
Understanding the fundamental properties of the buffer components is crucial for accurate preparation and application.
| Property | Value | Reference |
| Molecular Formula of Maleic Acid | C₄H₄O₄ | [5] |
| Molecular Weight of Maleic Acid | 116.07 g/mol | [5][6] |
| pKa₁ (25°C) | 1.97 | [1] |
| pKa₂ (25°C) | 6.24 | [1][3][4] |
| Effective Buffering Range (pKa₂) | 5.2 - 6.8 | [1] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for preparing a 0.2 M Disodium Maleate Buffer solution.
Materials and Reagents
-
Maleic Acid (C₄H₄O₄), reagent grade
-
Sodium Hydroxide (NaOH), 1 N solution
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Graduated cylinders
-
Beakers
-
Sterile filtration unit (optional, for sterile applications)
Preparation of a 0.2 M Maleate Stock Solution
This protocol outlines the preparation of a stock solution which can then be adjusted to the desired pH.
-
Weighing Maleic Acid: Accurately weigh 23.2 g of maleic acid.
-
Dissolving: Transfer the maleic acid to a beaker containing approximately 800 mL of distilled water.
-
Stirring: Place the beaker on a magnetic stirrer and stir until the maleic acid is completely dissolved.
-
Final Volume: Quantitatively transfer the solution to a 1 L volumetric flask and add distilled water to bring the final volume to 1 L. This creates a 0.2 M maleic acid solution.
pH Adjustment to Prepare 0.2 M Disodium Maleate Buffer
This procedure describes how to adjust the pH of the 0.2 M maleic acid stock solution to the desired value using a 1 N NaOH solution.
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Titration: Place a known volume of the 0.2 M maleic acid stock solution in a beaker with a magnetic stir bar.
-
pH Monitoring: Begin stirring the solution and slowly add 1 N NaOH dropwise while continuously monitoring the pH.
-
Target pH: Continue adding NaOH until the desired pH within the buffering range (5.2 to 6.8) is reached.
-
Final Volume Adjustment: If necessary, transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.
The following table provides approximate volumes of 0.2 M NaOH required to adjust the pH of 50 mL of a 0.2 M maleic acid solution, which is then diluted to a final volume of 200 mL.
| Desired pH | Volume of 0.2 M Maleic Acid (mL) | Approximate Volume of 0.2 M NaOH (mL) | Final Volume (mL) |
| 5.2 | 50 | 7.0 | 200 |
| 5.4 | 50 | 10.8 | 200 |
| 5.6 | 50 | 15.5 | 200 |
| 5.8 | 50 | 21.5 | 200 |
| 6.0 | 50 | 26.5 | 200 |
| 6.2 | 50 | 31.5 | 200 |
| 6.4 | 50 | 36.0 | 200 |
| 6.6 | 50 | 39.5 | 200 |
| 6.8 | 50 | 42.5 | 200 |
Note: These are approximate values. It is essential to use a calibrated pH meter for precise pH adjustment.
Sterilization and Storage
For applications requiring sterile conditions, the final buffer solution can be sterilized by autoclaving at 15 psi for 20 minutes or by passing it through a 0.22 µm filter.[6] The prepared buffer can be stored at room temperature.[3][6]
Diagrams
Workflow for Disodium Maleate Buffer Preparation
Caption: Workflow for the preparation of a disodium maleate buffer solution.
Principle of Maleate Buffer Action
Caption: The chemical equilibrium that provides the buffering action of the maleate system.
References
Application Notes and Protocols: Disodium Maleate in Polymer Chemistry and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, serves as a functional monomer in polymer synthesis.[1][2] While the homopolymerization of maleate derivatives can be challenging, they readily undergo copolymerization with more reactive monomers to create polymers with tailored properties.[3] The incorporation of maleate units introduces carboxylate functionalities into the polymer backbone, which can influence properties such as hydrophilicity, adhesion, and reactivity. These characteristics make disodium maleate-containing polymers promising candidates for a variety of applications, including as scale inhibitors, in composite materials, coatings, adhesives, and as platforms for drug delivery systems.[3][4][5][6][7]
These application notes provide an overview of the use of disodium maleate in polymer synthesis, including detailed experimental protocols adapted from related systems, quantitative data from relevant studies, and visualizations of experimental workflows and conceptual pathways for drug delivery applications.
Data Presentation
Table 1: Copolymerization Conditions of Maleic Anhydride/Acid with Various Comonomers
| Comonomer | Maleic Monomer | Initiator | Solvent | Temperature (°C) | Monomer Ratio (Maleic/Comonomer) | Reference |
| Sodium Allyl Sulfonate | Maleic Anhydride | Sodium Persulfate | Water | N/A | Varied | [4] |
| Styrene | Maleic Anhydride | N/A | N/A | 120 | N/A | [8] |
| Acrylic Acid | Maleic Acid/Anhydride | Hydrogen Peroxide | Water | 80-120 | 1.2:1 to 3.0:1 | [9] |
| Sodium Methallyl Disulfonate | Maleic Acid | Sodium Persulfate | Water | 105 | N/A | [10] |
| Vinyl Acetate | Diethyl Maleate | AIBN | Toluene | N/A | Varied | [3] |
| Methyl Methacrylate | Maleic Anhydride | AIBN | Ethyl Acetate | 70 | 1:1 | [11] |
Table 2: Properties of Maleic Acid-Containing Copolymers
| Copolymer System | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Key Properties/Applications | Reference |
| Maleic Anhydride / Sodium Allyl Sulfonate | Bimodal distribution observed | N/A | Scale inhibition | [4] |
| Styrene / Maleic Anhydride | Controlled with RAFT agent | Low | Block copolymers, blend compatibilizers | [8] |
| Maleic Acid / Acrylic Acid | 1,000 - 8,000 (Number Average) | N/A | Water treatment, detergent additive | [9] |
| Maleic Acid / Sodium Methallyl Disulfonate | ~1050 | N/A | Barium sulfate (B86663) scale inhibitor | [10] |
| Poly(maleic acid) with metal ions | N/A | N/A | Thermal stability, electrical conductivity | [12] |
Experimental Protocols
Protocol 1: Aqueous Free-Radical Copolymerization of Disodium Maleate with Acrylic Acid
This protocol describes the synthesis of a random copolymer of disodium maleate and acrylic acid in an aqueous solution using a free-radical initiator. This method is adapted from procedures for similar water-soluble monomers.[9][10]
Materials:
-
Disodium Maleate
-
Acrylic Acid (freshly distilled)
-
Potassium Persulfate (KPS) or Ammonium Persulfate (APS) (initiator)
-
Sodium Hydroxide (B78521) (for pH adjustment)
-
Deionized Water
-
Methanol (B129727) (for precipitation)
-
Reaction flask with a condenser, mechanical stirrer, nitrogen inlet, and temperature control (heating mantle or oil bath)
Procedure:
-
Monomer Solution Preparation:
-
In the reaction flask, dissolve a desired molar ratio of disodium maleate and acrylic acid in deionized water. A typical starting concentration is 20-30 wt% total monomers.
-
Adjust the pH of the solution to a range of 4.0-5.0 using a sodium hydroxide solution. This pH range is often optimal for the copolymerization of maleic acid and acrylates.[9]
-
-
Degassing:
-
Purge the monomer solution with nitrogen gas for 30-45 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
-
Initiator Addition and Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) under a nitrogen atmosphere with continuous stirring.
-
Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction flask. The initiator concentration will influence the molecular weight of the resulting copolymer.
-
Maintain the reaction at the set temperature with stirring for 4-6 hours to achieve high monomer conversion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the aqueous polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator residues.
-
Dry the final copolymer product in a vacuum oven at 40-50°C to a constant weight.
-
-
Characterization:
-
The composition, molecular weight, and polydispersity of the copolymer can be characterized using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC).
-
Visualizations
Caption: General workflow for the synthesis and characterization of a disodium maleate copolymer.
Application in Drug Delivery
Copolymers containing maleate units are promising for drug delivery applications. The carboxylate groups of the disodium maleate units can be protonated in acidic environments, altering the polymer's solubility. Furthermore, these carboxylic acid groups can be used for the covalent conjugation of drugs that have suitable functional groups, such as amines or hydroxyls.[7] This allows for the creation of polymer-drug conjugates for targeted or controlled release.
Caption: Conceptual pathway for creating a drug-polymer conjugate from a disodium maleate copolymer.
Concluding Remarks
Disodium maleate is a versatile monomer that, through copolymerization, can be used to synthesize a wide range of functional polymers. The protocols and data presented here, adapted from studies on analogous maleate-containing systems, provide a foundation for researchers to explore the potential of disodium maleate in their specific applications. The ability to introduce carboxylic acid functionalities into polymer chains opens up possibilities for creating materials with responsive properties and for applications in drug delivery and biomaterials. Further research into the direct polymerization of disodium maleate will continue to expand its utility in polymer chemistry.
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 5. Synthesis and Properties of Poly(Propylene Glycol Maleate Phthalate)–Styrene Copolymers as a Base of Composite Materials [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. US4555557A - Maleic acid/(meth)acrylic acid copolymer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application of Disodium Maleate in Drug Formulation and Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a versatile excipient utilized in pharmaceutical formulations to enhance the stability, solubility, and overall performance of active pharmaceutical ingredients (APIs). Its properties as a buffering agent, solubility enhancer, and component in controlled-release systems make it a valuable tool for formulation scientists. This document provides detailed application notes and experimental protocols for the effective use of disodium maleate in drug formulation and delivery.
Physicochemical Properties of Disodium Maleate
A thorough understanding of the physicochemical properties of disodium maleate is fundamental to its application in drug formulation.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Na₂O₄ | [1][2] |
| Molecular Weight | 160.04 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| pH (5% w/v solution) | 7.0 - 9.0 | [1] |
| Buffering Range | pH 5.0 - 6.5 | [1] |
Applications in Drug Formulation
Disodium maleate serves multiple functions in pharmaceutical formulations, primarily as a buffering agent to maintain pH, an excipient to improve drug solubility and stability, and a component in designing controlled-release drug delivery systems.[1]
pH Modification and Buffering Agent
Disodium maleate is an effective buffering agent, particularly in the pH range of 5.0 to 6.5.[1] Maintaining a stable pH is crucial for the stability of many APIs, preventing degradation and ensuring consistent therapeutic efficacy.
This protocol describes the preparation of a stock maleate buffer solution, which can be further diluted for specific formulation needs.
Materials:
-
Maleic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Purified water
-
pH meter
Procedure:
-
Prepare a 0.2 M Maleic Acid Solution: Dissolve 2.32 g of maleic acid in approximately 80 mL of purified water.
-
Adjust pH: While stirring, slowly add a 1 M NaOH solution to the maleic acid solution. Monitor the pH continuously using a calibrated pH meter.
-
Final pH Adjustment: Continue adding NaOH until the pH of the solution reaches 6.0.
-
Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add purified water to the mark.
-
Sterilization (for parenteral use): Filter the buffer solution through a 0.22 µm sterile filter.
Solubility and Stability Enhancement
Disodium maleate can significantly enhance the aqueous solubility and stability of certain APIs.[1] This is particularly beneficial for poorly water-soluble drugs, where increased solubility can lead to improved bioavailability.
The following table provides representative data on the impact of disodium maleate on the solubility of hypothetical poorly soluble drugs.
| API | Solubility in Water (mg/mL) | Solubility in 0.05 M Disodium Maleate Buffer (pH 6.0) (mg/mL) | Fold Increase |
| Drug A (Weak Acid) | 0.05 | 0.50 | 10 |
| Drug B (Weak Base) | 0.12 | 0.84 | 7 |
| Drug C (Neutral) | 0.02 | 0.08 | 4 |
Note: The above data is illustrative to demonstrate the potential solubility-enhancing effect of disodium maleate.
This protocol outlines the methodology to determine the solubility of an API in a disodium maleate buffer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
0.05 M Disodium Maleate Buffer (pH 6.0, prepared as in Protocol 1)
-
Purified water
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for API quantification
Procedure:
-
Sample Preparation: Add an excess amount of the API to separate vials containing either purified water or the 0.05 M disodium maleate buffer.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the samples at a high speed to separate the undissolved API from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.45 µm), and dilute it appropriately.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
Data Comparison: Compare the solubility of the API in the disodium maleate buffer to its solubility in water.
This protocol provides a general framework for a stability-indicating HPLC method to assess the stability of an API in a formulation buffered with disodium maleate.
Materials:
-
Drug product formulated with disodium maleate
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for the specific API)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Environmental chambers (for accelerated stability testing)
Procedure:
-
Method Development: Develop an HPLC method capable of separating the API from its potential degradation products.
-
Forced Degradation Studies: Subject the drug product to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[3]
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5][6][7]
-
Stability Study:
-
Place the drug product in controlled environmental chambers under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analyze the samples using the validated stability-indicating HPLC method to quantify the API and any degradation products.
-
Controlled-Release Formulations
Disodium maleate can be incorporated into matrix systems to modulate the release of an API.[1] In hydrophilic matrix tablets, for instance, it can influence the hydration of the polymer and the dissolution of the drug, thereby affecting the release profile.
The following table illustrates the potential effect of disodium maleate on the release profile of a hypothetical drug from a hydrophilic matrix tablet.
| Time (hours) | % Drug Released (without Disodium Maleate) | % Drug Released (with 2% Disodium Maleate) |
| 1 | 35 | 25 |
| 2 | 55 | 40 |
| 4 | 80 | 65 |
| 8 | 98 | 90 |
| 12 | 100 | 99 |
Note: This data is illustrative and the actual release profile will depend on the complete formulation and manufacturing process.
This protocol describes a general method for preparing controlled-release matrix tablets using wet granulation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Disodium maleate
-
Hydrophilic polymer (e.g., HPMC)
-
Diluent (e.g., microcrystalline cellulose)
-
Binder solution (e.g., PVP in water or alcohol)
-
Lubricant (e.g., magnesium stearate)
-
Glidant (e.g., colloidal silicon dioxide)
Procedure:
-
Blending: Mix the API, disodium maleate, hydrophilic polymer, and diluent in a suitable blender.
-
Granulation: Add the binder solution to the powder blend and mix to form wet granules.
-
Drying: Dry the wet granules to an appropriate moisture content.
-
Milling: Mill the dried granules to obtain a uniform particle size.
-
Lubrication: Add the lubricant and glidant to the milled granules and blend.
-
Compression: Compress the final blend into tablets using a tablet press.
Conclusion
Disodium maleate is a multifunctional excipient with significant applications in pharmaceutical formulation. Its ability to act as a buffering agent, enhance solubility and stability, and modulate drug release makes it a valuable component in the development of a wide range of dosage forms. The protocols and data presented in this document provide a comprehensive guide for researchers and formulation scientists to effectively utilize disodium maleate in their drug development programs. Proper characterization and understanding of its interactions within a formulation are key to harnessing its full potential.
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 7. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disodium Maleate as a Fumarate Hydratase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate (B1241708) hydratase (FH), also known as fumarase, is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1] Beyond its central role in energy metabolism, FH is recognized as a tumor suppressor.[2] Genetic inactivation of FH leads to the accumulation of fumarate, an oncometabolite that has been implicated in the pathogenesis of hereditary leiomyomatosis and renal cell cancer (HLRCC).[1] The accumulation of fumarate competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions, a phenomenon known as pseudohypoxia.[3][4] This, in turn, drives metabolic reprogramming and promotes tumorigenesis.[3]
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, serves as a competitive inhibitor of fumarate hydratase. By mimicking the structure of the endogenous substrate, fumarate, disodium maleate can be utilized as a tool compound to pharmacologically inhibit FH activity. This allows for the study of the downstream consequences of FH inhibition in a controlled manner, providing a valuable model for understanding the cellular effects of fumarate accumulation and for the development of therapeutic strategies targeting metabolic pathways in cancer and other diseases.
Data Presentation
Quantitative Inhibition Data
| Inhibitor | Target Enzyme | Type of Inhibition | Ki Value | IC50 Value |
| Disodium Maleate | Fumarate Hydratase | Competitive | Not specified | Not specified |
| "Acid 3" (Reference Compound) | Fumarate Hydratase | Competitive | 4.5 µM[1][5] | ~2.2 µM (for parent ester)[1] |
Experimental Protocols
Preparation of Disodium Maleate Stock Solution
Materials:
-
Disodium Maleate (CAS RN: 371-47-1)
-
Nuclease-free water
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of disodium maleate powder.
-
Dissolving: Dissolve the powder in approximately 80% of the final desired volume of nuclease-free water.
-
pH Adjustment: Adjust the pH of the solution to 7.4 using 1 M HCl or 1 M NaOH. This is crucial as the pH of the stock solution can affect the pH of the final assay buffer.
-
Final Volume: Bring the solution to the final desired volume with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Fumarate Hydratase Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard fumarase activity assays and is designed to determine the inhibitory effect of disodium maleate. The assay monitors the conversion of L-malate to fumarate by measuring the increase in absorbance at 240 nm.
Materials:
-
Purified fumarate hydratase enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
L-malic acid solution (50 mM in potassium phosphate buffer, pH 7.6)
-
Disodium maleate stock solution (e.g., 100 mM)
-
UV-compatible 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.6.
-
Substrate Solution: 50 mM L-malic acid in assay buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of disodium maleate in the assay buffer to achieve a range of final concentrations (e.g., 0 µM to 10 mM).
-
-
Assay Setup:
-
For each reaction, pipette the following into a UV-compatible well or cuvette:
-
Assay Buffer
-
Disodium maleate solution (or vehicle control)
-
Enzyme solution (prepare a working dilution of fumarate hydratase in cold assay buffer immediately before use)
-
-
The final volume should be kept constant across all reactions.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor (or vehicle) for 10-15 minutes at room temperature to allow for binding to occur.
-
-
Initiate Reaction:
-
Start the reaction by adding the L-malic acid substrate solution.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of increase in absorbance is proportional to the fumarase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value and the type of inhibition, perform the assay with varying concentrations of both the substrate (L-malic acid) and the inhibitor (disodium maleate). Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.
-
Visualization of Pathways and Workflows
Signaling Pathway of Fumarate Hydratase Inhibition
Caption: Inhibition of Fumarate Hydratase by Disodium Maleate.
Experimental Workflow for Determining Inhibition Kinetics
Caption: Workflow for Fumarate Hydratase Inhibition Assay.
Logical Relationship of Downstream Cellular Effects
Caption: Cellular Consequences of Fumarate Hydratase Inhibition.
References
- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Proteasome inhibition disrupts the metabolism of fumarate hydratase- deficient tumors by downregulating p62 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase inhibits non-small cell lung cancer metastasis via inactivation of AMPK and upregulation of DAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disodium Maleate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a versatile chemical compound with emerging applications in cell biology research.[1][2] Its utility in cell culture stems from two primary properties: its capacity to act as a buffering agent and its role as a competitive inhibitor of fumarate (B1241708) hydratase, a key enzyme in the Krebs cycle.[1] These characteristics make it a valuable tool for studying cellular metabolism, particularly in the context of cancer research where metabolic reprogramming is a key hallmark.[1][3] These application notes provide detailed protocols for the preparation and use of disodium maleate in cell culture media, including methods for assessing its effects on cell viability and exploring its impact on cellular signaling pathways.
Physicochemical and Biological Data
A thorough understanding of the compound's properties is essential for experimental design.
| Property | Value | Reference(s) |
| Synonyms | Maleic acid disodium salt | [4] |
| CAS Number | 371-47-1 | [4] |
| Molecular Formula | C₄H₂Na₂O₄ | [5] |
| Molecular Weight | 160.04 g/mol | [5] |
| Appearance | White crystalline powder | [4] |
| Primary Function in Cell Culture | Buffering agent, Fumarate hydratase inhibitor | [1] |
Applications in Cell Culture
Buffering Agent
Disodium maleate can be utilized as a buffering agent to maintain a stable pH in cell culture media, typically within a pH range of 5.0 to 6.5.[1] Maintaining a consistent pH is critical for optimal cell growth, enzyme function, and overall experimental reproducibility.
Fumarate Hydratase Inhibition and Metabolic Studies
Disodium maleate acts as a competitive inhibitor of fumarate hydratase (FH), an enzyme that catalyzes the reversible hydration of fumarate to L-malate in the Krebs cycle.[1][3] Inhibition of FH leads to an accumulation of intracellular fumarate. This accumulation has significant downstream effects, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions, a phenomenon known as pseudohypoxia.[1][2][6] This stabilization promotes a shift towards aerobic glycolysis (the Warburg effect) and can influence angiogenesis and tumor progression.[1][6]
Experimental Protocols
Protocol 1: Preparation of a Sterile Disodium Maleate Stock Solution
Materials:
-
Disodium maleate powder
-
Cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
-
Analytical balance
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh the desired amount of disodium maleate powder using a calibrated analytical balance.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the required volume of sterile cell culture-grade water or PBS to achieve the desired stock concentration (e.g., 1 M).
-
Solubilization: Vortex the solution until the disodium maleate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.[7] Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[8][9]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Determination of IC₅₀ using the MTT Assay
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following protocol describes the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC₅₀ of disodium maleate on a chosen cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Sterile disodium maleate stock solution (from Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the disodium maleate stock solution in complete culture medium to achieve a range of final concentrations for testing. It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of disodium maleate.
-
Include a "vehicle control" (medium with the solvent used for the stock solution, if any, at the highest concentration used) and a "no-treatment control" (cells in medium only).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Correct for background absorbance by subtracting the average absorbance of wells containing medium only.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percent viability against the logarithm of the disodium maleate concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Protocol 3: Fumarate Hydratase Activity Assay
To confirm the inhibitory effect of disodium maleate on fumarate hydratase, a direct enzyme activity assay can be performed on cell lysates. Commercial kits are available for this purpose.[10][11] The general principle involves monitoring the conversion of L-malate to fumarate or vice versa.
General Procedure Outline:
-
Cell Lysate Preparation: Culture cells with and without disodium maleate treatment. Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the chosen assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the enzyme activity.
-
Enzyme Assay: Perform the fumarate hydratase activity assay according to the kit's instructions. This typically involves incubating the cell lysate with the substrate (fumarate or L-malate) and measuring the change in absorbance or fluorescence over time, which is proportional to the enzyme activity.[10][11]
-
Data Analysis: Compare the fumarate hydratase activity in lysates from disodium maleate-treated cells to that of untreated controls to quantify the extent of inhibition.
Signaling Pathway and Experimental Workflow Visualization
Fumarate Hydratase Inhibition Signaling Pathway
The inhibition of fumarate hydratase by disodium maleate initiates a signaling cascade that impacts cellular metabolism and gene expression.
Caption: Signaling cascade initiated by fumarate hydratase inhibition.
Experimental Workflow for Assessing Disodium Maleate Effects
The following workflow outlines the key steps for evaluating the biological effects of disodium maleate in cell culture.
Caption: Workflow for evaluating disodium maleate's cellular effects.
References
- 1. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarate hydratase in cancer: A multifaceted tumour suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Synthetically Lethal Interactions of Heme Oxygenase-1 and Fumarate Hydratase Genes [mdpi.com]
- 6. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 细胞培养基制备 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Disodium Maleate as a Chelating Agent in Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, presents significant potential as a chelating agent in agricultural applications. Its ability to form stable, water-soluble complexes with essential micronutrients can enhance their bioavailability to plants, particularly in alkaline or high-pH soils where nutrient uptake is often limited.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation and use of disodium maleate as a chelating agent for delivering micronutrients such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) to crops.
Chelating agents like disodium maleate encapsulate metal ions, protecting them from precipitation and immobilization in the soil.[4] This "claw-like" grip ensures that the micronutrients remain in a form that is readily available for plant root uptake, thereby improving nutrient use efficiency and potentially boosting crop yield and quality.[1][3]
Mechanism of Chelation
The chelating action of disodium maleate is attributed to the dicarboxylate structure of the maleate anion. The two carboxylate groups can donate lone pairs of electrons to a central metal ion, forming a stable ring-like structure known as a chelate. This sequestration of the metal ion prevents it from reacting with other soil components that would otherwise render it unavailable to the plant.
Data Presentation: Stability of Metal-Maleate Complexes
The stability of a metal-chelate complex is a critical factor in its effectiveness. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex.[5] The following table summarizes the stepwise and overall stability constants for maleic acid with key agricultural micronutrients. For comparison, a common synthetic chelating agent, Ethylenediaminetetraacetic acid (EDTA), is included.
| Metal Ion | Maleic Acid (log K₁) | Maleic Acid (log K₂) | Maleic Acid (log K₃) | Maleic Acid (Overall log β₃) | EDTA (log K₁) |
| Fe(III) | 7.9[1][6] | - | - | - | 25.1[7] |
| Cu(II) | 4.8[1][6] | - | - | - | 18.8[7] |
| Zn(II) | 2.7[8] | 4.9 (β₂) | 6.8 (β₃) | 6.8[8] | 16.5[7] |
| Mn(II) | 3.5[1][6] | - | - | - | 14.0 |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from cited sources. For Zn(II), β values represent overall stability constants.
Experimental Protocols
Protocol 1: Synthesis of Disodium Maleate
This protocol describes a common laboratory-scale synthesis of disodium maleate through the neutralization of maleic acid.
Materials:
-
Maleic anhydride (B1165640) (99%)
-
Sodium hydroxide (B78521) (NaOH) pellets (99%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
pH meter
Procedure:
-
Carefully add 9.8 grams of maleic anhydride to 100 mL of deionized water in a beaker while stirring continuously.[9]
-
In a separate container, prepare a solution by dissolving 8.0 grams of sodium hydroxide in 50 mL of deionized water. Caution: This reaction is exothermic.
-
Slowly add the sodium hydroxide solution to the maleic acid solution while monitoring the pH.
-
Continue adding the NaOH solution dropwise until the pH of the mixture stabilizes between 7.0 and 8.0.
-
The resulting solution is an aqueous solution of disodium maleate. For a solid product, the water can be removed using a rotary evaporator.
Protocol 2: Preparation of a Disodium Maleate-Iron (Fe) Chelate Solution
This protocol outlines the preparation of a stock solution of an iron chelate using disodium maleate for use in hydroponic or soil application studies.
Materials:
-
Disodium maleate
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.1 M solution of disodium maleate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of iron(II) sulfate heptahydrate in a separate flask.
-
While stirring the disodium maleate solution, slowly add an equimolar amount of the iron(II) sulfate solution.
-
Continue stirring for at least one hour to ensure complete chelation.
-
The resulting solution is a 0.1 M stock solution of Fe-maleate chelate. This can be diluted to the desired concentration for experimental use.
Protocol 3: Evaluating the Efficacy of Disodium Maleate Chelate on Plant Growth (Hydroponic Study)
This protocol provides a method for assessing the ability of disodium maleate-chelated micronutrients to support plant growth in a controlled hydroponic environment.
Materials:
-
Plant species sensitive to iron deficiency (e.g., cucumber, soybean)
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
-
Complete nutrient solution lacking iron (e.g., modified Hoagland solution)
-
Fe-maleate chelate stock solution (from Protocol 2)
-
Fe-EDTA chelate solution (for comparison)
-
Control solution (no iron)
-
pH meter and pH adjustment solutions (e.g., KOH, H₂SO₄)
-
SPAD meter for chlorophyll (B73375) measurement
Procedure:
-
Germinate seedlings until they have developed a sufficient root system.
-
Prepare the hydroponic nutrient solutions for each treatment group:
-
Control: Nutrient solution with no iron.
-
Fe-Maleate: Nutrient solution supplemented with Fe-maleate to a final concentration of 2 ppm Fe.
-
Fe-EDTA: Nutrient solution supplemented with Fe-EDTA to a final concentration of 2 ppm Fe.
-
-
Transfer the seedlings to the hydroponic systems, ensuring the roots are submerged in the respective nutrient solutions.
-
Maintain the pH of the nutrient solutions at 6.0-6.5, adjusting daily as needed.
-
Grow the plants for a period of 2-4 weeks.
-
Data Collection:
-
Weekly, measure plant height and leaf number.
-
Weekly, use a SPAD meter to obtain relative chlorophyll content readings from the youngest fully expanded leaves.[10]
-
At the end of the experiment, harvest the plants, separate shoots and roots, and record the fresh and dry weights.
-
Analyze the micronutrient content of the dried plant tissues using Atomic Absorption Spectroscopy (AAS) (see Protocol 4).
-
Protocol 4: Determination of Micronutrient Content in Plant Tissue by Atomic Absorption Spectroscopy (AAS)
This protocol describes the acid digestion of plant tissue and subsequent analysis of micronutrient content using AAS.[2][11]
Materials:
-
Dried plant tissue (from Protocol 3)
-
Grinder or mill
-
Digestion tubes
-
Concentrated nitric acid (HNO₃)
-
Perchloric acid (HClO₄)
-
Heating block
-
Atomic Absorption Spectrophotometer (AAS) with hollow cathode lamps for Fe, Mn, Zn, and Cu
-
Certified standard solutions for each metal
Procedure:
-
Grind the dried plant tissue to a fine powder.
-
Weigh approximately 0.5 g of the powdered tissue into a digestion tube.
-
Add a mixture of concentrated nitric acid and perchloric acid (e.g., 4:1 v/v). Caution: Handle acids in a fume hood with appropriate personal protective equipment.
-
Place the tubes in a heating block and digest the samples at a gradually increasing temperature until the solution is clear.
-
Allow the digest to cool, then dilute it to a known volume with deionized water.
-
Calibrate the AAS instrument using the certified standard solutions for each metal of interest.
-
Analyze the diluted samples for the concentration of Fe, Mn, Zn, and Cu.
-
Calculate the micronutrient content in the original plant tissue (e.g., in mg/kg of dry weight).
Application Guidelines
Soil Application:
-
Disodium maleate chelates can be applied to the soil as a solution or incorporated into granular fertilizers.
-
Application rates will vary depending on the crop, soil type, severity of the deficiency, and the specific micronutrient.
-
For a chelated zinc fertilizer, typical soil application rates range from 6-15 lbs per acre.[1] It is recommended to start with a similar range for disodium maleate chelates and optimize based on soil and plant tissue analysis.
Foliar Application:
-
Foliar sprays of disodium maleate chelates can be an effective way to quickly correct micronutrient deficiencies.
-
Typical concentrations for foliar sprays range from 0.5 to 2 gallons of a chelated concentrate per acre, diluted in a sufficient volume of water for thorough coverage.[6]
-
It is advisable to include a surfactant to improve leaf coverage and nutrient uptake.
-
Always test on a small area first to check for any signs of phytotoxicity.[7]
Influence on Plant Signaling Pathways
The availability of micronutrients, facilitated by chelating agents like disodium maleate, has a profound impact on plant signaling pathways that regulate nutrient uptake and homeostasis. For instance, iron uptake is tightly regulated by a complex signaling network.
When iron is deficient, plants initiate a series of responses, including the release of protons and reductants from the roots to solubilize and reduce iron in the rhizosphere. Signaling molecules such as nitric oxide (NO) and hormones like ethylene (B1197577) and auxin are involved in upregulating the expression of genes responsible for iron uptake, such as ferric chelate reductase (FRO2) and the iron-regulated transporter (IRT1). By providing a stable source of soluble iron, disodium maleate can help to ensure that these uptake systems function efficiently, thereby preventing the stress responses associated with iron deficiency.
Potential Phytotoxicity
While organic acids and their salts are generally considered less phytotoxic than some synthetic chelating agents, it is important to adhere to recommended application rates. High concentrations of any substance can have detrimental effects on plant growth. Maleic acid salts are expected to be less irritating to skin and eyes than maleic acid itself. However, it is always recommended to conduct small-scale trials to determine the optimal and safe application rates for specific crops and growing conditions.
Conclusion
Disodium maleate shows promise as a biodegradable and effective chelating agent for improving micronutrient nutrition in agricultural systems. Its ability to form stable complexes with essential metals can lead to enhanced nutrient availability and uptake by plants. The protocols and data presented in these application notes provide a framework for researchers and professionals to further investigate and optimize the use of disodium maleate in developing advanced fertilizer formulations and crop management strategies.
References
- 1. greenwaybiotech.com [greenwaybiotech.com]
- 2. customagformulators.com [customagformulators.com]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. crops.zinc.org [crops.zinc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. soiltest.vt.edu [soiltest.vt.edu]
- 11. titrations.info [titrations.info]
Application Notes and Protocols: The Role of Disodium Maleate in the Krebs Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the sodium salt of maleic acid, is a chemical compound that has been investigated for its effects on cellular metabolism, particularly the Krebs (or tricarboxylic acid, TCA) cycle. Maleate, the active component, is a geometric isomer of fumarate, a key intermediate in the Krebs cycle. Due to its structural similarity to other dicarboxylic acids in the cycle, maleate can act as an inhibitor of several key enzymes, thereby disrupting cellular respiration and energy production. These application notes provide a detailed overview of the role of disodium maleate in the Krebs cycle, its inhibitory effects, and protocols for studying these effects.
Mechanism of Action
Disodium maleate does not have a natural role in the Krebs cycle. Instead, its significance in metabolic research lies in its function as an inhibitor of key enzymatic steps. The primary mechanisms of action are:
-
Competitive Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Maleate is a known competitive inhibitor of succinate dehydrogenase (SDH), the enzyme that catalyzes the oxidation of succinate to fumarate.[1][2] Due to its structural resemblance to the substrate succinate, maleate can bind to the active site of SDH, preventing the binding of succinate and thereby inhibiting the enzyme's activity.[1] This inhibition blocks a crucial step in the Krebs cycle and the electron transport chain (where SDH is also known as Complex II).
-
Inhibition of Malate (B86768) Dehydrogenase (MDH): While less documented than its effect on SDH, maleate can also inhibit malate dehydrogenase, the enzyme responsible for the conversion of malate to oxaloacetate.
-
Inhibition of Malic Enzyme: Studies have shown that maleate can inhibit the mitochondrial NAD(P)+-dependent malic enzyme, which links the Krebs cycle with other metabolic pathways by catalyzing the oxidative decarboxylation of malate to pyruvate.
-
Depletion of Coenzyme A (CoA): Maleate has been shown to react with Coenzyme A, a vital cofactor for several Krebs cycle enzymes (e.g., in the formation of acetyl-CoA and succinyl-CoA). This reaction can lead to a depletion of the cellular CoA pool, further disrupting the cycle.
The inhibitory effects of disodium maleate make it a useful tool for studying the consequences of Krebs cycle dysfunction in various experimental models.
Data Presentation
| Compound | Target/System | Parameter | Value | Notes |
| Disodium Malonate | Isolated Mice Hearts | EC50 | 8.05 ± 2.11 mmol/L | This value represents the concentration at which a 50% decrease in left ventricular developed pressure was observed, indicative of SDH inhibition in a biological system.[3] |
| Malonate | Rat Brain Mitochondria | Ki | 0.75 mM | This is the inhibition constant for the competitive inhibition of malate transport into the mitochondria.[4] |
Mandatory Visualization
Caption: Inhibition points of Disodium Maleate in the Krebs Cycle.
Caption: Workflow for Spectrophotometric Enzyme Inhibition Assay.
Experimental Protocols
Protocol 1: Assay for Succinate Dehydrogenase (SDH) Inhibition
This protocol describes a spectrophotometric assay to determine the inhibitory effect of disodium maleate on succinate dehydrogenase activity using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria or tissue homogenate containing SDH
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sodium succinate solution (e.g., 100 mM)
-
DCPIP solution (e.g., 1 mM)
-
Disodium maleate solutions of varying concentrations
-
Spectrophotometer capable of reading at 600 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Enzyme Preparation: Prepare a suspension of isolated mitochondria or a tissue homogenate in cold phosphate buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing:
-
Phosphate buffer
-
Sodium succinate (final concentration, e.g., 20 mM)
-
DCPIP (final concentration, e.g., 50 µM)
-
Disodium maleate at the desired final concentration (a range of concentrations should be tested). For the control, add the same volume of buffer or vehicle.
-
-
Reaction Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a small volume of the enzyme preparation.
-
Measurement: Immediately start monitoring the decrease in absorbance at 600 nm over time. The reduction of DCPIP by the electrons from succinate oxidation leads to a loss of its blue color.
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rate against the concentration of disodium maleate.
-
Determine the IC50 value, which is the concentration of disodium maleate that causes 50% inhibition of SDH activity.
-
Protocol 2: Assay for Malate Dehydrogenase (MDH) Inhibition
This protocol outlines a spectrophotometric assay to measure the inhibition of malate dehydrogenase by disodium maleate by monitoring the oxidation of NADH.
Materials:
-
Purified malate dehydrogenase or cell lysate containing MDH
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Oxaloacetate solution (e.g., 10 mM)
-
NADH solution (e.g., 1 mM)
-
Disodium maleate solutions of varying concentrations
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Enzyme Preparation: Prepare a solution of purified MDH or a cell lysate in Tris-HCl buffer.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
Tris-HCl buffer
-
NADH (final concentration, e.g., 0.2 mM)
-
Disodium maleate at the desired final concentration. For the control, add the same volume of buffer or vehicle.
-
-
Reaction Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding oxaloacetate solution.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
Plot the reaction rate against the concentration of disodium maleate to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (oxaloacetate) and the inhibitor (disodium maleate) and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Conclusion
Disodium maleate serves as a valuable research tool for investigating the metabolic consequences of Krebs cycle inhibition. Its ability to competitively inhibit key enzymes like succinate dehydrogenase allows for the controlled disruption of cellular energy metabolism, providing insights into the roles of the Krebs cycle in various physiological and pathological processes. The protocols provided herein offer standardized methods for quantifying the inhibitory effects of disodium maleate on Krebs cycle enzymes, which is essential for researchers in the fields of biochemistry, cell biology, and drug development. Further research is warranted to determine the precise inhibition constants of disodium maleate for a broader range of Krebs cycle enzymes to fully elucidate its metabolic impact.
References
- 1. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 2. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Clarification on the Use of Disodium Maleate in the Food Industry: Application Notes and Protocols
A Note to Researchers, Scientists, and Drug Development Professionals:
Initial inquiries into the application of disodium (B8443419) maleate (B1232345) as a food additive have revealed a common point of confusion with a similarly named compound, disodium malate (B86768). It is crucial to distinguish between these two substances as their properties, origins, and regulatory statuses in the food industry are distinctly different. This document will first clarify the differences between disodium maleate and disodium malate, and then provide detailed application notes for disodium malate, which is the compound approved for use as a food additive.
Distinguishing Disodium Maleate from Disodium Malate
Disodium maleate and disodium malate are sodium salts of two different dicarboxylic acids: maleic acid and malic acid, respectively.
-
Disodium Maleate: Derived from maleic acid (cis-butenedioic acid), which is an unsaturated dicarboxylic acid.[1][2] Maleic acid is primarily produced synthetically and is not a naturally occurring component of fruits.[1][2]
-
Disodium Malate: Derived from malic acid (hydroxybutanedioic acid), a saturated dicarboxylic acid that is naturally found in many fruits, most notably apples.[2][3][4] It plays a role in the metabolism of all living organisms.[4]
The key structural difference is the presence of a carbon-carbon double bond in maleic acid, making it an unsaturated compound, whereas malic acid is saturated.[1][4] This difference in chemical structure leads to different properties and biological effects.
Regulatory Status
-
Disodium Maleate: Disodium maleate is not approved as a direct food additive in the European Union and is not listed on the U.S. Food and Drug Administration's (FDA) list of substances Generally Recognized as Safe (GRAS) for direct addition to food.[5][6] Its use is limited to indirect food additive applications, such as in food contact substances.[7]
-
Disodium Malate: Disodium malate is an approved food additive in the European Union, where it is designated with the E number E350 .[3][8] The FDA also permits its use in food. It is used as a flavoring agent and acidity regulator.[3][9][10]
Due to the regulatory status of disodium maleate, detailed application notes and protocols for its use as a direct food additive cannot be provided. The remainder of this document will focus on the approved food additive, disodium malate .
Application Notes for Disodium Malate (E350) in the Food Industry
Chemical Formula: Na₂(C₂H₄O(COO)₂)[3]
Appearance: White crystalline powder, freely soluble in water.[3][11]
Function: Acidity regulator, buffering agent, and flavor enhancer.[8][9][11]
Summary of Applications and Quantitative Data
Disodium malate is utilized across a wide range of food products to provide a pleasant sour taste, balance sweetness, and maintain a stable pH.[11][12]
| Food Category | Typical Function | Typical Usage Level | Notes |
| Beverages (Soft Drinks, Powdered Mixes) | Acidity Regulator, Flavor Enhancer | Varies by product, refer to specific product formulations | Balances sweetness and provides a refreshing taste.[11] |
| Confectionery (Candies, Jellies, Jams) | Acidity Regulator, Flavor Enhancer | Varies by product, refer to specific product formulations | Imparts a pleasant and persistent sourness.[11][12] |
| Dairy Products | Acidity Regulator, Stabilizer | Varies by product, refer to specific product formulations | Helps control pH and improve stability.[11][12] |
| Bakery Products | Acidity Regulator, Dough Conditioner | Varies by product, refer to specific product formulations | Can improve texture and quality of the dough.[12] |
| Processed Foods | pH Control Agent | Varies by product, refer to specific product formulations | Maintains stability and quality of the product.[12] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the efficacy of disodium malate in food applications. Researchers should adapt these protocols to their specific product formulations.
4.1. Protocol for Determining Optimal Concentration of Disodium Malate as an Acidity Regulator in a Beverage
Objective: To determine the optimal concentration of disodium malate for achieving a target pH and desired sensory profile in a model beverage system.
Materials:
-
Base beverage formulation (e.g., sugar solution, flavorings, water)
-
Disodium malate powder
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sensory evaluation panel
Methodology:
-
Preparation of Stock Solution: Prepare a 10% (w/v) stock solution of disodium malate in deionized water.
-
Sample Preparation:
-
Prepare a control batch of the base beverage without any added disodium malate.
-
Create a series of experimental batches by adding varying concentrations of the disodium malate stock solution to the base beverage. Suggested concentrations to test: 0.05%, 0.1%, 0.15%, 0.2%, 0.25% (w/v).
-
Ensure each batch is thoroughly mixed to ensure homogeneity.
-
-
pH Measurement:
-
Measure and record the pH of the control and each experimental batch using a calibrated pH meter.
-
-
Sensory Evaluation:
-
Conduct a sensory analysis with a trained panel to evaluate attributes such as sourness, sweetness, overall flavor, and mouthfeel.
-
A paired comparison or a rating scale can be used to compare each experimental batch against the control.
-
-
Data Analysis:
-
Plot the change in pH as a function of disodium malate concentration.
-
Analyze the sensory data to identify the concentration that provides the most desirable sensory characteristics.
-
Determine the optimal concentration that achieves the target pH while maintaining a positive sensory profile.
-
4.2. Protocol for Evaluating the Buffering Capacity of Disodium Malate in a Food System
Objective: To assess the ability of disodium malate to resist changes in pH in a model food system when an acid or base is added.
Materials:
-
Model food system (e.g., a simple fruit puree or a dairy-based sauce)
-
Disodium malate powder
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Calibrated pH meter
-
Burettes
-
Magnetic stirrer and stir bars
-
Beakers
Methodology:
-
Sample Preparation:
-
Prepare two batches of the model food system: one control batch without disodium malate and one experimental batch with a specific concentration of disodium malate (e.g., 0.5% w/w).
-
-
Titration with Acid:
-
Place a known volume (e.g., 100 mL) of the control sample in a beaker with a magnetic stir bar.
-
Record the initial pH.
-
Slowly titrate with 0.1 M HCl, recording the pH after each incremental addition (e.g., 0.5 mL).
-
Continue the titration until a significant drop in pH is observed.
-
Repeat the titration for the experimental sample containing disodium malate.
-
-
Titration with Base:
-
Repeat the titration process for both the control and experimental samples using 0.1 M NaOH.
-
-
Data Analysis:
-
Plot the pH against the volume of acid or base added for both the control and experimental samples.
-
The sample with disodium malate should exhibit a flatter curve, indicating a greater resistance to pH change and thus, a higher buffering capacity.
-
The buffering capacity can be quantified by calculating the amount of acid or base required to change the pH by one unit.
-
Visualizations
Caption: Distinction between Disodium Malate and Disodium Maleate.
Caption: Workflow for optimizing Disodium Malate concentration.
References
- 1. differencebetween.com [differencebetween.com]
- 2. pediaa.com [pediaa.com]
- 3. Sodium malate - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 8. Food-Info.net : E-numbers : E350 Sodium malates [food-info.net]
- 9. Sodium Malate | Food Additives Asia [foodadditivesasia.com]
- 10. E350 (Sodium malate) - Ataman Kimya [atamanchemicals.com]
- 11. mtroyal.com.tr [mtroyal.com.tr]
- 12. ruipugroup.com [ruipugroup.com]
Application Notes and Protocols for Disodium Maleate as a Comonomer in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsion polymerization is a versatile and widely utilized technique for the synthesis of a variety of polymers with applications spanning from adhesives and coatings to drug delivery systems.[1][2] The incorporation of comonomers allows for the precise tuning of polymer properties to meet the demands of specific applications. Disodium (B8443419) maleate (B1232345), the sodium salt of maleic acid, presents an interesting bienyl comonomer for modifying polymer backbones, potentially enhancing hydrophilicity and providing sites for further chemical modification.
However, it is crucial to note that maleic acid and its salts, particularly the disodium form, exhibit significantly lower reactivity in radical polymerization compared to their ester derivatives or other common comonomers like vinyl acetate (B1210297) and acrylates. This is attributed to steric hindrance and the electronic effects of the carboxylate groups. Consequently, the incorporation of disodium maleate into a polymer chain via emulsion polymerization can be challenging and may require careful optimization of reaction conditions.
These application notes provide a comprehensive overview and detailed protocols for the use of disodium maleate as a comonomer in the emulsion polymerization of vinyl acetate and acrylate-based systems. The information is intended to guide researchers in developing novel polymers with tailored properties for various applications, including pressure-sensitive adhesives and potential drug delivery matrices.
Core Concepts in Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, which typically consists of monomers, water, a surfactant, and a water-soluble initiator.[3][4] The process is characterized by high polymerization rates and the ability to produce high molecular weight polymers at low viscosity.[2]
The key stages of emulsion polymerization are:
-
Micelle Formation: Surfactant molecules form micelles in the aqueous phase.
-
Monomer Emulsification: The monomer is dispersed in the aqueous phase as droplets stabilized by the surfactant. A small amount of monomer is also solubilized within the micelles.
-
Initiation: The water-soluble initiator decomposes to form free radicals in the aqueous phase.
-
Particle Nucleation: Radicals enter the monomer-swollen micelles, initiating polymerization and forming polymer particles.
-
Propagation: Polymerization proceeds within the polymer particles, which are continuously supplied with monomer from the monomer droplets via diffusion through the aqueous phase.
-
Termination: The growth of polymer chains is terminated by radical-radical reactions.
The final product is a stable dispersion of polymer particles in water, known as a latex.
Disodium Maleate as a Functional Comonomer
The inclusion of disodium maleate in a polymer formulation can impart several desirable properties:
-
Increased Hydrophilicity: The carboxylate groups of the maleate moiety increase the polarity and water affinity of the resulting polymer.
-
Improved Adhesion: The polar nature of the carboxylate groups can enhance adhesion to various substrates.
-
Reactive Sites: The carboxylate groups can serve as handles for post-polymerization modification, such as crosslinking or conjugation with bioactive molecules.
-
pH Responsiveness: The presence of carboxylic acid salt groups can impart pH-sensitive behavior to the polymer, which is particularly relevant for drug delivery applications.[5]
Despite these potential benefits, the low reactivity of disodium maleate necessitates careful consideration in the experimental design to achieve successful incorporation into the polymer backbone.
Experimental Protocols
The following protocols are provided as a starting point for the emulsion copolymerization of vinyl acetate and a generic acrylate (B77674) monomer with disodium maleate. Researchers should note that optimization of monomer feed rates, initiator concentration, and reaction temperature may be necessary to achieve the desired polymer characteristics.
Protocol 1: Emulsion Copolymerization of Vinyl Acetate and Disodium Maleate
Materials:
-
Vinyl Acetate (VAc), inhibitor removed
-
Disodium Maleate (Na₂MA)
-
Potassium Persulfate (KPS), initiator
-
Sodium Bicarbonate (NaHCO₃), buffer
-
Sodium Dodecyl Sulfate (SDS), surfactant
-
Deionized (DI) Water
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and thermocouple
-
Monomer and initiator feed pumps
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry.
-
Initial Charge: To the reactor, add 300g of DI water, 3.0g of SDS, and 1.5g of NaHCO₃.
-
Purging: Begin stirring the mixture at 200 RPM and purge with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heating: Heat the reactor contents to 70°C.
-
Initiator Solution Preparation: In a separate vessel, dissolve 1.5g of KPS in 50g of DI water.
-
Monomer Pre-emulsion Preparation: In another vessel, prepare a pre-emulsion by adding 200g of VAc and a desired amount of disodium maleate (e.g., 10g) to 100g of DI water containing 1.0g of SDS. Gently agitate to form a stable emulsion.
-
Initiator Addition: Once the reactor reaches 70°C, add 20% of the initiator solution to the reactor.
-
Monomer Feed: Begin the continuous addition of the monomer pre-emulsion to the reactor over a period of 3 hours.
-
Initiator Feed: Simultaneously, begin the continuous addition of the remaining initiator solution to the reactor over a period of 3.5 hours.
-
Reaction Completion: After the monomer and initiator feeds are complete, maintain the reaction temperature at 70°C for an additional hour to ensure high monomer conversion.
-
Cooling: Cool the reactor to room temperature.
-
Characterization: The resulting latex can be characterized for solid content, particle size, molecular weight, and other relevant properties.
Protocol 2: Emulsion Copolymerization of Butyl Acrylate, Methyl Methacrylate, and Disodium Maleate for Pressure-Sensitive Adhesives
Materials:
-
Butyl Acrylate (BA), inhibitor removed
-
Methyl Methacrylate (MMA), inhibitor removed
-
Disodium Maleate (Na₂MA)
-
Ammonium (B1175870) Persulfate (APS), initiator
-
Sodium Bicarbonate (NaHCO₃), buffer
-
Anionic Surfactant (e.g., Sodium Lauryl Sulfate)
-
Nonionic Surfactant (e.g., Nonylphenol Ethoxylate)
-
Deionized (DI) Water
Equipment:
-
Same as Protocol 1
Procedure:
-
Reactor Setup: Assemble the reactor system.
-
Initial Charge: Add 250g of DI water, 2.0g of anionic surfactant, 1.0g of nonionic surfactant, and 1.0g of NaHCO₃ to the reactor.
-
Purging: Start stirring at 200 RPM and purge with nitrogen for 30 minutes.
-
Heating: Heat the reactor to 75°C.
-
Initiator Solution Preparation: Dissolve 1.0g of APS in 40g of DI water.
-
Monomer Pre-emulsion Preparation: Prepare a pre-emulsion by combining 150g of BA, 50g of MMA, and a desired amount of disodium maleate (e.g., 5g) with 80g of DI water containing 1.5g of anionic surfactant and 0.5g of nonionic surfactant.
-
Initiation: Add 10% of the initiator solution to the reactor.
-
Monomer and Initiator Feed: Co-feed the monomer pre-emulsion and the remaining initiator solution into the reactor over 3 hours.
-
Reaction Completion: After the feeds are complete, hold the temperature at 75°C for 1 hour.
-
Chaser Addition: To reduce residual monomer, a chaser shot of a redox initiator system (e.g., t-butyl hydroperoxide and sodium formaldehyde (B43269) sulfoxylate) can be added.
-
Cooling and Neutralization: Cool the latex to room temperature and adjust the pH to ~7.5 with a suitable base (e.g., ammonium hydroxide).
-
Adhesive Formulation: The resulting latex can be formulated into a pressure-sensitive adhesive by the addition of tackifiers, plasticizers, and other additives as needed.[2][6]
Data Presentation
The following tables present hypothetical data to illustrate the expected influence of disodium maleate on key polymer properties. Actual results will vary depending on the specific experimental conditions.
Table 1: Effect of Disodium Maleate Concentration on Latex Properties in Vinyl Acetate Copolymerization
| Sample ID | Disodium Maleate (wt% on total monomer) | Solid Content (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| PVAc-Ref | 0 | 50.2 | 250 | 0.15 |
| PVAc-MA-1 | 1 | 49.8 | 235 | 0.18 |
| PVAc-MA-3 | 3 | 49.5 | 220 | 0.22 |
| PVAc-MA-5 | 5 | 48.9 | 210 | 0.25 |
Note: Increasing disodium maleate concentration may lead to a slight decrease in solid content due to lower conversion and a decrease in particle size with an increase in polydispersity.
Table 2: Influence of Disodium Maleate on Molecular Weight and Thermal Properties of Acrylate Copolymers
| Sample ID | Disodium Maleate (wt%) | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) | T₉ (°C) |
| P(BA/MMA)-Ref | 0 | 150,000 | 350,000 | 2.33 | -15 |
| P(BA/MMA)-MA-1 | 1 | 140,000 | 330,000 | 2.36 | -13 |
| P(BA/MMA)-MA-3 | 3 | 125,000 | 300,000 | 2.40 | -10 |
| P(BA/MMA)-MA-5 | 5 | 110,000 | 270,000 | 2.45 | -8 |
Note: The incorporation of disodium maleate is expected to decrease the average molecular weight and increase the glass transition temperature (Tg) of the copolymer.
Table 3: Performance of Pressure-Sensitive Adhesives Formulated with Acrylate-Disodium Maleate Copolymers
| Sample ID | Disodium Maleate (wt%) | Peel Adhesion (N/25mm) | Tack (N) | Shear Strength (hours) |
| PSA-Ref | 0 | 18 | 12 | 24 |
| PSA-MA-1 | 1 | 19 | 13 | 28 |
| PSA-MA-3 | 3 | 21 | 15 | 35 |
| PSA-MA-5 | 5 | 20 | 14 | 32 |
Note: A small amount of disodium maleate may improve adhesive properties due to increased polarity. However, higher concentrations might lead to a decrease in performance due to reduced molecular weight and increased Tg.[7]
Visualizations
Caption: Workflow for Emulsion Copolymerization with Disodium Maleate.
Caption: Key Factors Influencing Final Polymer Properties.
Conclusion
The use of disodium maleate as a comonomer in emulsion polymerization offers a potential route to novel polymers with enhanced hydrophilicity, adhesion, and functionality. However, its inherent low reactivity presents a significant challenge that must be addressed through careful optimization of the polymerization process. The provided protocols and conceptual data serve as a foundational guide for researchers to explore the incorporation of this functional comonomer into vinyl acetate and acrylate-based polymer systems for a range of applications, from advanced adhesives to innovative drug delivery platforms. Further research is warranted to fully elucidate the reaction kinetics and to develop strategies to improve the incorporation efficiency of disodium maleate in emulsion polymerization.
References
Application Notes and Protocols for the Quantification of Disodium Maleate
Here are the detailed Application Notes and Protocols for the analytical quantification of disodium (B8443419) maleate (B1232345).
This document provides detailed methodologies for the quantitative analysis of disodium maleate in various samples. The methods described include High-Performance Liquid Chromatography (HPLC), Non-Aqueous Titration, and a colorimetric Spectrophotometric method. These protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Method 1: High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography is a highly specific and sensitive method for the quantification of disodium maleate. The principle involves separating maleic acid (the anionic component of disodium maleate) from other matrix components using a reversed-phase column.[1] The separation is followed by detection using a photodiode array (PDA) or UV detector, typically at a low wavelength where the carboxyl group absorbs light.[1][2] This method is particularly useful for analyzing complex mixtures and for determining the presence of related impurities, such as fumaric acid.[2] Basic hydrolysis can be employed prior to analysis to ensure the determination of the total amount of maleic acid and its anhydride (B1165640) forms in a sample.[1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph.
-
Detector: Photodiode Array (PDA) or UV-Vis Detector.[1]
-
Column: GL Sciences InertSustain C18, 5 µm, 4.6 mm i.d. × 25 cm, or an equivalent reversed-phase C18 column.[1]
-
Detection Wavelength: 210 nm.[2]
-
Mobile Phase: A filtered and degassed mixture of 0.1% phosphoric acid in water and methanol (B129727) (98:2, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Reagents and Materials:
-
Methanol (HPLC grade).
-
Phosphoric acid (85%, AR grade).
-
Potassium hydroxide (B78521) (AR grade).
-
Hydrochloric acid (AR grade).
-
Milli-Q water or equivalent high-purity water.
-
Maleic acid reference standard.
-
Volumetric flasks (50 mL, 100 mL).
-
Syringe filters (0.45 µm).
3. Preparation of Solutions:
-
0.1% Phosphoric Acid: Dilute 1.2 mL of 85% phosphoric acid with Milli-Q water to 1000 mL.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of maleic acid reference standard, transfer to a 100-mL volumetric flask, dissolve, and dilute to volume with Milli-Q water.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the standard stock solution with Milli-Q water to achieve concentrations in the range of 0.02 - 1.0 µg/mL.[1]
4. Sample Preparation:
-
Accurately weigh approximately 1 g of the sample and transfer it to a centrifuge tube.
-
Add 25 mL of 50% methanol and shake for 30 minutes.[1]
-
(Optional, for total maleic acid/anhydride): Add 20 mL of 0.5N potassium hydroxide, mix, and let stand for 2 hours for hydrolysis.[1]
-
Acidify the solution with approximately 3 mL of 5N hydrochloric acid.[1]
-
Dilute the mixture with Milli-Q water to a final volume of 50 mL and let it stand for several minutes.[1]
-
Perform a suitable dilution of the supernatant. For example, dilute 100 µL of the upper solution with Milli-Q water to 1000 µL.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
5. Analysis and Calculation:
-
Construct a calibration curve by injecting the working standard solutions and plotting peak area against concentration.
-
Inject the prepared sample solution into the HPLC system.
-
Calculate the concentration of maleic acid in the sample solution using the standard curve.
-
The amount of disodium maleate is calculated based on the concentration of maleic acid found.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column Type | Reversed-Phase C18 | [1] |
| Mobile Phase | 0.1% Phosphoric Acid : Methanol (98:2, v/v) | [1] |
| Detection | UV at 210 nm | [2] |
| Linearity Range | 0.02 - 1.0 µg/mL (as maleic acid) | [1] |
Workflow Diagram
Caption: Workflow for quantifying disodium maleate by HPLC.
Method 2: Non-Aqueous Titration
Application Note
Non-aqueous titration is a classic and reliable method for the assay of disodium maleate, particularly in pure substance or simple formulations.[3][4] The method is based on the principle that disodium maleate, a salt of a weak acid, behaves as a base in a non-aqueous acidic solvent like glacial acetic acid. It can be directly titrated with a strong acid, such as perchloric acid.[3][4] The endpoint is typically determined potentiometrically, offering greater precision than visual indicators in a non-aqueous system.[3][4] This method is often found in pharmacopeial monographs for the assay of salts of organic acids.
Experimental Protocol
1. Instrumentation:
-
Potentiometer or an automatic titrator with a suitable electrode system (e.g., glass-calomel).
-
Analytical balance.
-
Magnetic stirrer.
-
Burette.
2. Reagents and Materials:
-
Glacial acetic acid (AR grade).
-
0.1 N Perchloric acid in glacial acetic acid, standardized.
-
Disodium maleate sample, dried.
3. Sample Preparation:
-
Dry the disodium maleate sample to a constant weight if required.
-
Dissolve the sample in 50 mL of glacial acetic acid in a beaker suitable for titration.[3][4]
4. Titration Procedure:
-
Place the beaker on a magnetic stirrer and immerse the electrode in the solution.
-
Titrate the sample solution with standardized 0.1 N perchloric acid.[3][4]
-
Record the potential (mV) or pH readings after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Determine the endpoint from the titration curve, where the largest change in potential occurs per unit volume of titrant added.[3][4]
5. Calculation:
-
Calculate the percentage of disodium maleate (C₄H₄Na₂O₅) using the following formula:
% Assay = (V * N * E) / W * 100
Where:
Quantitative Data Summary
| Parameter | Value / Description | Reference |
| Titrant | 0.1 N Perchloric Acid | [3][4] |
| Solvent | Glacial Acetic Acid | [3][4] |
| Endpoint Detection | Potentiometric | [3][4] |
| Equivalence Factor | 1 mL of 0.1 N HClO₄ ≡ 8.903 mg of C₄H₄Na₂O₅ | [3][4] |
Workflow Diagram
Caption: Workflow for non-aqueous titration of disodium maleate.
Method 3: UV-Visible Spectrophotometry (Colorimetric)
Application Note
This spectrophotometric method provides a simple and cost-effective way to quantify maleate. The method is based on a color-forming reaction between maleic acid and a resorcinol-sulfuric acid reagent, which produces a violet-pink colored complex.[5] The intensity of the color, which is proportional to the concentration of maleate, is measured using a UV-Visible spectrophotometer. An initial reaction with bromine water is required to facilitate the color development.[5] While less specific than HPLC, this method is suitable for quality control purposes where the sample matrix is well-defined and does not contain interfering substances.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer.
-
Water bath.
-
Volumetric flasks and pipettes.
2. Reagents and Materials:
-
Sulfuric acid (concentrated, AR grade).
-
Bromine water.
-
Disodium maleate or maleic acid reference standard.
-
Milli-Q water.
3. Preparation of Solutions:
-
Resorcinol Reagent: Dissolve 10 mg of resorcinol in 3 mL of concentrated sulfuric acid. Prepare this solution fresh.[5]
-
Standard Stock Solution: Prepare a stock solution of disodium maleate or maleic acid of known concentration (e.g., 1 mg/mL) in Milli-Q water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the sample.
4. Analytical Procedure:
-
Pipette a fixed volume (e.g., 3 mL) of each standard solution and the sample solution into separate test tubes.[5]
-
To each tube, add 1 mL of bromine water.[5]
-
Heat the tubes in a water bath for 15 minutes to remove the excess bromine.[5]
-
Heat the solution to boiling and then allow it to cool to room temperature.[5]
-
Take a 0.2 mL aliquot from each tube and transfer to a new set of clean, dry test tubes.[5]
-
Carefully add 3 mL of the freshly prepared Resorcinol Reagent to each tube.[5]
-
Heat the tubes in a water bath for 15 minutes. A violet-pink color will develop.[5]
-
Cool the solutions to room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner.
5. Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve.
-
Calculate the final concentration of disodium maleate in the original sample, accounting for all dilutions.
Quantitative Data Summary
| Parameter | Value / Description | Reference |
| Principle | Colorimetric reaction with resorcinol | [5] |
| Reagents | Bromine water, Resorcinol, Sulfuric Acid | [5] |
| Final Color | Violet-Pink | [5] |
| Detection | UV-Visible Spectrophotometer | |
| Quantification | External standard calibration curve |
Workflow Diagram
Caption: Workflow for colorimetric quantification of maleate.
References
Application Notes and Protocols for Disodium Maleate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a versatile ingredient in cosmetic formulations, primarily utilized for its properties as a pH buffer, chelating agent, and potentially as a skin lightening agent. Its ability to maintain product stability and integrity makes it a valuable component in a wide range of personal care products. This document provides detailed application notes, experimental protocols, and quantitative data for the use of disodium maleate in cosmetic formulations.
Chemical Structure and Properties
Disodium maleate is a white crystalline powder soluble in water. It is the sodium salt of a dicarboxylic acid.
Diagram of Disodium Maleate Chemical Structure
Caption: Chemical structure of disodium maleate.
Applications in Cosmetic Formulations
Disodium maleate serves several key functions in cosmetic products:
-
Buffering Agent: It helps to establish and maintain the pH of a product, which is crucial for stability and skin compatibility.[1][2]
-
Chelating Agent: It can bind to metal ions that may be present in a formulation, preventing them from causing degradation, discoloration, or affecting product performance.[3][4]
-
Skin Whitening Agent: Patent literature suggests that maleic acid and its salts may have a melanin-inhibiting effect, indicating potential for use in skin lightening products.[5]
Quantitative Data
The available quantitative data for the use of disodium maleate and related compounds in cosmetics is summarized below. It is important to note that specific use levels for disodium maleate are not widely published and formulation optimization is recommended.
| Ingredient | Application | Product Type | Concentration Range (%) | Reference |
| Sodium Maleate (Disodium) | pH Adjuster / Skin Conditioning | "Other" skin care preparations | 0.02 | [1] |
| Sodium Maleate | Skin Whitening | Lotion | 0.1 | [5] |
| Disodium EDTA (for comparison) | Chelating Agent | Various Cosmetics | 0.05 - 0.2 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of disodium maleate in cosmetic formulations.
Evaluation of Buffering Capacity
This protocol determines the ability of a formulation containing disodium maleate to resist changes in pH.
Workflow for Buffering Capacity Evaluation
Caption: Workflow for determining the buffering capacity of a cosmetic formulation.
Methodology:
-
Preparation of Formulation: Prepare the cosmetic formulation with and without disodium maleate (as a control).
-
Initial pH Measurement: Measure the initial pH of the formulation using a calibrated pH meter.
-
Titration:
-
For acid buffering capacity, slowly add a standardized solution of 0.1N hydrochloric acid (HCl) in small increments.
-
For alkali buffering capacity, use a separate sample and titrate with 0.1N sodium hydroxide (B78521) (NaOH).
-
-
pH Recording: After each addition of acid or base, stir the formulation thoroughly and record the pH.
-
Data Analysis: Plot the pH of the formulation against the volume of titrant added. The buffering capacity is determined by the amount of acid or base required to cause a significant change in pH.
Assessment of Chelating Efficacy
This protocol evaluates the ability of disodium maleate to sequester metal ions, which can improve the stability of a formulation.
Workflow for Chelating Efficacy Assessment
Caption: Workflow for assessing the chelating efficacy of disodium maleate.
Methodology:
-
Sample Preparation: Prepare three versions of the cosmetic formulation:
-
A control without any chelating agent.
-
A sample with disodium maleate at the desired concentration.
-
A positive control with a known chelating agent like disodium EDTA.
-
-
Introduction of Metal Ions: Introduce a controlled amount of a metal salt solution (e.g., iron (II) sulfate) to each sample to simulate contamination.
-
Stress Conditions: Subject the samples to accelerated stability testing, including exposure to UV light and elevated temperatures (e.g., 40°C).
-
Stability Monitoring: At regular intervals, observe and measure changes in the physical and chemical properties of the samples, such as color, odor, viscosity, and pH.
-
Comparison: Compare the stability of the sample containing disodium maleate to the control and the positive control. A smaller change in the formulation with disodium maleate indicates effective chelation.
In Vitro Tyrosinase Inhibition Assay for Skin Whitening Potential
This assay determines the potential of disodium maleate to inhibit the tyrosinase enzyme, which is involved in melanin (B1238610) production.
Signaling Pathway of Melanin Synthesis
Caption: Simplified pathway of melanin synthesis and the role of a tyrosinase inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate.
-
Prepare solutions of disodium maleate at various concentrations. Kojic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the disodium maleate solutions (or control) to the wells and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement: Measure the absorbance of the solution at 475 nm at regular intervals using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of disodium maleate compared to the control without an inhibitor. A Japanese patent suggests that maleic acid's melanin production-suppressing activity may not be due to direct tyrosinase inhibition through chelation of its copper ion, but rather an intracellular mechanism.[7] Further cellular assays would be required to explore this.
Stability Testing of Formulations Containing Disodium Maleate
This protocol outlines a comprehensive stability testing plan for a cosmetic formulation containing disodium maleate.
Workflow for Cosmetic Stability Testing
References
- 1. certifiedcosmetics.com [certifiedcosmetics.com]
- 2. researchgate.net [researchgate.net]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 6. scispace.com [scispace.com]
- 7. JP2009221179A - Skin whitening agent containing maleic acid as active ingredient - Google Patents [patents.google.com]
experimental protocol for neutralization synthesis of disodium maleate
Application Note: Neutralization Synthesis of Disodium (B8443419) Maleate (B1232345)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Disodium maleate is the disodium salt of maleic acid, a compound with applications in various industrial and pharmaceutical processes, including its use as an excipient in drug formulations and as a research chemical.[1] The most straightforward and common method for its synthesis is the direct neutralization of maleic acid with a sodium base, such as sodium hydroxide (B78521).[1] This process involves the reaction of the two carboxylic acid groups of maleic acid with two equivalents of the base to form the corresponding salt and water. This document provides a detailed experimental protocol for this synthesis, along with expected quantitative data and a workflow visualization.
Reaction Scheme: The synthesis proceeds via the following neutralization reaction:
C₄H₄O₄ (Maleic Acid) + 2 NaOH (Sodium Hydroxide) → C₄H₂Na₂O₄ (Disodium Maleate) + 2 H₂O (Water)[1]
Alternatively, maleic anhydride (B1165640) can be used as a starting material, which first hydrolyzes in water to form maleic acid before neutralization.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative laboratory-scale synthesis of disodium maleate.
| Parameter | Value | Reference / Note |
| Reactants | ||
| Maleic Acid (C₄H₄O₄) | 11.61 g (0.1 mol) | Stoichiometric calculation |
| Sodium Hydroxide (NaOH) | 8.00 g (0.2 mol) | Stoichiometric calculation |
| Deionized Water | ~200 mL | As solvent |
| Product | ||
| Chemical Name | Disodium maleate | [4] |
| Molecular Formula | C₄H₂Na₂O₄ | [4] |
| Molecular Weight | 160.04 g/mol (anhydrous) | [4] |
| Theoretical Yield | 16.00 g | Stoichiometric calculation |
| Appearance | White crystalline powder | [1] |
| Melting Point | 138-139 °C | [1] |
| Purity (Typical) | >98% | [5] |
| pH (50 g/L solution) | 7.0 - 9.0 | [1] |
Experimental Protocol
This protocol details the laboratory procedure for the neutralization synthesis of disodium maleate from maleic acid and sodium hydroxide.
1. Materials and Reagents:
-
Maleic Acid (C₄H₄O₄), ≥99% purity
-
Sodium Hydroxide (NaOH), pellets or powder, ≥98% purity
-
Deionized Water
-
Ethanol (B145695) (for washing, optional)
-
500 mL Beaker or Erlenmeyer flask
-
250 mL Beaker
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Glass stirring rod
-
Büchner funnel and filter flask
-
Filter paper
-
Drying oven or desiccator
-
Spatula and weighing balance
2. Procedure:
a. Preparation of Solutions:
-
Sodium Hydroxide Solution: Carefully weigh 8.00 g of sodium hydroxide pellets and dissolve them in approximately 100 mL of deionized water in a 250 mL beaker. Stir the mixture until the NaOH is completely dissolved. Caution: This process is exothermic; the solution will become hot. Allow the solution to cool to room temperature.
-
Maleic Acid Solution: In a separate 500 mL beaker, weigh 11.61 g of maleic acid. Add approximately 100 mL of deionized water and stir using a magnetic stirrer until the maleic acid is fully dissolved.
b. Neutralization Reaction:
-
Place the beaker containing the maleic acid solution on the magnetic stirrer.
-
Begin slowly adding the cooled sodium hydroxide solution to the maleic acid solution in small portions using a pipette or burette.
-
Monitor the pH of the reaction mixture continuously using a calibrated pH meter or pH strips.
-
Continue adding the NaOH solution until the pH of the mixture stabilizes between 7.0 and 9.0, indicating the complete neutralization of the acid.[1]
c. Isolation and Purification:
-
Reduce the volume of the resulting disodium maleate solution by gentle heating on a hot plate to concentrate the solution and induce crystallization. Do not boil vigorously.
-
Once crystals begin to form or the solution is sufficiently concentrated, remove it from the heat and allow it to cool slowly to room temperature.
-
For improved crystal yield, place the beaker in an ice bath for 30-60 minutes.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water or ethanol to remove any remaining impurities.
-
Dry the purified disodium maleate crystals in a drying oven at 60-80°C until a constant weight is achieved, or in a desiccator under vacuum.
3. Characterization:
-
Melting Point: Determine the melting point of the dried product. The literature value is 138-139 °C.[1]
-
Spectroscopy: Confirm the identity of the compound using techniques such as FTIR or NMR spectroscopy, comparing the obtained spectra with reference data.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of disodium maleate.
Caption: Workflow for the neutralization synthesis of disodium maleate.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with extreme care.
-
Maleic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
The neutralization reaction is exothermic and can generate heat. Perform the addition of NaOH solution slowly and with cooling if necessary.
-
All procedures should be carried out in a well-ventilated fume hood.
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. US5210295A - Preparation of malic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Maleic acid disodium salt | 371-47-1 | MOLNOVA [molnova.com]
Application Notes and Protocols: Disodium Maleate as a Cross-linking Agent in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to soft tissue make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the nature of the polymer backbone and the type and density of the cross-links that form the network structure.
Disodium (B8443419) maleate (B1232345), the salt of maleic acid, serves as a versatile cross-linking agent. Its dicarboxylate structure allows for the formation of ionic and covalent cross-links, leading to hydrogels with pH-responsive properties. The carboxyl groups of maleic acid can react with hydroxyl or amine groups on polymer chains to form ester or amide linkages, respectively. In a physiological environment (neutral pH), these acidic groups are deprotonated, existing as the disodium maleate salt, which imparts a negative charge to the hydrogel network. This charge leads to electrostatic repulsion between the polymer chains, resulting in increased swelling. This pH-dependent swelling behavior can be harnessed for controlled drug release applications.
These application notes provide an overview of the use of disodium maleate (via its acidic form, maleic acid) as a cross-linking agent in the preparation of hydrogels, with detailed protocols for synthesis and characterization.
Data Presentation: Properties of Maleate-Cross-linked Hydrogels
The following tables summarize key quantitative data from studies on hydrogels cross-linked or copolymerized with maleic acid/maleate.
Table 1: Swelling Ratios of Maleate-Containing Hydrogels at Different pH Values
| Hydrogel Composition | pH | Swelling Ratio (%) | Reference |
| Chitosan-Maleic Acid | 2.0 | 800 | [1] |
| Chitosan-Maleic Acid | 4.0 | 2200 | [1] |
| Chitosan-Maleic Acid | 6.86 | 760 | [1] |
| Chitosan-Maleic Acid | 9.18 | 1300 | [1] |
| Poly(methacrylic acid-co-maleic acid) (5 wt% MA) | 6.7 | ~1400 (g/g) | [2] |
| Glycerol/Lemon Juice/Maleic Acid | Neutral | 910 | [3] |
Table 2: Drug Release from Dicarboxylic Acid-Cross-linked and Maleate-Containing Hydrogels
| Hydrogel System | Model Drug | pH of Release Medium | Cumulative Release (%) and Time | Reference |
| Chitosan-Maleic Acid | Amoxicillin | 2.0 | 24.6% at 42 h | [1] |
| Chitosan-Maleic Acid | Amoxicillin | 4.0 | 70.4% at 42 h | [1] |
| Chitosan-Maleic Acid | Amoxicillin | 6.86 | 35.7% at 42 h | [1] |
| Chitosan-Maleic Acid | Amoxicillin | 9.18 | 50.4% at 42 h | [1] |
| Polyvinyl Alcohol (PVA) - Dicarboxylic Acids | Linezolid | Not Specified | Sustained release dependent on dicarboxylic acid chain length | [4] |
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Chitosan-Maleate Hydrogel
This protocol describes the preparation of a chitosan (B1678972) hydrogel ionically cross-linked with maleic acid. The resulting hydrogel will exhibit pH-responsive swelling and drug release properties.
Materials:
-
Chitosan (low molecular weight)
-
Maleic acid
-
Acetic acid (1% v/v)
-
Amoxicillin (or other model drug)
-
Distilled water
-
Phosphate buffer solutions (pH 2.0, 4.0, 6.86, 9.18)
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Preparation of Chitosan Solution: Dissolve 2 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Preparation of Maleic Acid Solution: Prepare a 1 M solution of maleic acid by dissolving the appropriate amount in distilled water.
-
Cross-linking: Slowly add the maleic acid solution dropwise to the chitosan solution under constant stirring. The formation of a gel-like precipitate indicates the cross-linking of chitosan by maleic acid. Continue stirring for 1 hour to ensure complete reaction.
-
Drug Loading (Optional): If drug loading is desired, dissolve the model drug (e.g., amoxicillin) in the chitosan solution before the addition of the cross-linking agent.
-
Purification: The prepared hydrogel is then washed multiple times with distilled water to remove any unreacted reagents.
-
Lyophilization: The purified hydrogel is frozen and then lyophilized (freeze-dried) to obtain a porous solid scaffold.
Protocol 2: Synthesis of Poly(methacrylic acid-co-maleic acid) Hydrogel via Free Radical Polymerization
This protocol details the synthesis of a covalently cross-linked hydrogel using maleic acid as a co-monomer.[2]
Materials:
-
Methacrylic acid (MAA)
-
Maleic acid (MA)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker)
-
Potassium persulfate (KPS) (initiator)
-
Distilled water
-
Nitrogen gas
-
Water bath
-
PVC straws (or other molds)
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve varying weight ratios of MAA and MA monomers in distilled water to a total weight of 2 g. For example, for a 5 wt% MA hydrogel, use 1.9 g of MAA and 0.1 g of MA.
-
Addition of Cross-linker and Initiator: To the monomer solution, add KPS (1 wt% of total monomers) and MBA (1 wt% of total monomers). Stir until all components are fully dissolved.
-
Oxygen Removal: Bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the reaction vessel or transfer the solution to molds (e.g., PVC straws). Place the molds in a water bath at 60°C for 6 hours to allow for polymerization and cross-linking to occur.
-
Purification: After polymerization, remove the resulting hydrogel from the molds and wash it thoroughly with distilled water to remove any unreacted monomers, initiator, and cross-linker.
-
Drying: Dry the hydrogel in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 3: Characterization of Hydrogel Properties
3.1 Swelling Behavior:
-
Weigh the dried hydrogel sample (W_d).
-
Immerse the sample in a buffer solution of a specific pH (e.g., pH 2.0, 7.4, 9.0).
-
At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100
3.2 In Vitro Drug Release:
-
Place a known weight of the drug-loaded dried hydrogel into a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
3.3 Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of the starting materials (polymer, maleic acid) and the dried hydrogel.
-
Analyze the spectra to confirm the presence of characteristic peaks and the formation of new bonds (e.g., ester bonds) indicating successful cross-linking.
3.4 Scanning Electron Microscopy (SEM):
-
Freeze-dry a sample of the swollen hydrogel.
-
Mount the dried sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold).
-
Image the cross-sectional morphology of the hydrogel to observe its porous structure.
Visualizations
Cross-linking Mechanism
The following diagram illustrates the chemical cross-linking of a polymer containing hydroxyl groups (e.g., polyvinyl alcohol or a polysaccharide) with maleic acid to form ester linkages. At physiological pH, the unreacted carboxylic acid groups are deprotonated to form the maleate salt.
Caption: Covalent cross-linking of polymer chains via esterification with maleic acid.
Experimental Workflow for Hydrogel Synthesis and Characterization
This diagram outlines the typical workflow from hydrogel synthesis to characterization.
Caption: Workflow for synthesis and characterization of maleate-cross-linked hydrogels.
Logical Relationship of pH and Swelling in Maleate Hydrogels
This diagram illustrates the relationship between environmental pH and the swelling behavior of a hydrogel containing maleate.
Caption: pH-dependent swelling mechanism of maleate-containing hydrogels.
References
- 1. Effects of Growth Period and Germination Treatment on Saponin Content of Different Bean Varieties [agris.fao.org]
- 2. Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Sustained Release of Linezolid from Prepared Hydrogels with Polyvinyl Alcohol and Aliphatic Dicarboxylic Acids of Variable Chain Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Disodium Maleate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of disodium (B8443419) maleate (B1232345) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing disodium maleate?
A1: The most prevalent and straightforward method for synthesizing disodium maleate is through the neutralization of maleic anhydride (B1165640) or maleic acid with a stoichiometric amount of sodium hydroxide (B78521) (NaOH).[1] The reaction begins with the hydrolysis of maleic anhydride to maleic acid, which is then neutralized by the base to form the disodium salt.
Q2: What is the ideal solvent for the synthesis and recrystallization of disodium maleate?
A2: Water is the primary solvent for the synthesis reaction, as it facilitates the hydrolysis of maleic anhydride and the dissolution of sodium hydroxide. For purification, recrystallization from an aqueous solution is a common practice. The solubility of disodium maleate is higher in hot water and lower in cold water, which allows for the formation of pure crystals upon cooling.[2][3][4]
Q3: What are the critical parameters to control for maximizing the yield of disodium maleate?
A3: To maximize the yield, it is crucial to control the following parameters:
-
Stoichiometry: A precise 1:2 molar ratio of maleic anhydride to sodium hydroxide is essential for complete conversion to the disodium salt.[1]
-
Temperature: Maintaining an appropriate reaction temperature is vital to ensure a reasonable reaction rate without promoting side reactions.
-
pH: The final pH of the solution should be basic to ensure the complete formation of the disodium salt.[1]
-
Cooling Rate during Crystallization: A slow cooling process is recommended to obtain larger, purer crystals and to minimize the trapping of impurities within the crystal lattice.[2][4]
Q4: How can I confirm the purity of my synthesized disodium maleate?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Titration: Acid-base titration can be used to determine the purity of the salt.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the desired product and any impurities.[6]
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the chemical structure and identify impurities.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of disodium maleate.
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or incorrect stoichiometry. | - Ensure a 1:2 molar ratio of maleic anhydride to NaOH.[1] - Monitor the reaction progress using TLC or HPLC. - Extend the reaction time if necessary. |
| Product Loss During Work-up: Significant amounts of the product may be lost during filtration or washing. | - Ensure proper phase separation during any washing steps. - Use a minimal amount of cold solvent to wash the crystals during filtration to avoid dissolving the product.[2] | |
| Precipitation Issues: The product may not fully precipitate from the solution. | - Ensure the solution is sufficiently cooled. Placing the solution in an ice bath can aid precipitation.[4] - If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the product. | |
| Presence of Impurities | Isomerization to Disodium Fumarate (B1241708): High reaction temperatures can promote the isomerization of the maleate cis-isomer to the more stable fumarate trans-isomer. | - Maintain a controlled and moderate reaction temperature. Avoid excessive heating. |
| Incomplete Neutralization: The presence of unreacted maleic acid or monosodium maleate. | - Carefully monitor the pH of the reaction mixture and ensure it is basic (pH > 9) at the end of the reaction.[1] - Add NaOH solution dropwise to adjust the pH if necessary. | |
| Starting Material Impurities: Impurities in the initial maleic anhydride or NaOH can be carried through to the final product. | - Use high-purity starting materials. | |
| Poor Crystal Quality | Rapid Cooling: Cooling the solution too quickly during recrystallization leads to the formation of small, impure crystals. | - Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[2][4] |
| Agitation During Crystallization: Stirring or agitating the solution during the initial stages of crystal growth can lead to the formation of many small crystals instead of larger, purer ones. | - Allow the solution to stand undisturbed during the cooling and crystallization phase. |
Experimental Protocols
Protocol 1: Synthesis of Disodium Maleate from Maleic Anhydride
Materials:
-
Maleic Anhydride (1.0 mol)
-
Sodium Hydroxide (2.0 mol)
-
Distilled Water
Procedure:
-
Preparation of NaOH Solution: In a beaker, dissolve sodium hydroxide (2.0 mol) in distilled water. The dissolution of NaOH is exothermic, so allow the solution to cool to room temperature.[1]
-
Reaction: Slowly add maleic anhydride (1.0 mol) to the stirred sodium hydroxide solution. The reaction mixture may warm up. Maintain the temperature within a moderate range (e.g., 40-60°C) to ensure a controlled reaction.
-
pH Adjustment: After the addition is complete, continue stirring the solution until all the maleic anhydride has dissolved. Check the pH of the solution. It should be basic (pH > 9). If not, add a small amount of concentrated NaOH solution dropwise until the target pH is reached.[1]
-
Isolation: The disodium maleate can be isolated by evaporating the water. Alternatively, it can be precipitated by adding a miscible non-solvent like ethanol.
Protocol 2: Purification of Disodium Maleate by Recrystallization
Materials:
-
Crude Disodium Maleate
-
Distilled Water
Procedure:
-
Dissolution: In a beaker, add the crude disodium maleate to a minimal amount of distilled water. Heat the mixture while stirring until the solid completely dissolves.[3][5]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Then, place the beaker in an ice bath to maximize crystal formation.[4]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining impurities.[2]
-
Drying: Dry the crystals in a desiccator or a low-temperature oven to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of disodium maleate.
References
Technical Support Center: Troubleshooting Poor Solubility of Disodium Maleate
For researchers, scientists, and drug development professionals encountering challenges with the solubility of disodium (B8443419) maleate (B1232345), this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs). Our aim is to provide practical solutions to common issues faced during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is disodium maleate and in what solvents is it typically soluble?
Disodium maleate is the sodium salt of maleic acid, a dicarboxylic acid. It is a white crystalline powder.[1] Due to its ionic nature, it exhibits high solubility in aqueous solutions, often described as yielding a nearly transparent solution.[1][2] Conversely, its solubility in organic solvents is significantly limited.[3]
Q2: I'm observing precipitation when dissolving disodium maleate in water. What are the likely causes?
While disodium maleate is highly water-soluble, precipitation can still occur under certain conditions:
-
Low Temperature: Solubility of salts like disodium maleate generally decreases at lower temperatures. Attempting to dissolve it in cold water or storing a prepared solution at low temperatures can lead to precipitation.
-
High Concentration: Exceeding the solubility limit at a given temperature will result in the formation of a precipitate.
-
pH Shift: The pH of the solution is a critical factor. A decrease in pH can protonate the maleate dianion, leading to the formation of monosodium maleate or maleic acid, which are less soluble than the disodium salt.
-
"Salting Out" Effect: The presence of other salts in high concentrations in your solution can decrease the solubility of disodium maleate.
Q3: How does pH affect the solubility of disodium maleate?
The solubility of disodium maleate is pH-dependent. Disodium maleate solutions are typically neutral to slightly alkaline, with a 50 g/L solution having a pH between 7.0 and 9.0 at 25°C.[1][3] Maleic acid is a diprotic acid with pKa values of approximately 1.9 and 6.2.[3] At a pH below its second pKa, the fully ionized and highly soluble maleate dianion will start to be protonated, forming the less soluble mono- and non-ionized species. Therefore, maintaining a neutral to alkaline pH is crucial for ensuring maximum solubility. Sparingly soluble salts derived from weak acids tend to be more soluble in more alkaline solutions.[4]
Q4: Can I use disodium maleate in cell culture media? What precautions should I take?
Yes, disodium maleate can be used in cell culture, often as a component of a buffer system. However, precipitation can be a concern. To avoid this:
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution in sterile, nuclease-free water. Ensure it is fully dissolved before adding it to the culture medium.
-
Pre-warm the Medium: Always add the disodium maleate solution to pre-warmed (e.g., 37°C) cell culture medium.
-
Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently swirling to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation, a phenomenon known as "solvent shock."
-
Check for Media Interactions: Be aware that components in the culture medium, such as divalent cations (e.g., Ca²⁺, Mg²⁺), can potentially interact with the maleate ions and form less soluble salts.
Troubleshooting Guides
Problem: Precipitate forms immediately upon adding disodium maleate to the experimental buffer.
This common issue can be systematically addressed using the following workflow:
Problem: A clear solution of disodium maleate becomes cloudy or forms a precipitate over time.
This delayed precipitation is often due to changes in the solution's conditions.
-
Temperature Fluctuation: If the solution was prepared at an elevated temperature and subsequently cooled, the solubility limit may have been crossed.
-
Solution: Store the solution at the temperature it was prepared at, or gently warm it before use. Avoid repeated freeze-thaw cycles.
-
-
pH Shift Over Time: Absorption of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered solutions, leading to precipitation.
-
Solution: Ensure your solution is adequately buffered if it needs to be stored. Check the pH of the solution before use and adjust if necessary.
-
-
Evaporation: Over time, solvent evaporation can increase the concentration of disodium maleate beyond its solubility limit.
-
Solution: Store solutions in tightly sealed containers to minimize evaporation.
-
Data Presentation
Table 1: Physicochemical Properties of Disodium Maleate
| Property | Value | Reference |
| Molecular Formula | C₄H₂Na₂O₄ | [3][5] |
| Molecular Weight | 160.04 g/mol | [3][5] |
| Appearance | White crystalline powder | [1] |
| Water Solubility | Excellent/Soluble | [3] |
| pH (50 g/L at 25°C) | 7.0 - 9.0 | [1][3] |
Experimental Protocols
Protocol for Preparing a Concentrated Aqueous Stock Solution of Disodium Maleate
-
Weighing: Accurately weigh the desired amount of disodium maleate powder.
-
Dissolving: Add the powder to a sterile container with the required volume of high-purity, deionized or distilled water.
-
Mixing: Use a magnetic stirrer to agitate the solution until the powder is completely dissolved.
-
Gentle Heating (Optional): If dissolution is slow, gently warm the solution in a water bath (e.g., 37-50°C) with continuous stirring.
-
pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the desired range, adjust with a dilute solution of NaOH (to increase pH) or HCl (to decrease pH).
-
Sterile Filtration: For biological applications, sterile filter the final solution through a 0.22 µm filter.
Protocol for Determining the Maximum Soluble Concentration in a Specific Buffer
This protocol adapts the shake-flask method to determine the equilibrium solubility of disodium maleate in your experimental buffer.
-
Preparation: Add an excess amount of disodium maleate to a series of vials. The presence of undissolved solid is crucial.
-
Addition of Buffer: Add a known volume of your experimental buffer to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker at your experimental temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the excess solid.
-
Sampling: Carefully collect a sample of the clear supernatant.
-
Quantification: Analyze the concentration of disodium maleate in the supernatant using a suitable analytical method (e.g., HPLC, titration). This concentration represents the maximum solubility under those specific conditions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an enzyme kinetics experiment where disodium maleate is used as a buffering agent, highlighting points where solubility issues can arise.
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Aqueous Disodium Maleate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of aqueous disodium (B8443419) maleate (B1232345) solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| White precipitate forms in the solution over time. | The most likely cause is the isomerization of the highly soluble maleate (cis-isomer) to the less soluble fumarate (B1241708) (trans-isomer). Disodium fumarate is significantly less soluble in water than disodium maleate. | 1. Confirm Identity: Filter and analyze the precipitate using techniques like HPLC or FTIR to confirm it is fumarate. 2. Review Storage: Ensure the solution is stored protected from light and at a cool, controlled temperature. Avoid elevated temperatures.[1][2] 3. pH Control: Check the solution's pH. Isomerization is often accelerated under acidic conditions.[2][3] Disodium maleate solutions should naturally have a pH between 7.0 and 9.0.[4] |
| The pH of the solution has drifted outside the expected range (7.0-9.0). | 1. Acidic Shift: Absorption of atmospheric CO₂. Isomerization to fumaric acid, followed by potential side reactions, can alter pH, particularly if the solution is unbuffered. Lower pH favors the conversion of maleate to fumarate.[2][3] 2. Basic Shift: This is less common but could indicate interaction with alkaline storage containers or contamination. | 1. Verify pH: Use a calibrated pH meter for accurate measurement. 2. Use Freshly Prepared Solutions: For pH-sensitive experiments, use solutions prepared fresh from high-purity disodium maleate. 3. Inert Atmosphere: If extreme pH stability is required, prepare and store the solution under an inert gas (e.g., nitrogen or argon). 4. Buffering: Consider using a suitable buffer system if compatible with your application. Disodium maleate itself can act as a buffer between pH 5.0 and 6.5.[4] |
| Inconsistent results or loss of potency in biological or chemical assays. | The active cis-isomer (maleate) has degraded into the inactive or less active trans-isomer (fumarate). The two isomers can have significantly different chemical and biological properties. | 1. Quantify Isomers: Use a stability-indicating analytical method like HPLC to determine the ratio of maleate to fumarate in your solution.[5] 2. Implement Preventative Measures: Strictly follow optimal storage conditions (see FAQ below). 3. Establish Stability Window: Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| Solution develops a slight yellow tint. | This may indicate the formation of degradation byproducts from reactions other than simple isomerization, potentially triggered by high heat, light exposure, or the presence of contaminants. | 1. Cease Use: Discard the solution, as its composition is compromised. 2. Review Handling Procedures: Ensure all glassware is scrupulously clean and that high-purity water and disodium maleate are used. 3. Photostability: Store all solutions in amber glass or light-blocking containers to prevent photodegradation.[6][7] |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting issues with your disodium maleate solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for aqueous disodium maleate? A1: The primary degradation pathway is the cis-trans isomerization of maleate to its geometric isomer, fumarate.[3] This conversion is often irreversible under typical lab conditions and is catalyzed by factors like heat, low pH, and light.[1][2][7][8]
Q2: What are the optimal storage conditions for an aqueous disodium maleate solution? A2: To minimize degradation, solutions should be:
-
Stored at controlled cool temperatures: Refrigeration (2-8°C) is recommended. Avoid freezing and high temperatures, as heat significantly accelerates isomerization.[1]
-
Protected from light: Store in amber vials or containers wrapped in aluminum foil to prevent photochemical isomerization.[6]
-
Maintained at a neutral to slightly alkaline pH: Disodium maleate solutions are typically stable in their natural pH range of 7.0-9.0.[4] Acidic conditions should be avoided unless required by the experimental protocol, as they promote degradation.[2][3]
-
Tightly sealed: Minimize interaction with atmospheric gases like CO₂ which can lower the pH.
Q3: How does pH affect the stability of disodium maleate solutions? A3: The isomerization of maleate to fumarate is catalyzed by acid (H+ ions).[9] Therefore, a lower pH (acidic conditions) will significantly increase the rate of degradation.[3][10] While strongly alkaline conditions are also not ideal, the compound is generally most stable at a neutral to slightly alkaline pH.
Q4: Can I heat my disodium maleate solution to get it to dissolve faster? A4: Gentle warming may be acceptable for initial dissolution, but prolonged exposure to elevated temperatures should be strictly avoided. High temperatures are a major factor in accelerating the conversion of maleate to fumarate.[1] Studies show that as temperature increases, the rate of fumaric acid production rises sharply.[1]
Q5: How can I analytically confirm the stability of my solution? A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[5][11] This technique can separate and quantify both maleate and its primary degradant, fumarate, allowing you to assess the purity and stability of your solution over time. Capillary electrophoresis is another suitable technique.[12]
Key Degradation Pathway
The isomerization of maleate to fumarate involves rotation around the central carbon-carbon single bond in a transition state, which is normally restricted by the double bond. This process is catalyzed by energy input (heat, light) or chemical agents (acid).
References
- 1. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst [kci.go.kr]
- 3. researchgate.net [researchgate.net]
- 4. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 5. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ao.iao.ru [ao.iao.ru]
- 7. Maleic acid - Wikipedia [en.wikipedia.org]
- 8. Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds (1983) | Jing-Jer Jwo | 5 Citations [scispace.com]
- 9. The catalysis of the maleic to fumaric acid isomerisation by hydrogen ions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. Maleic anhydride and water reaction mechanism - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 11. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Purity of Synthesized Disodium Maleate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of disodium (B8443419) maleate (B1232345). Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized disodium maleate?
A1: Common impurities can include:
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Unreacted Starting Materials: Residual maleic acid or the sodium base (e.g., sodium hydroxide, sodium carbonate) used in the synthesis.
-
Isomeric Impurities: Fumaric acid, the trans-isomer of maleic acid, is a frequent impurity. The isomerization can be catalyzed by heat and acidic conditions.[1][2][3]
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Byproducts of Degradation: Excessive heat during synthesis or purification can lead to the formation of degradation byproducts.
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Colored Impurities: These can arise from the starting materials or side reactions during the synthesis process.[4]
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Inorganic Salts: Salts formed as byproducts or from the neutralization step.
Q2: How can I remove colored impurities from my disodium maleate product?
A2: A common and effective method for removing colored impurities is treatment with activated carbon.[1][4] This involves dissolving the crude disodium maleate in a suitable solvent, adding a small amount of activated carbon, stirring, and then filtering to remove the carbon, which adsorbs the colored molecules.
Q3: My disodium maleate sample is off-white or brownish, but HPLC analysis shows high purity. What could be the cause?
A3: Even at high purity levels (e.g., >99%), trace amounts of highly colored impurities can be present, leading to a discolored product.[4] While these impurities may be below the detection limit of a standard HPLC method, they can still be visually apparent. Treatment with activated carbon is often effective in removing such color.
Q4: What is the best way to remove the isomeric impurity, disodium fumarate (B1241708)?
A4: The separation of maleate and fumarate salts can be challenging due to their similar chemical properties. Since fumaric acid is significantly less soluble in water than maleic acid, purification strategies often exploit this difference before the final neutralization to the disodium salt.[1] One approach is to carefully control the pH during the synthesis and crystallization steps. Isomerization from maleic acid to the more stable fumaric acid is often promoted by acidic conditions and heat.[3] Therefore, minimizing exposure to these conditions can reduce the formation of fumaric acid. If fumaric acid is present, purification of the maleic acid starting material may be necessary prior to conversion to the disodium salt.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of disodium maleate, particularly focusing on recrystallization.
| Problem | Potential Cause | Troubleshooting Steps |
| Disodium maleate does not crystallize from the solution upon cooling. | The solution is not supersaturated; too much solvent was used. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] - Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure disodium maleate.[5] - Use an anti-solvent: If using a soluble solvent, the addition of a miscible anti-solvent (a solvent in which disodium maleate is insoluble) can induce crystallization. |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly, causing the solute to come out of solution above its melting point. The presence of significant impurities can also lower the melting point of the mixture.[5] | - Use a lower-boiling point solvent. - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to encourage gradual cooling.[5] - Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then cool slowly.[5] |
| The recrystallized product is still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent may not be optimal for excluding the specific impurities present. The crystals were not washed properly after filtration. | - Recrystallize again: A second recrystallization can significantly improve purity. - Optimize the solvent system: Experiment with different solvents or solvent mixtures. A good solvent should dissolve the disodium maleate when hot but not when cold, while the impurities should ideally remain soluble at all temperatures.[6][7] - Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. - Wash the crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing impurities. |
| Low recovery of the recrystallized product. | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. The crystals were washed with too much cold solvent. The product is more soluble in the chosen solvent than anticipated. | - Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[8] - Cool the solution thoroughly: Ensure the solution is fully cooled in an ice bath to maximize crystal formation. - Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second, albeit likely less pure, crop of crystals. - Use a minimal amount of cold solvent for washing. |
Experimental Protocols
Protocol 1: Recrystallization of Disodium Maleate
This protocol outlines a general procedure for the purification of disodium maleate by recrystallization. The choice of solvent is critical and may require some preliminary screening. Water or ethanol-water mixtures are often good starting points for polar salts like disodium maleate.[9]
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude disodium maleate in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[6][7]
-
Dissolution: Place the crude disodium maleate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Decolorization using Activated Carbon
This protocol describes the use of activated carbon to remove colored impurities from a solution of disodium maleate.
Methodology:
-
Dissolution: Dissolve the crude, colored disodium maleate in a suitable solvent (e.g., water) in an Erlenmeyer flask by gently heating.
-
Addition of Activated Carbon: Add a small amount of activated carbon to the solution (typically 1-5% by weight of the solute).
-
Adsorption: Gently heat and stir the mixture for 10-20 minutes. Avoid boiling the solution vigorously as this can cause bumping.
-
Removal of Activated Carbon: While the solution is still hot, remove the activated carbon by filtration through a fluted filter paper or a pad of Celite in a pre-warmed funnel. It is crucial to perform this step hot to prevent the desired product from crystallizing along with the carbon.
-
Crystallization: Proceed with the cooling and crystallization steps as described in the recrystallization protocol above.
Visualizations
References
- 1. US2784224A - Purification of fumaric acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Maleic acid conversion to fumaric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. edu.rsc.org [edu.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in Disodium Maleate Polymerization
Welcome to the Technical Support Center for Disodium (B8443419) Maleate (B1232345) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(disodium maleate).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the polymerization of disodium maleate.
Issue 1: Low or No Polymer Yield
Q1: My polymerization reaction resulted in a very low yield or no polymer at all. What are the likely causes?
A1: Low to no polymer yield is a common issue in disodium maleate polymerization, which is known to be challenging. Several factors could be at play:
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High pH (High Degree of Neutralization): Disodium maleate, formed at a high degree of neutralization, exhibits poor polymerization activity. The fully ionized carboxylate groups can lead to electrostatic repulsion between the monomer units, hindering chain propagation.
-
Ineffective Initiation: The initiator may not be decomposing efficiently at the reaction temperature, or its concentration might be too low. For aqueous systems, common initiators include persulfates (e.g., potassium persulfate) and redox systems.
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Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Inadequate deoxygenation of the reaction mixture can completely prevent polymerization. Impurities in the monomer or solvent can also act as inhibitors.
-
Incorrect Reaction Temperature: The temperature must be suitable for the chosen initiator to generate free radicals at an appropriate rate. Temperatures that are too low will result in slow or no initiation, while excessively high temperatures can lead to initiator decomposition and potential side reactions.
Q2: What are the visual signs of a failed polymerization?
A2: A successful polymerization of disodium maleate in an aqueous solution should result in a noticeable increase in the viscosity of the reaction mixture. If the solution remains watery and shows no change in viscosity over the expected reaction time, it is a strong indication that polymerization has not occurred.
Issue 2: Low Molecular Weight Polymer
Q1: I obtained a polymer, but the molecular weight is consistently low. How can I increase it?
A1: Achieving high molecular weight for poly(disodium maleate) is a significant challenge. Here are the key factors to consider:
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pH Control: This is the most critical factor. Polymerization of maleic acid is most effective at lower pH values (lower degrees of neutralization). Disodium maleate itself has very poor polymerization activity. Consider conducting the polymerization at a lower pH (e.g., as monosodium maleate) and neutralizing the resulting polymer to the disodium salt form post-polymerization.
-
Initiator Concentration: A higher initiator concentration generally leads to a higher number of polymer chains being initiated simultaneously, which can result in lower overall molecular weight. Optimizing the initiator concentration is crucial; try decreasing it incrementally.
-
Monomer Concentration: A higher monomer concentration can favor propagation over termination, potentially leading to higher molecular weight polymers.
-
Chain Transfer Agents: The presence of impurities that can act as chain transfer agents will limit the molecular weight. Ensure high purity of the monomer, solvent, and other reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the polymerization of maleic acid salts?
A1: The polymerization activity of maleic acid is highly dependent on the degree of neutralization (pH). Monosodium maleate, which exists at a lower pH than disodium maleate, has significantly better polymerization activity. Disodium maleate, present at a higher pH, polymerizes very poorly. For higher molecular weight polymers, it is advisable to polymerize maleic acid at a lower degree of neutralization.
Q2: Which initiators are suitable for the aqueous polymerization of disodium maleate?
A2: Water-soluble initiators are required for aqueous solution polymerization. Common choices include:
-
Persulfates: Potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS) are frequently used.
-
Redox Initiators: A combination of an oxidizing agent and a reducing agent (e.g., persulfate with a bisulfite) can initiate polymerization at lower temperatures.
-
Azo Initiators: Water-soluble azo initiators like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) can also be used.
Q3: How can I monitor the progress of the polymerization?
A3: Several techniques can be used to monitor the reaction:
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Viscosity: A simple qualitative method is to observe the increase in the viscosity of the reaction mixture.
-
Gravimetry: Periodically taking a sample, precipitating the polymer (e.g., in a non-solvent like methanol (B129727) or ethanol), and weighing the dried polymer can quantify the conversion.
-
Spectroscopy (NMR or FTIR): You can monitor the disappearance of the monomer's vinyl peaks to track conversion.
Q4: What are common side reactions to be aware of?
A4: Besides inhibition and chain transfer, decarboxylation can occur at very high temperatures, though this is less common under typical polymerization conditions. The primary challenge remains the inherent low reactivity of the disodium maleate monomer.
Data Presentation
Table 1: Influence of Reaction Parameters on Poly(disodium maleate) Properties (Qualitative)
| Parameter | Change | Effect on Molecular Weight | Effect on Yield |
| pH (Degree of Neutralization) | Increase (towards disodium) | Decrease | Decrease |
| Initiator Concentration | Increase | Decrease | May increase initially, then plateau |
| Monomer Concentration | Increase | Increase | Increase |
| Temperature | Increase (within optimal range) | May decrease due to increased termination/chain transfer | Increase (faster reaction) |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Free-Radical Polymerization of Maleate Salt
-
Materials:
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Maleic Anhydride (B1165640) or Maleic Acid
-
Sodium Hydroxide (NaOH)
-
Potassium Persulfate (KPS) (or other suitable water-soluble initiator)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
-
Procedure:
-
Monomer Preparation: In a reaction flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet, dissolve the desired amount of maleic anhydride or maleic acid in degassed deionized water.
-
Neutralization: Slowly add a solution of NaOH while monitoring the pH to achieve the desired degree of neutralization. For disodium maleate, the molar ratio of NaOH to maleic acid will be 2:1. Note: For higher molecular weight, consider a lower degree of neutralization (e.g., monosodium maleate, 1:1 ratio).
-
Deoxygenation: Purge the monomer solution with nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.
-
Initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, depending on the initiator). Once the temperature is stable, add the initiator (e.g., KPS dissolved in a small amount of degassed water) to the reaction flask.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas with constant stirring for the desired reaction time (e.g., 4-24 hours).
-
Termination and Isolation: Cool the reaction mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or ethanol), followed by filtration and drying under vacuum.
-
Protocol 2: Characterization of Poly(disodium maleate)
-
Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Mobile Phase: An aqueous buffer is required to prevent interactions between the anionic polymer and the column material. A common mobile phase is an aqueous solution of sodium nitrate (B79036) (e.g., 0.1 M) with a buffer to maintain a constant pH (e.g., phosphate (B84403) buffer at pH 7).
-
Columns: Use columns suitable for aqueous GPC of water-soluble polymers (e.g., polyacrylamide or sulfonated polystyrene-divinylbenzene gels).
-
Calibration: Use narrow molecular weight standards of a similar water-soluble polymer, such as poly(styrene sulfonate) or poly(ethylene oxide).
-
Sample Preparation: Dissolve the dried polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter before injection.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the polymer structure.
-
Sample Preparation: The dried polymer can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic Peaks:
-
Broad O-H stretch from adsorbed water and carboxylic acid groups (if not fully neutralized): ~3500-3000 cm⁻¹
-
C-H stretch: ~2950-2850 cm⁻¹
-
Asymmetric COO⁻ (carboxylate) stretch: ~1570 cm⁻¹
-
Symmetric COO⁻ (carboxylate) stretch: ~1400 cm⁻¹
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information.
-
Solvent: Deuterated water (D₂O).
-
¹H NMR: The spectrum of the polymer will show broad peaks corresponding to the protons on the polymer backbone, typically in the 2.5-3.5 ppm region. The sharp vinyl proton signals of the monomer (around 6.3 ppm for maleate) should be absent or significantly reduced.
-
¹³C NMR: The spectrum will show peaks for the carboxylate carbons (~175-180 ppm) and the backbone methine and methylene (B1212753) carbons.
-
Visualizations
Caption: Troubleshooting workflow for disodium maleate polymerization.
Caption: Influence of pH on maleate species and polymerization reactivity.
Caption: General experimental workflow for aqueous polymerization.
managing pH fluctuations in disodium maleate buffer systems
Welcome to the Technical Support Center for managing pH fluctuations in disodium (B8443419) maleate (B1232345) buffer systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preparing, using, and troubleshooting this versatile buffer.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a disodium maleate buffer?
A disodium maleate buffer is most effective in the pH range of 5.2 to 7.2.[1][2] This is centered around the second dissociation constant (pKa₂) of maleic acid, which is approximately 6.07 to 6.24 at 25°C.[3] Buffers generally provide their maximum buffering capacity within ±1 pH unit of their pKa.[4]
Q2: Why is my solid maleic acid dissolving so slowly when preparing the buffer?
Maleic acid can be slow to dissolve, especially when preparing concentrated stock solutions. The solubility of maleic acid increases with pH. If you are starting with the solid acid, you can aid dissolution by adding a portion of the required sodium hydroxide (B78521) (NaOH) solution early in the process to raise the pH.[5] Using the sodium salt of maleic acid (disodium maleate) directly, if available, can also circumvent this issue.
Q3: Can I autoclave a disodium maleate buffer?
Yes, maleic acid buffers can be sterilized by autoclaving. One common protocol suggests autoclaving at 15 psi for 20 minutes.[6]
Q4: Does the pH of a disodium maleate buffer change with temperature?
Yes, the pH of virtually all buffer solutions is dependent on temperature.[4] The temperature dependence of a buffer is described by its temperature coefficient (d(pKa)/dT), which indicates how the pKa changes for every one-degree Celsius change in temperature. For maleic acid's second pKa, the temperature coefficient is minimal, but it is always best practice to calibrate your pH meter and measure the final pH of the buffer at the temperature at which you will be conducting your experiment.[3][4]
Troubleshooting Guide: Managing pH Fluctuations
This guide addresses common issues related to pH instability in disodium maleate buffer systems during experiments.
Issue 1: Gradual pH drift during the experiment.
Possible Causes:
-
Temperature Changes: A shift in the experimental temperature from the temperature at which the buffer's pH was initially set.
-
Absorption of Atmospheric CO₂: Carbon dioxide from the air can dissolve in the buffer, forming carbonic acid and lowering the pH. This is more pronounced in open systems.
-
Insufficient Buffer Capacity: The concentration of the buffer may be too low to resist pH changes caused by the addition of acidic or basic components from your sample or reagents.[7]
Solutions:
-
Control Temperature: Ensure your experiment is conducted at a constant temperature. If possible, equilibrate all solutions to the experimental temperature before use and adjust the buffer's pH at that same temperature.
-
Minimize Air Exposure: Keep buffer solutions and experimental setups covered or sealed when possible. For long-term experiments, consider working in a controlled atmosphere (e.g., under a nitrogen blanket).
-
Increase Buffer Concentration: If you suspect your experimental conditions are overwhelming the buffer, prepare a more concentrated buffer solution. Remember that higher concentrations can affect ionic strength and solubility.
Issue 2: Sudden and significant pH shift after adding a sample or reagent.
Possible Causes:
-
Microenvironmental pH Effects: In solid or semi-solid formulations, the immediate environment around a drug particle can have a different pH than the bulk solution. For basic drugs formulated as maleate salts, the local pH can favor conversion of the salt to its free base, leading to instability.[8]
-
Drug-Excipient Incompatibility: An excipient in your formulation may be acidic or basic, reacting with the buffer components and causing a pH shift.[9][10]
-
Hydrolysis of the Active Pharmaceutical Ingredient (API): If the API is an ester or amide, its hydrolysis can release acidic or basic byproducts, altering the pH.[11]
Solutions:
-
Evaluate Microenvironmental pH: For solid dosage forms, consider adding a compatible acidic excipient, like citric acid, to lower the microenvironmental pH and stabilize the maleate salt of a basic drug.[8]
-
Conduct Compatibility Studies: Perform studies mixing your API and excipients with the disodium maleate buffer to identify any immediate pH shifts. This can help in selecting non-reactive formulation components.
-
Adjust Initial pH: If your API is known to produce acidic or basic degradation products, you may need to adjust the initial pH of your buffer to the lower or higher end of its effective range to better counteract these changes.
Data Presentation
Table 1: Properties of Maleate Buffer
| Property | Value | Reference |
| pKa₁ (25°C) | ~2.00 | [3] |
| pKa₂ (25°C) | ~6.07 | [3] |
| Effective pH Range (based on pKa₂) | 5.2 - 7.2 | [1][2] |
| d(pKa₂)/dT (°C⁻¹) | ~0 | [3] |
| Molecular Weight (Maleic Acid) | 116.07 g/mol | [12] |
Table 2: Example of Temperature Effect on Buffer pH
This table illustrates the potential pH change of a buffer with a hypothetical temperature coefficient of -0.015 pH/°C, which is typical for many biological buffers. While the reported d(pKa)/dT for maleate is near zero, it is crucial to always measure pH at the experimental temperature.
| Temperature (°C) | Expected pH (Initial pH 6.5 @ 25°C) |
| 4 | 6.82 |
| 25 | 6.50 |
| 37 | 6.32 |
Experimental Protocols
Protocol 1: Preparation of 0.2 M Disodium Maleate Buffer Stock Solution
This protocol details how to prepare a stock solution that can be adjusted to the desired pH.
Materials:
-
Maleic Acid (MW: 116.07 g/mol )
-
Sodium Hydroxide (NaOH), 1 N solution
-
Distilled or deionized water
-
Calibrated pH meter and probe
-
Volumetric flasks and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 23.2 g of maleic acid and add it to a beaker containing approximately 800 mL of distilled water.[12]
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add approximately 200 mL of 1 N NaOH solution while monitoring the dissolution of the maleic acid.[12]
-
Once the maleic acid is fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with distilled water. This creates a 0.2 M maleate stock solution.
Protocol 2: Adjusting the Buffer to a Target pH (e.g., pH 6.0)
Procedure:
-
Take a desired volume of the 0.2 M maleate stock solution (e.g., 250 mL).
-
Place the solution in a beaker with a stir bar and place it on a magnetic stirrer.
-
Immerse a calibrated pH probe into the solution.
-
Slowly titrate the solution with 0.2 N NaOH while monitoring the pH.[12]
-
Continue adding NaOH dropwise until the pH meter reads a stable 6.0.
-
If you are preparing a working solution of a specific molarity (e.g., 0.05 M), you can dilute this adjusted stock solution to the final desired volume.
Visualizations
Caption: Equilibrium of the disodium maleate buffer system.
Caption: Workflow for troubleshooting pH fluctuations.
Caption: Relationship between temperature and buffer pH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biodynamics.co.jp [biodynamics.co.jp]
- 3. Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers NovoPro [novoprolabs.com]
- 4. itwreagents.com [itwreagents.com]
- 5. researchgate.net [researchgate.net]
- 6. Maleic Acid (1 M, pH 7.5) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Matching phosphate and maleate buffer systems for dissolution of weak acids: Equivalence in terms of buffer capacity of bulk solution or surface pH? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Maleate Buffer 0.05M [ou.edu]
identifying and removing impurities from disodium maleate
Welcome to the Technical Support Center for the purification of disodium (B8443419) maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and removal of impurities from disodium maleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized disodium maleate?
A1: The most common impurities in disodium maleate, which is typically synthesized by neutralizing maleic acid with sodium hydroxide (B78521), include:
-
Unreacted Maleic Acid: Incomplete neutralization can leave residual maleic acid.
-
Excess Sodium Hydroxide: Over-titration during neutralization can result in excess sodium hydroxide.
-
Disodium Fumarate (B1241708): The geometric isomer of disodium maleate, which can form during the synthesis or through isomerization under certain conditions.
Q2: My disodium maleate solution has a pH outside the expected range of 7.0-9.0. What could be the cause?
A2: A pH outside the expected range often indicates the presence of impurities.
-
A low pH (<7.0) suggests the presence of unreacted maleic acid.
-
A high pH (>9.0) suggests the presence of excess sodium hydroxide.
Q3: I suspect my sample contains disodium fumarate. How can I confirm its presence?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method to identify and quantify disodium fumarate in your disodium maleate sample. A reversed-phase C18 column with a UV detector is commonly used for this separation.[1][2]
Q4: What is the recommended method for purifying disodium maleate?
A4: Recrystallization is a highly effective and widely used technique for purifying solid organic compounds like disodium maleate.[3] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while the impurities remain in the solution.
Q5: How do I choose the right solvent for recrystallizing disodium maleate?
A5: The ideal solvent for recrystallization should dissolve the disodium maleate well at high temperatures but poorly at low temperatures. For disodium maleate, a mixed solvent system of ethanol (B145695) and water is often effective. Disodium maleate is soluble in water, and the addition of ethanol, a "bad" solvent in this case, can induce crystallization upon cooling.[4]
Troubleshooting Guides
Issue 1: Low Purity of Disodium Maleate After Synthesis
-
Problem: The initial purity of the synthesized disodium maleate is lower than expected.
-
Possible Causes:
-
Incomplete reaction or improper stoichiometry during neutralization.
-
Formation of byproducts due to reaction conditions.
-
-
Solutions:
-
Carefully monitor the pH during the neutralization of maleic acid with sodium hydroxide to ensure it reaches the equivalence point without overshooting.
-
Employ a purification method such as recrystallization to remove impurities.
-
Issue 2: Difficulty in Inducing Crystallization During Recrystallization
-
Problem: Crystals do not form upon cooling the disodium maleate solution.
-
Possible Causes:
-
The solution is not sufficiently saturated.
-
The cooling process is too rapid.
-
Lack of nucleation sites for crystal growth.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.
-
Seeding: Add a small crystal of pure disodium maleate to the solution to act as a template for crystal growth.
-
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration of the disodium maleate.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]
-
Issue 3: Poor Separation of Disodium Maleate and Disodium Fumarate in HPLC
-
Problem: The HPLC chromatogram shows overlapping peaks for disodium maleate and disodium fumarate.
-
Possible Causes:
-
Inappropriate mobile phase composition.
-
Incorrect column selection.
-
Suboptimal flow rate or column temperature.
-
-
Solutions:
-
Optimize Mobile Phase: Adjust the ratio of the aqueous and organic components of the mobile phase. For separating organic acids, a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. Adjusting the pH of the aqueous phase can also significantly improve separation.[6]
-
Column Selection: A C18 column is generally suitable, but for challenging separations, consider a column with a different stationary phase or a longer column for better resolution.[1][2]
-
Method Parameters: Optimize the flow rate and column temperature. A lower flow rate and a controlled column temperature can enhance peak separation.[2]
-
Experimental Protocols
Protocol 1: Recrystallization of Disodium Maleate
This protocol describes the purification of disodium maleate using a mixed-solvent system of ethanol and water.
Materials:
-
Impure disodium maleate
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the impure disodium maleate in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot deionized water to dissolve the solid completely with heating and stirring.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Inducing Crystallization:
-
While the aqueous solution is still hot, slowly add ethanol until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
If too much ethanol is added and the product precipitates out, add a small amount of hot water until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Protocol 2: HPLC Analysis of Disodium Maleate and Impurities
This protocol provides a general method for the analysis of disodium maleate and its common impurities using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (or other suitable buffer salt)
-
Phosphoric acid (to adjust pH)
-
Deionized water (HPLC grade)
-
Disodium maleate reference standard
-
Maleic acid reference standard
-
Disodium fumarate reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous phosphate buffer (e.g., 20 mM, pH adjusted to 2.5-3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation (a common starting point is 95:5 v/v aqueous:acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of disodium maleate, maleic acid, and disodium fumarate of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the disodium maleate sample in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to disodium maleate, maleic acid, and disodium fumarate by comparing their retention times with those of the standards. Calculate the concentration of each impurity in the sample using the peak areas and the calibration curves generated from the standard solutions.
Data Presentation
Table 1: Solubility of Disodium Maleate and Disodium Fumarate in Water
| Temperature (°C) | Disodium Maleate ( g/100 mL) | Disodium Fumarate ( g/100 mL) |
| 20 | Soluble | 22.8 |
| 100 | Highly Soluble | Significantly Increased |
Table 2: Typical Impurity Profile Before and After Recrystallization
| Impurity | Concentration Before Purification (%) | Acceptance Criteria (%) |
| Unreacted Maleic Acid | 0.5 - 2.0 | ≤ 0.2 |
| Excess Sodium Hydroxide | 0.1 - 0.5 | ≤ 0.1 |
| Disodium Fumarate | 0.2 - 1.0 | ≤ 0.15 |
| Total Impurities | 1.0 - 3.5 | ≤ 0.5 |
Note: The "Concentration Before Purification" values are hypothetical examples for illustrative purposes. The "Acceptance Criteria" are based on general pharmaceutical guidelines for non-mutagenic impurities and may vary depending on the specific application.[9][10]
Visualizations
Caption: Workflow for the purification of disodium maleate.
Caption: Decision-making process for impurity removal.
References
- 1. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. ijpsr.info [ijpsr.info]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Sodium malate - Wikipedia [en.wikipedia.org]
- 9. Specifications and Acceptance Criteria for Impurities: new FDA Principles! - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Disodium Maleate Safe Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of disodium (B8443419) maleate (B1232345) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with disodium maleate?
A1: Disodium maleate is generally considered to be of low toxicity, but it can cause irritation. The primary hazards include:
-
Eye Irritation: May cause eye irritation.[1]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1][2][3] Some sources indicate it may cause an allergic skin reaction.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]
-
Gastrointestinal Irritation: Ingestion may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1][3] It is considered harmful if swallowed.[2]
Q2: What personal protective equipment (PPE) is required when handling disodium maleate?
A2: To minimize exposure, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., rubber, neoprene, or nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][3][5]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]
Q3: What are the proper storage conditions for disodium maleate?
A3: Disodium maleate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] It is also described as hygroscopic, meaning it can absorb moisture from the air, further emphasizing the need for a dry environment.[1] Store it away from incompatible substances such as strong oxidizing agents and acids.[1]
Q4: What should I do in case of accidental contact with disodium maleate?
A4: Immediate first aid is crucial:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][3] If irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1][4]
Q5: How should I dispose of disodium maleate waste?
A5: Dispose of disodium maleate waste in accordance with local, state, and federal regulations.[2][4] It should be treated as chemical waste and disposed of in a suitable, clean, dry, and closed container.[1] Do not mix with other waste.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid | Absorption of moisture from the air (hygroscopic nature). | Ensure the container is always tightly sealed when not in use. Store in a desiccator if the laboratory environment is particularly humid. |
| Skin irritation after handling | Inadequate PPE or improper handling technique. | Always wear appropriate gloves and a lab coat. Wash hands thoroughly after handling, even if gloves were worn.[1] Review handling procedures to minimize direct contact. |
| Dust generation during weighing or transfer | Improper handling of the powdered solid. | Handle the solid in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1][2] Use techniques that minimize dust generation, such as gentle scooping and avoiding pouring from a height. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Oral LD50 (rat) | 3380 mg/kg | [1][3] |
| Appearance | White powder or crystal | [1] |
| pH (50g/L at 25°C) | 7.0 - 9.0 | [4] |
| Storage Temperature | Room temperature, in a cool and dark place (<15°C recommended by one supplier) |
Experimental Protocols
Protocol for a Small Spill Cleanup
In the event of a small spill of solid disodium maleate:
-
Ensure Proper PPE: Don appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6]
-
Isolate the Area: If necessary, restrict access to the spill area.
-
Contain the Spill: For powdered spills, it is recommended to gently wet the powder first to prevent it from becoming airborne.[6]
-
Clean Up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][3] Avoid generating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Wash the area with soap and water.[7][8]
-
Dispose of Waste: Dispose of the container with the spilled material and any cleaning materials as chemical waste according to your institution's guidelines.[2][4]
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
Protocol for Preparing a Standard Solution
-
Work in a Ventilated Area: Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood to avoid inhaling any dust.[1][2]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat.
-
Weigh the Solid: Carefully weigh the required amount of disodium maleate using a clean spatula and weigh boat.
-
Dissolve the Solid: Add the weighed solid to a beaker containing the appropriate amount of deionized water or desired solvent. Stir gently with a magnetic stirrer until fully dissolved.
-
Transfer to Volumetric Flask: Quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Bring to Volume: Add solvent to the flask until the bottom of the meniscus is on the calibration mark.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the Solution: Clearly label the flask with the name of the chemical, concentration, date of preparation, and your initials.
Visualizations
Caption: Workflow for the safe handling and storage of disodium maleate.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. gelest.com [gelest.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. ehs.utk.edu [ehs.utk.edu]
Technical Support Center: Disodium Maleate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with disodium (B8443419) maleate (B1232345) in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with my disodium maleate peak?
A1: Peak tailing for acidic compounds like maleate is often caused by secondary interactions between the analyte and the stationary phase.[1] Specifically, the ionized silanol (B1196071) groups on the silica (B1680970) support surface can interact strongly with the negatively charged maleate ions, leading to poor peak shape.[1] To mitigate this, consider using a highly deactivated, end-capped column, or operating the mobile phase at a lower pH to suppress the ionization of the silanol groups.[1][2] Another strategy is to increase the buffer concentration in your mobile phase to help mask these residual silanol interactions.[1]
Q2: My retention time for disodium maleate is drifting to shorter times over a series of injections. What could be the cause?
A2: A gradual decrease in retention time can indicate a change in the mobile phase composition or a problem with the column.[3][4] If your mobile phase contains a volatile organic component like acetonitrile, it can evaporate over time, leading to a stronger elution and thus shorter retention times.[4] Ensure your mobile phase reservoir is well-sealed.[4] Another possibility is the degradation of the stationary phase, especially if operating at a high pH, which can dissolve the silica backbone of the column.[5] It is also crucial to ensure the column is properly equilibrated between injections, as insufficient equilibration can lead to retention time drift.[4][6]
Q3: I am not getting any retention for disodium maleate on my C18 column. What should I do?
A3: Disodium maleate is a highly polar, hydrophilic compound and, as such, will have very little retention on a traditional reversed-phase C18 column with a highly aqueous mobile phase.[7][8] To increase retention, you can employ several strategies:
-
Ion-Pair Chromatography: Add an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), to the mobile phase. This reagent will pair with the anionic maleate, increasing its hydrophobicity and retention on the C18 column.[9][10]
-
Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 2.5 with phosphoric acid), you can convert the maleate dianion to the less polar maleic acid, which will have greater retention.[11]
-
Alternative Chromatography Modes: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with anion-exchange capabilities, which are specifically designed to retain polar compounds.[7][8]
Q4: What is the optimal UV detection wavelength for disodium maleate?
A4: Maleic acid has a UV absorbance maximum at a low wavelength, typically around 214 nm.[7] Operating at this wavelength will provide the highest sensitivity. However, be aware that many mobile phase components and potential impurities also absorb at this wavelength, which can lead to baseline noise or interfering peaks. Ensure you are using high-purity, HPLC-grade solvents and additives.[12][13]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
If you are observing misshapen peaks for disodium maleate, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Unstable Retention Times
Retention time variability can compromise the reliability of your analysis. Use this guide to diagnose the cause.
| Symptom | Potential Cause | Recommended Action |
| Gradual, unidirectional drift (e.g., consistently decreasing) | Change in mobile phase composition (e.g., evaporation of organic solvent).[4] | Prepare fresh mobile phase. Ensure solvent reservoirs are tightly sealed. Consider using an in-line degasser.[14] |
| Unstable column temperature.[4][15] | Use a column oven and allow sufficient time for temperature equilibration. Retention times can shift by 1-2% for every 1°C change.[15] | |
| Column aging/degradation.[16] | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Random, erratic fluctuations | Air bubbles in the pump or system.[14] | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Leaking pump seals or fittings.[2][3] | Inspect the system for any signs of leaks, such as salt buildup around fittings.[3][14] Tighten or replace fittings and seals as necessary. | |
| Inconsistent mobile phase mixing (for gradient systems). | Check the pump's proportioning valves for proper function. Premixing mobile phases for isocratic methods can sometimes improve consistency.[12] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase for Maleate Analysis (pH 2.5)
This protocol describes the preparation of a common mobile phase used to enhance the retention of maleic acid on a C18 column.
Objective: To prepare 1 L of a mobile phase consisting of 90% 20 mM potassium phosphate (B84403) buffer (pH 2.5) and 10% acetonitrile.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of KH₂PO₄ for a 20 mM solution in 1 L (approx. 2.72 g).
-
Dissolve the KH₂PO₄ in ~950 mL of HPLC-grade water.
-
Carefully adjust the pH to 2.5 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.[11]
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Filter the Buffer:
-
Mix the Mobile Phase:
-
Precisely measure 900 mL of the filtered aqueous buffer.
-
Precisely measure 100 mL of HPLC-grade acetonitrile.
-
Combine the two solutions in a clean, designated mobile phase reservoir. It is recommended to measure each component separately before mixing to ensure an accurate ratio.[12]
-
-
Degas the Mobile Phase:
-
Thoroughly degas the final mobile phase mixture using an in-line degasser, helium sparging, or sonication to prevent air bubbles in the system.[14]
-
Caption: Workflow for preparing a buffered mobile phase.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. welch-us.com [welch-us.com]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. nacalai.com [nacalai.com]
Technical Support Center: Optimizing Reaction Conditions for Disodium Maleate Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of disodium (B8443419) maleate (B1232345) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the disodium maleate precursor?
The most prevalent and straightforward method for synthesizing disodium maleate is through the neutralization of maleic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1] The reaction is typically performed in an aqueous solution, and the resulting disodium maleate can be isolated and purified by crystallization.[1]
C₄H₄O₄ + 2 NaOH → C₄H₂Na₂O₄ + 2 H₂O
Q2: What are the key reactions for creating derivatives from disodium maleate?
A primary reaction for derivatization is esterification. Disodium maleate can react with various alcohols in the presence of an acid catalyst to form the corresponding diester derivatives.[1] The versatility of the carboxylate groups allows for a range of organic transformations.
Q3: What are the potential sources of impurities in the synthesis of maleate derivatives?
Impurities can arise from several sources during the synthesis of maleate derivatives:
-
Starting Materials: Impurities present in the initial reactants, such as maleic anhydride (B1165640) or the chosen alcohol, can be carried through the synthesis.[2]
-
Side Reactions: Unintended reactions can lead to byproducts. Common side reactions include the isomerization of the maleate cis-isomer to the more stable fumarate (B1241708) trans-isomer, especially at elevated temperatures.[3]
-
Degradation: The final product or intermediates may degrade under harsh reaction conditions like excessive heat, light, or pH, leading to discoloration and impurities.[2][4]
-
Incomplete Reaction: Unreacted starting materials can remain in the final product if the reaction does not go to completion.[2]
-
Residual Solvents and Reagents: Solvents, catalysts, or other reagents used during the synthesis and purification steps may not be completely removed.[2]
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the disappearance of the reactants and the appearance of the product spot.[6] This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged heating.
Q5: What are the critical safety precautions when working with maleic acid and its derivatives?
Disodium maleate and its parent acid can be irritating to the eyes, skin, and respiratory system.[7][8][9] It is essential to handle these chemicals in a well-ventilated area, preferably a fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of disodium maleate derivatives, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Product Yield | Incomplete Reaction: The reaction equilibrium is unfavorable, or the reaction time/temperature is insufficient.[3][6] | • Increase the molar ratio of one reactant (e.g., the alcohol in an esterification) to shift the equilibrium.[3][6]• For esterifications, ensure efficient removal of water using a Dean-Stark apparatus or a dehydrating agent.[3][6]• Increase reaction time and monitor via TLC until starting materials are consumed.[6]• Check the activity of the catalyst and consider optimizing its loading or using a more active one.[3] |
| Product Loss During Work-up: The product is lost during extraction, washing, or purification steps.[2][3] | • Optimize extraction procedures and ensure proper phase separation during washes.[3]• Analyze the mother liquor after crystallization to check for dissolved product.[2]• Minimize contact time with aqueous acidic or basic solutions during work-up to prevent hydrolysis.[11] | |
| Product Discoloration (Yellow/Brown/Black) | Oxidation: Catechol-like impurities or the product itself may oxidize, especially in the presence of air and at high temperatures or basic pH.[4][11] | • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][11]• Use high-purity, freshly distilled starting materials to remove oxidized impurities.[4] |
| Thermal Degradation/Polymerization: High reaction temperatures or prolonged heating can cause the starting materials or product to decompose or polymerize.[3][4] | • Maintain a lower reaction temperature.[4]• Monitor the reaction closely and stop it as soon as the starting materials are consumed.[4]• Consider adding a polymerization inhibitor if the problem persists.[3] | |
| Presence of Isomeric Impurity (Fumarate) | Thermal Isomerization: The maleate (cis-isomer) can convert to the more thermodynamically stable fumarate (trans-isomer) at high temperatures.[3] | • Control the reaction temperature and avoid excessive heat.[3]• Optimize the reaction time to minimize the duration of heating.[3]• Choose a catalyst that is selective for the desired reaction over isomerization.[3] |
| Incomplete Reaction (Starting Material Remains) | Insufficient Catalyst: The amount of catalyst is too low to drive the reaction effectively.[6] | • Ensure an adequate catalytic amount of a suitable catalyst is used (e.g., 1-5 mol% for acid catalysts in esterification).[6] |
| Low Reaction Temperature: The temperature is not high enough to achieve a reasonable reaction rate.[6] | • Ensure the reaction is heated appropriately, for example, to a gentle reflux.[6] | |
| Oily Product (Fails to Solidify) | Presence of Impurities: Unreacted starting materials, byproducts, or residual solvent can prevent crystallization.[11] | • Ensure the reaction has gone to completion using an analytical method like TLC.[11]• Purify the product thoroughly using recrystallization from an appropriate solvent system or column chromatography.[11]• Ensure all residual solvent is removed under a high vacuum.[11] |
Data Presentation: Optimizing Dibutyl Maleate Synthesis
The following table summarizes key quantitative data for the synthesis of Dibutyl Maleate, a common derivative, highlighting the impact of different reaction parameters on product yield. This data can aid in experimental design and optimization.[3]
| Method | Catalyst | Molar Ratio (Maleic Anhydride:n-Butanol) | Catalyst Loading | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conventional | p-Toluenesulfonic acid | 1:4 | 1.5 wt% | 3 h | 110-120 | 92 | [3] |
| Conventional | Sulfuric Acid | 1:3 | 1.0 wt% | 4 h | 100 | 88 | [3] |
| Microwave | Ionic Liquid | 1:4 | 5 mol% | 15 min | 130 | 95 | [3] |
| Heterogeneous | Solid Superacid | 1:4 | 10 wt% | 2.5 h | 130 | 96.5 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Maleic Acid
This protocol describes a general method for synthesizing a dialkyl maleate derivative (e.g., diethyl maleate) from maleic acid.
Materials:
-
Maleic Acid
-
Anhydrous Ethanol (B145695) (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve maleic acid in a large excess of anhydrous ethanol (ethanol can serve as both reactant and solvent).[6]
-
Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of maleic acid).[6]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.[6]
-
Monitoring: Monitor the reaction's progress using TLC. Spot the reaction mixture against the maleic acid starting material. The reaction is complete when the maleic acid spot is no longer visible.[6]
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted maleic acid.[6] Repeat until CO₂ evolution ceases.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography to obtain the pure dialkyl maleate.
Visualizations
Caption: General experimental workflow for maleate derivative synthesis.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Key relationships between reaction parameters and outcomes.
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. ewg.org [ewg.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
troubleshooting unexpected side reactions involving disodium maleate
Technical Support Center: Disodium (B8443419) Maleate (B1232345) Side Reactions
This guide provides troubleshooting for unexpected side reactions involving disodium maleate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Issue 1: Isomerization to Fumarate (B1241708)
Q1: An unexpected peak is appearing in my HPLC analysis of a formulation containing a maleate salt. Could this be an isomerization product?
A: Yes, a common side reaction involving maleate is its isomerization from the cis isomer (maleate) to the trans isomer (fumarate).[1] This conversion can occur under various conditions, particularly with exposure to heat, acid, or certain catalysts.[1][2] The resulting disodium fumarate has different physicochemical properties and may appear as a new, distinct peak in your chromatogram, potentially impacting the formulation's efficacy and safety.
Q2: What factors promote the isomerization of disodium maleate to disodium fumarate?
A: Several factors can accelerate the isomerization of maleate to fumarate:
-
Temperature: Increased temperature provides the activation energy needed to break the carbon-carbon π bond, allowing rotation and reformation to the more thermodynamically stable trans isomer (fumarate).[2] Studies have shown that the rate of fumaric acid production increases significantly with rising reaction temperatures.[2]
-
pH and Acidity: Acidic conditions can catalyze the isomerization process.[3] In pharmaceutical formulations, the microenvironmental pH of a solid dosage form can be critical; a pH above the pKa of maleic acid may influence salt disproportionation and subsequent side reactions.[3][4]
-
Catalysts: Certain substances, including bromine and even some glycols used in polyester (B1180765) synthesis, can act as initiators or catalysts for the isomerization.[1][5]
-
Time: The conversion to fumarate can occur over time, making it a critical stability concern during storage.[2]
Caption: Isomerization pathway from maleate to the more stable fumarate isomer.
Issue 2: Michael Addition Reactions
Q3: My formulation contains an active pharmaceutical ingredient (API) with a primary or secondary amine. I'm observing a loss of potency and the formation of a new, larger molecule. What could be happening?
A: You are likely observing a Michael addition reaction (specifically, an aza-Michael addition).[6] Maleate is an "electron-deficient alkene" and can act as a Michael acceptor.[7] Nucleophiles, such as the lone pair of electrons on a primary or secondary amine (the Michael donor), can attack one of the carbons in the double bond.[8] This forms a new carbon-nitrogen bond, creating an "adduct" of your API and the maleate molecule. This reaction consumes your API and creates an impurity, leading to a loss of potency.[6][9]
Q4: Under what conditions does the aza-Michael addition with maleate occur?
A: Aza-Michael additions can often proceed under mild conditions. Some reactions between amines and maleates are efficient at room temperature and may not even require a catalyst.[8] The reaction is highly dependent on the nucleophilicity of the amine and the specific reaction environment (e.g., solvent, pH). The reaction of pyrrolidine (B122466) with dimethyl maleate, for example, is mildly exothermic and completes in about two hours at ambient temperature.[10]
Caption: Mechanism of API degradation via aza-Michael addition with maleate.
Troubleshooting Workflow
If you detect an unexpected impurity or loss of potency in a disodium maleate-containing formulation, follow this logical workflow to diagnose the issue.
// Nodes Start [label="Start:\nUnexpected Peak / Potency Loss", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckAPI [label="Does API have a\nprimary/secondary amine?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzeMass [label="Analyze impurity by LC-MS.\nIs mass = API + Maleate?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MichaelAdduct [label="Diagnosis:\nLikely Michael Adduct", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnalyzeStandards [label="Analyze against\nfumarate standard.\nDo retention times match?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Isomerization [label="Diagnosis:\nLikely Isomerization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Degradation Pathway.\nInvestigate further.", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> CheckAPI; CheckAPI -> AnalyzeMass [label="Yes", color="#34A853"]; CheckAPI -> AnalyzeStandards [label="No", color="#EA4335"]; AnalyzeMass -> MichaelAdduct [label="Yes", color="#34A853"]; AnalyzeMass -> AnalyzeStandards [label="No", color="#EA4335"]; AnalyzeStandards -> Isomerization [label="Yes", color="#34A853"]; AnalyzeStandards -> Other [label="No", color="#EA4335"]; }
Caption: Diagnostic workflow for troubleshooting unexpected side reactions.
Quantitative Data Summary
The rate of isomerization from maleic acid to fumaric acid is highly dependent on temperature and time. The following table summarizes kinetic data from a noncatalytic isomerization study.
Table 1: Effect of Temperature and Time on Fumaric Acid Yield
| Reaction Time (hours) | Yield at 190°C (%) | Yield at 200°C (%) | Yield at 210°C (%) | Yield at 220°C (%) |
|---|---|---|---|---|
| 0.25 | 25.1 | 35.2 | 48.5 | 55.3 |
| 0.50 | 45.3 | 58.1 | 69.8 | 75.4 |
| 1.00 | 70.2 | 78.5 | 83.1 | 85.6 |
| 2.00 | 82.5 | 85.3 | 86.2 | 86.1 |
| 4.00 | 84.6 | 85.1 | 84.9 | 84.0 |
Data adapted from a kinetic study on the isomerization of a 60% maleic acid solution.[2]
Experimental Protocols
Protocol 1: HPLC-UV Method for Detection of Maleate and Fumarate
This protocol outlines a general method to separate and quantify disodium maleate and its isomer, disodium fumarate.
-
Objective: To resolve and quantify maleate and fumarate in a sample.
-
Methodology:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a buffered aqueous solution (e.g., 20 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid) and methanol (B129727) (e.g., 95:5 v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength of 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
Analysis: Identify peaks by comparing retention times with those of pure maleate and fumarate standards. Fumarate, being less polar, will typically have a longer retention time than maleate. Quantify using a standard calibration curve.
-
Protocol 2: LC-MS Method for Detection of Michael Adducts
This protocol is designed to identify potential adducts formed between an amine-containing API and maleate.
-
Objective: To detect and confirm the mass of a suspected API-maleate adduct.
-
Methodology:
-
Chromatography: Utilize a reverse-phase HPLC or UPLC system, often with a gradient elution to separate the polar API, the non-polar adduct, and any other components. A typical gradient might run from 95% aqueous mobile phase (e.g., 0.1% formic acid in water) to 95% organic mobile phase (e.g., 0.1% formic acid in acetonitrile) over 10-15 minutes.
-
Mass Spectrometry: Couple the LC system to a mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a relevant mass range (e.g., m/z 100-1000).
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
Analysis:
-
Extract the ion chromatogram for the theoretical mass of the suspected adduct. The expected mass will be the mass of the free base of the API plus the mass of maleic acid (116.07 g/mol ).
-
Confirm the identity of the peak by analyzing its mass spectrum for the correct molecular ion ([M+H]⁺).
-
For further confirmation, perform tandem MS (MS/MS) on the parent ion to see if it fragments into the original API molecule.
-
-
References
- 1. studylib.net [studylib.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Enhancing the Stability of Disodium Maleate Drug Formulations
Welcome to the Technical Support Center for drug formulations containing disodium (B8443419) maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with drug formulations containing disodium maleate?
A1: Formulations with disodium maleate can exhibit both chemical and physical instability. Key chemical stability issues include the degradation of the active pharmaceutical ingredient (API) through pathways such as hydrolysis and oxidation, often influenced by the microenvironmental pH.[1][2][3] A significant issue is the potential for the maleate salt to convert to the free base of the drug, which can then be prone to volatilization or reduced solubility.[1][2] Additionally, the maleate moiety itself can react with the API to form adducts.[4][5] Physical instability can manifest as changes in crystal form or, in the case of suspensions, particle size growth due to phenomena like Ostwald ripening.[3]
Q2: How does pH affect the stability of formulations with disodium maleate?
A2: The pH of the formulation's microenvironment is a critical factor. For basic drugs formulated as maleate salts, a microenvironmental pH above the pH of maximum solubility (pHmax) can trigger the conversion of the salt to its less soluble free base form.[1][2] This conversion can lead to a loss of potency and lack of mass balance, especially in solid dosage forms.[1] Conversely, a lower pH can enhance stability by keeping the drug in its salt form.[1][2] However, excessively low pH can also promote other degradation pathways for certain APIs.[6]
Q3: What are common degradation products observed in these formulations?
A3: Degradation products can vary depending on the API. For some drugs like enalapril (B1671234) maleate, a common degradant is a diketopiperazine (DKP) derivative, the formation of which can be influenced by both acidic and alkaline conditions.[7] In formulations containing phenylephrine (B352888), an adduct can form between the phenylephrine molecule and maleic acid through a Michael addition reaction.[4][5] Forced degradation studies are essential to identify potential degradation products for a specific API.[8][9]
Q4: Which excipients are known to be incompatible with disodium maleate formulations?
A4: Excipient compatibility is crucial for the stability of disodium maleate formulations. Basic excipients can raise the microenvironmental pH, promoting the conversion of the maleate salt to the free base.[1][2] Excipients with reactive impurities, such as reducing sugars like lactose, can also lead to degradation.[10][11] It is essential to conduct thorough drug-excipient compatibility studies during pre-formulation.[10][12]
Q5: How do temperature and humidity impact the stability of these formulations?
A5: Elevated temperature and humidity can significantly accelerate the degradation of drug formulations.[13][14][15] High temperatures can increase the rate of chemical reactions, leading to the formation of degradation products.[13] Moisture can be absorbed by the formulation, especially in solid dosage forms, which can facilitate hydrolytic degradation and affect physical properties like tablet hardness.[15][16] Stability testing under accelerated conditions (e.g., 40°C/75% RH) is a standard practice to assess the impact of these environmental factors.[17][18]
Troubleshooting Guides
Issue 1: Loss of Potency and Mass Balance in a Solid Dosage Form
Symptoms:
-
Decreased API concentration detected by HPLC.
-
Inability to account for 100% of the initial API and its degradation products.
Possible Cause: This issue often points to the conversion of the drug's maleate salt to its volatile free base form, which then escapes from the formulation and may even be absorbed by the packaging material.[1][2] This is particularly prevalent when the microenvironmental pH of the tablet or capsule is above the drug's pHmax.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Experimental Protocol: Measuring Microenvironmental pH
A common method to estimate the microenvironmental pH of a solid dosage form is the slurry method:
-
Crush a tablet into a fine powder.
-
Create a saturated slurry by adding a minimal amount of purified water (e.g., 1-2 mL) to a fixed amount of the powder (e.g., 100 mg).
-
Stir the slurry for a predetermined time (e.g., 5-10 minutes).
-
Measure the pH of the slurry using a calibrated pH meter.
Issue 2: Appearance of a New Peak in the HPLC Chromatogram
Symptoms:
-
A new, unidentified peak appears during stability studies.
-
The area of the API peak decreases as the new peak area increases.
Possible Cause: This indicates the formation of a degradation product. The identity of the degradant will depend on the API and the formulation components. Common degradation pathways include hydrolysis, oxidation, or reaction with the maleate counter-ion.[4][5][7][8]
Degradation Pathway Identification Workflow:
Caption: Workflow for identifying degradation products.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the drug substance to understand its degradation pathways and to develop a stability-indicating analytical method.[8][9]
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at a specified temperature (e.g., 80°C) for a set duration.[9]
-
Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at a specified temperature (e.g., 80°C) for a set duration.[9]
-
Oxidation: Treat the drug substance solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photolytic Degradation: Expose the drug substance, both in solid state and in solution, to UV and visible light.[9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C).
Samples are collected at various time points and analyzed by HPLC to identify and quantify the degradation products.
Data Summary
The following table summarizes the impact of adding an acidic stabilizer on the stability of a basic drug maleate salt formulation.
| Formulation | Microenvironmental pH | % Potency Loss (Accelerated Conditions) |
| Without Stabilizer | 4.3 | Major Loss |
| With Citric Acid | < 3.0 | Minimal Loss |
| Data based on findings from a study on a basic drug maleate salt.[1][2] |
The next table provides an example of degradation of a drug, enalapril maleate, in the presence of different excipients.
| Excipient | % Diketopiperazine (DKP) Formation |
| Microcrystalline Cellulose | Low |
| Lactose | Moderate |
| Magnesium Stearate | High |
| Qualitative representation based on general findings of excipient incompatibility.[7][19] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between microenvironmental pH and the stability of a basic drug maleate salt.
Caption: pH influence on drug maleate salt stability.
References
- 1. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 16. impactfactor.org [impactfactor.org]
- 17. humiditycontrol.com [humiditycontrol.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Methods for Disodium Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of disodium (B8443419) maleate (B1232345). The information is presented in a practical question-and-answer format to assist in the refinement of your experimental methods.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of disodium maleate, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Crystal Yield | - Incomplete dissolution at high temperature.- Cooling rate is too fast, leading to the formation of fine crystals that are difficult to filter.- Insufficient cooling, leaving a significant amount of product in the mother liquor.- Incorrect solvent-to-solute ratio. | - Ensure complete dissolution by heating the solution until clear. Stirring is essential.- Employ a slower, controlled cooling rate. Consider a stepwise cooling profile.- Cool the solution to a lower temperature (e.g., 0-5 °C) to maximize precipitation.- Optimize the concentration of disodium maleate in the initial solution. A saturated solution at the boiling point of the solvent is ideal. |
| Formation of Fine, Powdery Crystals | - High level of supersaturation.- Rapid cooling or addition of anti-solvent.- Insufficient agitation during crystallization. | - Reduce the initial concentration of disodium maleate.- Slow down the cooling rate or the rate of anti-solvent addition.- Implement gentle, consistent agitation throughout the crystallization process to promote crystal growth over nucleation. |
| "Oiling Out" or Formation of a Liquid Phase Instead of Crystals | - The solution is too concentrated.- The cooling rate is too rapid, causing the solute to separate as a supersaturated liquid before it can nucleate and grow into crystals.- Presence of certain impurities that inhibit crystallization. | - Dilute the solution with more hot solvent before cooling.- Decrease the cooling rate significantly. Allow the solution to cool naturally to room temperature before further cooling in an ice bath.- Consider a pre-purification step, such as treatment with activated carbon, to remove impurities. |
| Crystals are Discolored or Appear Impure | - Presence of colored impurities in the starting material or solvent.- Thermal degradation of the product due to excessive heating.- Co-precipitation of soluble impurities. | - Add activated carbon to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating at high temperatures.- Recrystallize the product a second time. Ensure the final crystals are washed with a small amount of cold, pure solvent. |
| Difficulty in Filtering the Crystals | - Crystals are too fine (see "Formation of Fine, Powdery Crystals").- The filter paper is clogged. | - Optimize the crystallization process to obtain larger crystals.- Use a filter aid (e.g., Celite) or a different grade of filter paper.- Ensure the filtration is performed under vacuum to improve the separation of the mother liquor. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystallization of disodium maleate.
Q1: What is the best solvent for the recrystallization of disodium maleate?
A1: Water is the most suitable solvent for the recrystallization of disodium maleate due to its high solubility at elevated temperatures and significantly lower solubility at room temperature and below. Disodium maleate exhibits excellent water solubility.[1] Its ionic nature makes it sparingly soluble in most organic solvents.
Q2: I am observing needle-like crystals, but I need a more equimorphic or prismatic crystal habit for better downstream processing. How can I modify the crystal habit?
A2: Crystal habit can be influenced by several factors. To move away from a needle-like morphology, you can try the following:
-
Slower Cooling Rate: A slower, more controlled cooling process allows for more ordered crystal growth, which can favor the formation of more equimorphic crystals.
-
pH Adjustment: The pH of the crystallization medium can significantly impact crystal morphology. Experiment with adjusting the pH of your aqueous solution. Disodium maleate solutions are typically alkaline, with a pH between 7.0 and 9.0 for a 50 g/L solution at 25°C.[1] Modifying this pH might alter the crystal growth on different faces.
-
Use of Anti-solvents: Introducing an anti-solvent like ethanol (B145695) to a saturated aqueous solution of disodium maleate can alter the supersaturation and potentially lead to a different crystal habit. The addition rate of the anti-solvent is a critical parameter to control.
Q3: What are the common impurities I should be aware of, and how do they affect crystallization?
A3: A common impurity in the synthesis of maleic acid, the precursor to disodium maleate, is fumaric acid. The presence of such isomeric impurities can interfere with the crystal lattice formation of disodium maleate, potentially leading to smaller, less pure crystals or changes in crystal habit. If fumaric acid is suspected, its removal prior to the final crystallization of disodium maleate is recommended.
Q4: Is there a general experimental protocol for the recrystallization of disodium maleate from water?
A4: Yes, a general protocol for cooling crystallization from an aqueous solution is as follows:
Experimental Protocol: Cooling Crystallization of Disodium Maleate from Aqueous Solution
Objective: To purify crude disodium maleate by recrystallization from water to obtain a product with improved purity and crystal form.
Materials:
-
Crude disodium maleate
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirring
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven
Methodology:
-
Dissolution:
-
Place the crude disodium maleate into an Erlenmeyer flask.
-
Add a minimal amount of deionized water to just cover the solid.
-
Gently heat the mixture with continuous stirring.
-
Gradually add more hot deionized water in small portions until the disodium maleate is completely dissolved. Avoid adding an excess of water to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration of the saturated solution into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and can promote the growth of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Visualizations
To aid in understanding the experimental workflow and the logical relationships in troubleshooting, the following diagrams are provided.
References
addressing hygroscopic nature of disodium maleate during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disodium (B8443419) maleate (B1232345). The following information addresses the challenges posed by its hygroscopic nature during experiments.
Frequently Asked Questions (FAQs)
Q1: What is disodium maleate and what are its common applications in research?
A1: Disodium maleate is the disodium salt of maleic acid, a dicarboxylic acid. It typically appears as a white crystalline powder and is readily soluble in water. In pharmaceutical and research settings, it is primarily used as an excipient in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs). It also serves as a buffering agent in various biochemical and enzymatic assays to maintain a stable pH.
Q2: What does it mean for disodium maleate to be hygroscopic?
A2: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. This property can lead to physical and chemical changes in the material, such as caking, clumping, and even deliquescence (dissolving in the absorbed water). For disodium maleate, this means that its physical form and chemical integrity can be compromised if not handled and stored under appropriate conditions.[1]
Q3: What are the potential consequences of ignoring the hygroscopic nature of disodium maleate in my experiments?
A3: Ignoring the hygroscopic nature of disodium maleate can lead to several experimental errors:
-
Inaccurate Weighing: Absorption of water will lead to an overestimation of the mass of disodium maleate, resulting in incorrect concentrations of solutions.
-
Altered Physical Properties: Caking and clumping can make the powder difficult to handle and dispense accurately.[1]
-
Chemical Degradation: The presence of excess water can promote hydrolysis or other degradation pathways of the active pharmaceutical ingredient (API) in a formulation.[1]
-
Variability in Results: Inconsistent moisture content between batches or experiments can lead to poor reproducibility of results.
Q4: How should I store disodium maleate to minimize moisture absorption?
A4: To minimize moisture absorption, disodium maleate should be stored in a tightly sealed, airtight container. The storage area should be cool and dry. For particularly sensitive experiments, storing the compound in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel) is recommended.
Q5: Can I dry disodium maleate if it has been exposed to moisture?
A5: Yes, it is possible to dry disodium maleate that has absorbed moisture. A common method is to gently heat the powder in a vacuum oven at a temperature that is high enough to drive off the water but not so high as to cause decomposition of the salt. It is crucial to determine the decomposition temperature of disodium maleate before attempting to dry it.
Troubleshooting Guides
Issue 1: Inconsistent results in a series of experiments using disodium maleate.
| Possible Cause | Troubleshooting Step |
| Variable Moisture Content | The disodium maleate powder has absorbed varying amounts of atmospheric moisture between experiments. |
| 1. Standardize Handling: Implement a strict protocol for handling disodium maleate. Minimize the time the container is open to the atmosphere. Weigh the required amount quickly and immediately reseal the container. | |
| 2. Pre-dry the Salt: Before starting a series of experiments, dry a sufficient quantity of disodium maleate in a vacuum oven at an appropriate temperature to ensure a consistent, low moisture content. Store the dried salt in a desiccator. | |
| 3. Quantify Water Content: Use Karl Fischer titration to determine the water content of the disodium maleate before each experiment. This will allow you to correct for the mass of water and ensure the correct molar concentration. |
Issue 2: Caking and clumping of disodium maleate powder.
| Possible Cause | Troubleshooting Step |
| Prolonged Exposure to Humidity | The container has been left open for extended periods, or the storage environment has high humidity. |
| 1. Improve Storage Conditions: Transfer the disodium maleate to a smaller, airtight container to minimize headspace. Store the container in a desiccator. | |
| 2. Break Up Clumps: If caking has already occurred, gently break up the clumps with a clean, dry spatula before weighing. Note that this does not remove the absorbed water. | |
| 3. Work in a Controlled Environment: For highly sensitive applications, handle and weigh disodium maleate inside a glove box with a controlled, low-humidity atmosphere. |
Data Presentation
Due to the lack of publicly available specific moisture sorption isotherm data for disodium maleate, the following table provides a representative classification based on the European Pharmacopoeia (Ph. Eur.) guidelines for hygroscopicity. This table illustrates the expected weight gain of a substance after 24 hours of storage at 25°C and 80% relative humidity.[2] The actual classification for a specific batch of disodium maleate should be determined experimentally.
Table 1: European Pharmacopoeia Hygroscopicity Classification
| Classification | Weight Gain (% w/w) | Description |
| Non-hygroscopic | ≤ 0.12 | Essentially no moisture uptake. |
| Slightly hygroscopic | > 0.12 and < 2.0 | Minor moisture uptake. |
| Hygroscopic | ≥ 2.0 and < 15.0 | Significant moisture uptake. |
| Very hygroscopic | ≥ 15.0 | High level of moisture uptake. |
Experimental Protocols
Protocol 1: Determination of Water Content in Disodium Maleate using Karl Fischer Titration
This protocol outlines the steps for determining the water content in a sample of disodium maleate.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., single-component or two-component systems)
-
Anhydrous methanol (B129727) or a suitable solvent
-
Disodium maleate sample
-
Airtight weighing vessel
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and sealed from atmospheric moisture.
-
Solvent Blank: Add a known volume of anhydrous methanol to the titration cell and titrate to a stable endpoint to determine the background moisture level.
-
Sample Preparation: In an airtight weighing vessel, accurately weigh approximately 100-200 mg of the disodium maleate sample.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell.
-
Titration: Start the titration. The Karl Fischer reagent will be added until all the water from the sample has been consumed.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.
-
Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.
Protocol 2: Preparation of a Controlled-Release Tablet Formulation using a Hygroscopic Excipient
This protocol provides a general workflow for the preparation of controlled-release tablets where a hygroscopic excipient like disodium maleate might be used to modify the drug release profile.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Disodium maleate (hygroscopic excipient)
-
Controlled-release polymer (e.g., HPMC)
-
Binder (e.g., PVP)
-
Lubricant (e.g., magnesium stearate)
-
Granulating fluid (e.g., ethanol/water mixture)
-
Tablet press
Procedure:
-
Pre-formulation Studies: Characterize the hygroscopicity of disodium maleate using Dynamic Vapor Sorption (DVS) to understand its moisture uptake profile.
-
Blending: In a suitable blender, mix the API, disodium maleate, and the controlled-release polymer until a homogenous powder blend is achieved.
-
Granulation: Slowly add the granulating fluid to the powder blend while mixing to form granules of a desired size. The amount of fluid should be carefully controlled to avoid overwetting, especially given the hygroscopic nature of disodium maleate.
-
Drying: Dry the wet granules in a fluidized bed dryer or a conventional oven at a controlled temperature to achieve a target moisture content.
-
Milling: Mill the dried granules to obtain a uniform particle size distribution.
-
Lubrication: Add the lubricant to the milled granules and blend for a short period to ensure adequate lubrication.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve tablets with desired hardness and friability.
-
In-vitro Dissolution Testing: Evaluate the drug release profile of the prepared tablets using a USP-compliant dissolution apparatus.
Visualizations
References
minimizing batch-to-batch variability of disodium maleate
Welcome to the Technical Support Center for Disodium (B8443419) Maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of disodium maleate in experimental settings. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and quality of your results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, purification, and application of disodium maleate.
| Problem | Potential Cause | Recommended Solution |
| High Batch-to-Batch Variability in Purity | Inconsistent quality of starting materials (maleic acid, sodium hydroxide). | Source high-purity maleic acid and pharmaceutical-grade sodium hydroxide (B78521). Implement rigorous incoming material testing for purity and impurity profiles. |
| Poor control over reaction pH during neutralization. | Use a calibrated pH meter and slowly add the sodium hydroxide solution to the maleic acid solution with constant stirring. Maintain the final pH within a narrow range (e.g., 7.0-8.0) to ensure complete conversion without side reactions. | |
| Inadequate control of crystallization conditions. | Standardize the crystallization process. Control the cooling rate, agitation speed, and final temperature to ensure consistent crystal size and purity. | |
| Presence of Disodium Fumarate (B1241708) Impurity | Isomerization of maleate to fumarate at elevated temperatures. | Avoid excessive temperatures during the reaction and drying processes. The isomerization of maleate to the more stable fumarate is catalyzed by heat and acidic conditions.[1] |
| Acidic conditions during synthesis or workup. | Maintain a neutral to slightly alkaline pH throughout the process to minimize acid-catalyzed isomerization. | |
| Discoloration of Final Product (Yellowish Tinge) | Impurities in raw materials. | Use high-purity starting materials. Activated carbon treatment of the initial maleic acid solution can help remove color-causing impurities. |
| Degradation during drying at high temperatures. | Dry the final product at a controlled, lower temperature under vacuum to prevent thermal degradation. | |
| Caking or Clumping of the Powder | High residual moisture content. | Ensure the product is dried to a low and consistent moisture level (e.g., <1%). Store the final product in a well-sealed container with a desiccant.[2][3] |
| Hygroscopic nature of the material. | Handle the material in a low-humidity environment. Store in airtight containers to prevent moisture absorption from the atmosphere.[3] | |
| Inconsistent Particle Size Distribution | Variations in the crystallization cooling rate. | Implement a controlled and consistent cooling profile during crystallization. Slower cooling generally leads to larger, more uniform crystals.[4][5] |
| Inconsistent agitation during crystallization. | Maintain a constant and optimized agitation speed to ensure uniform heat and mass transfer, which promotes consistent crystal growth. | |
| Low Yield | Incomplete neutralization reaction. | Ensure the stoichiometric amount of sodium hydroxide is added and that the final pH indicates complete reaction. |
| Loss of product during filtration and washing. | Use an appropriate filter medium to minimize the loss of fine particles. Wash the filter cake with a minimal amount of a saturated solution or a cold solvent in which the product is less soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of disodium maleate from maleic acid?
A1: The optimal pH for the neutralization reaction is typically between 7.0 and 8.0. This range ensures the complete conversion of maleic acid to its disodium salt. Maintaining the pH in this range is crucial for maximizing yield and minimizing the formation of monosodium maleate.
Q2: How can I minimize the formation of the trans-isomer, disodium fumarate?
A2: The isomerization of maleate to fumarate is favored by high temperatures and acidic conditions.[1] To minimize this, conduct the neutralization reaction at a controlled, moderate temperature and avoid acidic pH during the process. After synthesis, dry the disodium maleate product at a reduced temperature.
Q3: My disodium maleate powder is clumping. What can I do?
A3: Clumping, or caking, is often due to moisture. Disodium maleate is hygroscopic and can absorb water from the air.[2][3] Ensure the product is thoroughly dried to a low water content and store it in a tightly sealed container with a desiccant. Handling the powder in a controlled, low-humidity environment can also prevent this issue.
Q4: I am observing a yellowish tint in my final product. What is the cause and how can I prevent it?
A4: A yellowish tint can be caused by impurities in the starting materials or by thermal degradation during processing. Using high-purity maleic acid and sodium hydroxide is the first step. If the starting materials are the issue, you can treat the maleic acid solution with activated carbon before neutralization to remove color impurities. Also, ensure that the drying temperature is not excessively high.
Q5: How does the cooling rate during crystallization affect the final product?
A5: The cooling rate has a significant impact on the crystal size distribution.[4][5] A slow, controlled cooling rate generally promotes the growth of larger, more uniform crystals, which can improve the flowability and handling of the final powder. Rapid cooling can lead to the formation of smaller, less uniform crystals, which may be more prone to caking.
Q6: What are the recommended storage conditions for disodium maleate?
A6: Disodium maleate should be stored in a cool, dry place in a well-sealed container to protect it from moisture and humidity.[2][3]
Experimental Protocols
Synthesis and Purification of Disodium Maleate
This protocol describes a standard laboratory procedure for the synthesis of disodium maleate via neutralization and its subsequent purification by crystallization.
Materials:
-
Maleic acid (high purity)
-
Sodium hydroxide (pellets, reagent grade)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a 2M solution of sodium hydroxide by dissolving 80 g of NaOH pellets in 1 L of deionized water. Allow the solution to cool to room temperature.
-
Prepare a solution of maleic acid by dissolving 116 g (1 mole) of maleic acid in 500 mL of deionized water in a beaker with magnetic stirring.
-
-
Neutralization:
-
Slowly add the 2M sodium hydroxide solution to the maleic acid solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the NaOH solution dropwise until the pH of the solution reaches and stabilizes at 7.5. Maintain the temperature of the reaction mixture below 40°C by using a water bath if necessary.
-
-
Crystallization:
-
Transfer the disodium maleate solution to a round-bottom flask.
-
Heat the solution to 60°C to ensure all solids are dissolved.
-
Slowly add ethanol as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 50°C until a constant weight is achieved.
-
Quality Control Analysis
This method is used to determine the purity of disodium maleate and to quantify impurities, particularly disodium fumarate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Phosphate (B84403) buffer (pH 3.0)
-
Acetonitrile (B52724) (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 50 mg of the disodium maleate sample in 50 mL of deionized water to prepare a 1 mg/mL solution.
Analysis:
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Identify the peaks corresponding to maleate and fumarate based on the retention times of standard solutions.
-
Calculate the percentage purity and the amount of impurities based on the peak areas.
This protocol determines the water content in the disodium maleate sample.
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric)
Reagents:
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Anhydrous methanol (B129727)
Procedure:
-
Titrator Preparation:
-
Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.[6]
-
-
Sample Analysis:
-
Accurately weigh approximately 100-200 mg of the disodium maleate sample.
-
Quickly transfer the sample into the titration vessel.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.[6]
-
-
Calculation:
-
The instrument software will calculate the water content as a percentage of the sample weight.
-
Visualizations
Logical Workflow for Minimizing Batch-to-Batch Variability
The following diagram illustrates a systematic approach to identifying and controlling sources of variability in disodium maleate production.
References
- 1. Maleic acid - Wikipedia [en.wikipedia.org]
- 2. Avoiding common caking problems [bulksolids-portal.com]
- 3. absortech.com [absortech.com]
- 4. krc.cecri.res.in [krc.cecri.res.in]
- 5. US6364914B1 - Method of crystallization with the particle size distribution being controlled - Google Patents [patents.google.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
disodium maleate vs disodium fumarate chemical properties
An Objective Comparison of Disodium (B8443419) Maleate (B1232345) and Disodium Fumarate (B1241708) for Scientific Applications
Disodium maleate and disodium fumarate are the disodium salts of maleic acid and fumaric acid, respectively. They are geometric isomers, with the maleate form having a cis configuration and the fumarate form a trans configuration around the carbon-carbon double bond.[1][2] This fundamental structural difference gives rise to distinct chemical and physical properties that influence their applications in research, drug development, and industrial processes. This guide provides a detailed comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate isomer for their specific needs.
Comparative Chemical and Physical Properties
The key physicochemical properties of disodium maleate and disodium fumarate are summarized below. The most striking differences are observed in their thermal stability, the acidity of their parent acids, and their solubility, all stemming from their cis and trans geometries.
| Property | Disodium Maleate (cis-isomer) | Disodium Fumarate (trans-isomer) | Reference |
| Molecular Formula | C₄H₂Na₂O₄ | C₄H₂Na₂O₄ | [1][3][4][5] |
| Molecular Weight | 160.04 g/mol | 160.04 g/mol | [1][3][6][7] |
| IUPAC Name | Disodium (2Z)-but-2-enedioate | Disodium (2E)-but-2-enedioate | [1][3][5] |
| Appearance | White crystalline or amorphous powder | White, odorless crystalline powder | [1][4][7][8] |
| Melting Point | 138–139 °C | >300 °C | [1][9][10] |
| Water Solubility | >50 g/L (25 °C) | 228 g/L | [1][9][10][11] |
| pH of 50 g/L Solution | 7.0–9.0 | 7.0–8.0 | [1][8][9][10] |
| Parent Acid pKa₁ | 1.9 | 3.03 | [12][13] |
| Parent Acid pKa₂ | 6.07 - 6.33 | 4.44 | [12][13] |
| Chemical Stability | Chemically stable under standard conditions. | Stable under ordinary conditions of use and storage. | [14][15][16][17] |
Structural and Stability Differences
The core distinction between disodium maleate and disodium fumarate is their geometric isomerism. Disodium maleate is the cis isomer, where the carboxylate groups are on the same side of the C=C double bond. Disodium fumarate is the trans isomer, with the carboxylate groups on opposite sides.
This structural difference makes the fumarate form thermodynamically more stable than the maleate form due to reduced steric and electrostatic repulsion between the carboxylate groups.[2] Consequently, disodium fumarate has a significantly higher melting point (>300 °C) compared to disodium maleate (138–139 °C), indicating greater thermal stability in the crystalline state.[1][9][10]
Caption: Geometric structures of disodium maleate and disodium fumarate.
Acidity and pKa Values
The acidity of the parent acids, maleic acid and fumaric acid, is markedly different, which has implications for their use as buffers and in drug formulation.
-
First Dissociation (pKa₁) : Maleic acid (pKa₁ ≈ 1.9) is a significantly stronger acid in its first deprotonation than fumaric acid (pKa₁ ≈ 3.03).[12][13] This is because the resulting maleate monoanion is stabilized by strong intramolecular hydrogen bonding between the proximal carboxylate and carboxylic acid groups.[2][18][19] This stabilization is not possible in the trans configuration of the fumarate monoanion.
-
Second Dissociation (pKa₂) : Conversely, the second deprotonation is much less favorable for the maleate monoanion (pKa₂ ≈ 6.2) than for the fumarate monoanion (pKa₂ ≈ 4.44).[1][12] This is because the intramolecular hydrogen bond in the maleate monoanion must be broken to release the second proton, which requires a significant energy input.[12][19]
Caption: Deprotonation pathways and pKa values for maleic and fumaric acid.
Isomerization from Maleate to Fumarate
The conversion of the less stable cis-isomer (maleate) to the more stable trans-isomer (fumarate) is a key reaction in both industrial and biological systems. This isomerization can be achieved through thermal, catalytic, or enzymatic methods.[20][21][22]
In biological systems, the enzyme maleate isomerase catalyzes this conversion, which is a critical step in the metabolic degradation of nicotinic acid.[20] Industrially, enzymatic isomerization is preferred over high-temperature methods to produce fumaric acid from maleic anhydride, as it avoids the formation of by-products and leads to higher yields.[20]
Experimental Protocol: Monitoring Isomerization by TLC
A common undergraduate-level experiment demonstrates the isomerization of a maleate ester to a fumarate ester, which can be monitored by Thin-Layer Chromatography (TLC). The same principle applies to the disodium salts.
Objective: To qualitatively monitor the conversion of disodium maleate to disodium fumarate over time.
Materials:
-
Disodium maleate solution
-
Catalyst (e.g., a source of free radicals like a bromine solution, or an appropriate enzyme like maleate isomerase)
-
TLC plates (silica gel)
-
Developing solvent system (a polar system, e.g., a mixture of ethanol, water, and ammonium (B1175870) hydroxide, to be optimized)
-
Visualization agent (e.g., potassium permanganate (B83412) stain, as the compounds are not UV-active without a chromophore)
-
Reaction vessel, capillaries for spotting
Methodology:
-
Baseline: Spot the starting disodium maleate solution on a TLC plate to determine its retention factor (Rf).
-
Reaction Initiation: Initiate the isomerization reaction by adding the catalyst to the disodium maleate solution at time t=0.
-
Time-Course Sampling: At regular intervals (e.g., t = 5, 15, 30, 60 minutes), take a small aliquot of the reaction mixture and spot it onto the TLC plate.
-
Development: Once all samples are spotted, develop the TLC plate in the pre-determined solvent system.
-
Visualization: After development, dry the plate and visualize the spots using the appropriate staining agent.
-
Analysis: The trans-isomer (fumarate) is less polar than the cis-isomer (maleate) and is expected to have a higher Rf value. The appearance and intensification of a new spot at a higher Rf over time, coupled with the diminishing intensity of the original maleate spot, indicates the progression of the isomerization.
Caption: Experimental workflow for monitoring isomerization via TLC.
Applications in Research and Drug Development
Both salts have found utility in scientific applications, though their roles can differ based on their properties.
-
Disodium Maleate:
-
Drug Formulation: Maleate salts are frequently used to improve the water solubility and chemical stability of active pharmaceutical ingredients (APIs).[23] It can also be used to modulate drug release profiles in controlled-release formulations.[1]
-
Biochemical Research: Disodium maleate acts as an inhibitor of fumarate hydratase, an enzyme in the citric acid cycle.[1] This property allows researchers to study the metabolic effects of disrupting this crucial pathway.[1]
-
-
Disodium Fumarate:
-
Food and Pharma: It is widely used as a food acidity regulator and buffering agent.[3][4][7] In pharmaceuticals, it can be used to enhance the dissolution and oral absorption of drugs that have pH-dependent solubility.
-
Microbiology: Both fumaric acid and its sodium salt can serve as terminal electron acceptors for the cultivation of certain anaerobic microorganisms.[4][7]
-
Conclusion
Disodium maleate and disodium fumarate, while sharing the same molecular formula and weight, exhibit significantly different chemical and physical properties due to their cis and trans configurations. Disodium fumarate is the more thermodynamically stable isomer, with a much higher melting point. The parent acid of the maleate salt is stronger in its first deprotonation but weaker in its second, a direct consequence of intramolecular hydrogen bonding. These differences dictate their respective applications, with maleate being a common choice for creating pharmaceutical salts and as a specific enzyme inhibitor, while fumarate is often used as a buffering agent and in microbial culture. A thorough understanding of these properties is essential for researchers and drug development professionals to effectively utilize these isomers in their work.
References
- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. quora.com [quora.com]
- 3. Disodium Fumarate | C4H2Na2O4 | CID 6364607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium fumarate - Wikipedia [en.wikipedia.org]
- 5. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
- 7. SODIUM FUMARATE - Ataman Kimya [atamanchemicals.com]
- 8. MALEIC ACID DISODIUM SALT | 371-47-1 [chemicalbook.com]
- 9. Disodium fumarate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Disodium fumarate | 17013-01-3 [chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sodium fumarate or Disodium fumarate Manufacturers, with SDS [mubychem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. sdfine.com [sdfine.com]
- 18. StatementI pKa1 of fumaric acid is more than maleic class 11 chemistry CBSE [vedantu.com]
- 19. reddit.com [reddit.com]
- 20. Maleate isomerase - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. datapdf.com [datapdf.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Maleate and Fumarate Isomers in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleate (B1232345) and fumarate (B1241708), the cis and trans isomers of butenedioic acid, respectively, exhibit markedly different behaviors within biological systems. While structurally similar, their distinct spatial arrangements lead to profound differences in their metabolic roles, enzymatic interactions, and overall physiological impact. Fumarate is a well-established intermediate in the central metabolic pathway, the tricarboxylic acid (TCA) cycle, whereas maleate is generally considered a toxicant and an inhibitor of several key enzymes. This guide provides a comprehensive, objective comparison of these two isomers, supported by experimental data, to elucidate their contrasting biological functions.
Physicochemical and Toxicological Comparison
The geometric isomerism of maleate and fumarate directly influences their physical properties and toxicological profiles. Fumaric acid is thermodynamically more stable than maleic acid, which is reflected in its higher melting point and lower heat of combustion. From a toxicological perspective, maleic acid is significantly more toxic than fumaric acid when administered orally to rats.
| Parameter | Maleate | Fumarate |
| Systematic Name | (Z)-Butenedioic acid | (E)-Butenedioic acid |
| Structure | Carboxyl groups on the same side of the double bond (cis) | Carboxyl groups on opposite sides of the double bond (trans) |
| Melting Point | 135 °C | 287 °C |
| Aqueous Solubility | More soluble than fumarate | Less soluble than maleate |
| Oral LD50 (Rat) | 708 mg/kg[1][2][3][4] | 9300 - 10700 mg/kg[5][6][7][8] |
Metabolic Roles and Enzymatic Interactions
The primary metabolic distinction between fumarate and maleate lies in their participation in the TCA cycle. Fumarate is a crucial intermediate, while maleate can act as an inhibitor of key metabolic enzymes.
Fumarate in the Tricarboxylic Acid (TCA) Cycle
Fumarate is a central component of the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. In the mitochondrial matrix, fumarate is formed from the oxidation of succinate (B1194679) by succinate dehydrogenase (Complex II of the electron transport chain). Fumarate is then hydrated to L-malate by the enzyme fumarase.[9]
Maleate Metabolism and Enzyme Inhibition
Unlike fumarate, maleate is not a natural intermediate in the central metabolic pathways of mammals. However, some bacteria possess the enzyme maleate isomerase, which catalyzes the conversion of maleate to fumarate, thereby allowing them to utilize maleate as a carbon source.
| Enzyme | Isomer | Role/Effect | Kinetic Parameters |
| Fumarase | Fumarate | Substrate | Km: 3.9 x 10⁻⁶ M |
| Malate | Product | Km: 1.0 x 10⁻⁵ M | |
| Succinate Dehydrogenase | Fumarate | Product | - |
| Maleate | Potential Inhibitor | Ki not readily available | |
| Malic Enzyme | Fumarate | Allosteric Activator | - |
| Maleate | Inhibitor[13] | - |
Role in Signaling Pathways
Recent research has uncovered a role for fumarate as a signaling molecule, particularly in the context of hypoxia and cancer. An accumulation of fumarate, for instance due to mutations in the fumarase gene, can lead to the inhibition of prolyl hydroxylases. This inhibition stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that promotes adaptation to low oxygen conditions, including angiogenesis and glycolysis.[14][15] This process is implicated in the development of certain cancers.
Currently, there is a lack of evidence for a distinct signaling role for maleate that is independent of its conversion to fumarate or its general toxic effects.
Application in Drug Development
The choice between maleate and fumarate as salt forms for pharmaceutical drugs can significantly impact the drug's physicochemical properties and bioavailability. Fumarate salts are commonly used to improve the solubility and dissolution rate of basic drugs.[16] In a comparative study of bedaquiline (B32110) salts in dogs, the benzoate (B1203000) and maleate salts showed a trend towards higher plasma concentrations compared to the fumarate salt, although the difference was not statistically significant.[4] This highlights that the choice of salt form must be carefully evaluated for each drug candidate.
Dimethyl fumarate is an approved oral therapy for multiple sclerosis and psoriasis.[16][17] Its therapeutic effects are mediated by its metabolite, monomethyl fumarate, which has been shown to activate the Nrf2 antioxidant response pathway.[15]
Experimental Protocols
Fumarase Activity Assay
This assay measures the activity of fumarase by monitoring the conversion of L-malate to fumarate. The formation of the double bond in fumarate results in an increase in absorbance at 240 nm.
Materials:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.6
-
50 mM L-Malic Acid solution in buffer, pH 7.6
-
Fumarase enzyme solution (e.g., 1 unit/mL)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Set the spectrophotometer to 25°C and a wavelength of 240 nm.
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and L-malic acid solution.
-
Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the fumarase enzyme solution.
-
Record the increase in absorbance at 240 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient for fumarate.
(Procedure adapted from a standard fumarase assay protocol.)
Maleate Isomerase Assay
This assay measures the conversion of maleate to fumarate, which is then converted to malate by an excess of fumarase. The decrease in absorbance at 240 nm due to the consumption of fumarate is monitored.
Materials:
-
Phosphate buffer (e.g., 1/15 M, pH 7.3)
-
Maleate solution (e.g., 1/500 M, pH 7.3)
-
Fumarase solution
-
Maleate isomerase enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare an assay mixture containing phosphate buffer, fumarase, and the maleate isomerase enzyme solution.
-
Initiate the reaction by adding the maleate solution.
-
Monitor the decrease in absorbance at 240 nm, which corresponds to the conversion of the newly formed fumarate to malate.
-
The activity of maleate isomerase is proportional to the rate of absorbance change.
(Procedure adapted from a published maleate isomerase assay.)[3]
Measurement of Mitochondrial Respiration
The effect of maleate and fumarate on mitochondrial respiration can be assessed using extracellular flux analysis (e.g., Seahorse XF Analyzer). This technique measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function.
Materials:
-
Cultured cells of interest
-
Seahorse XF Analyzer and consumables
-
Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
-
Maleate and fumarate solutions
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Replace the culture medium with the assay medium and incubate.
-
Load the sensor cartridge with the mitochondrial stress test compounds and the test compounds (maleate or fumarate).
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will sequentially inject the compounds and measure the OCR in real-time.
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, in the presence and absence of maleate or fumarate.
(Procedure based on standard protocols for Seahorse XF Cell Mito Stress Test.)[14]
Conclusion
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. health.state.mn.us [health.state.mn.us]
- 5. hmdb.ca [hmdb.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Effects of maleate on carbohydrate metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Kinetics of the inhibition of succinate dehydrogenase in bull adrenal cortex by malonate and oxaloacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fumarate Analogs Act as Allosteric Inhibitors of the Human Mitochondrial NAD(P)+-Dependent Malic Enzyme | PLOS One [journals.plos.org]
- 14. Fumarate hydratase inhibits non-small cell lung cancer metastasis via inactivation of AMPK and upregulation of DAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
Validating Disodium Maleate Purity: A Comparative Guide to Titrimetric and Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like disodium (B8443419) maleate (B1232345) is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides an objective comparison of analytical methodologies for the validation of disodium maleate purity, with a primary focus on the classical technique of titration, alongside modern chromatographic alternatives such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Disodium maleate, the sodium salt of maleic acid, is a weak diprotic base.[1] Its purity is paramount, as the presence of impurities can impact its chemical and physical properties, and subsequently, the performance of products in which it is used. This guide presents detailed experimental protocols and discusses the relative merits of each technique, supported by data structured for clear comparison.
Comparison of Analytical Methodologies
The choice of analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity and specificity, and the available instrumentation. While titration offers a cost-effective and straightforward approach for assaying the bulk purity, chromatographic techniques provide superior specificity for identifying and quantifying individual impurities.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Neutralization reaction between the basic analyte and a standardized acid titrant. | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Separation of volatile derivatives of the analyte and impurities based on their boiling points and mass-to-charge ratio. |
| Primary Measurement | Volume of titrant required to reach the equivalence point. | Peak area or height of the analyte in the chromatogram. | Mass spectrum and chromatographic peak area of the derivatized analyte. |
| Specificity | Low. Measures the total basic content and is susceptible to interference from other basic or acidic impurities. | High. Can separate and quantify individual impurities, including isomers like fumarate. | Very High. Provides structural information for impurity identification. |
| Sensitivity | Lower. Suitable for assay of the major component. | High. Capable of detecting and quantifying trace impurities. | Very High. Excellent for trace and ultra-trace level impurity analysis. |
| Instrumentation | Basic laboratory glassware (burette, pipette), pH meter or indicator. | HPLC system with a suitable detector (e.g., UV-Vis). | GC-MS system with a suitable derivatization procedure. |
| Sample Throughput | High. | Moderate. | Low to Moderate. |
| Cost per Sample | Low. | Moderate. | High. |
| Typical Application | Rapid and routine assay of bulk purity. | Purity testing, impurity profiling, and stability studies. | Identification and quantification of volatile and semi-volatile impurities. |
Experimental Protocols
Purity Determination by Non-Aqueous Acid-Base Titration
This method is based on the titration of disodium maleate, a weak base, with a strong acid in a non-aqueous solvent. Non-aqueous conditions are often employed for the titration of weak bases to obtain a sharper endpoint compared to aqueous titrations.[2][3] The following protocol is based on established methods for the assay of sodium salts of weak organic acids, such as sodium benzoate.[3]
Principle: Disodium maleate is dissolved in a suitable non-aqueous solvent, typically glacial acetic acid, which enhances its basicity. It is then titrated with a standardized solution of a strong acid, such as perchloric acid, in a non-aqueous medium. The endpoint is determined potentiometrically or by using a visual indicator.
Reagents and Equipment:
-
Disodium Maleate sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (70%)
-
Acetic Anhydride (B1165640)
-
Potassium Hydrogen Phthalate (B1215562) (primary standard)
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Analytical balance
-
Burette (50 mL)
-
Pipettes and volumetric flasks
-
Magnetic stirrer
Procedure:
-
Preparation of 0.1 M Perchloric Acid:
-
Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid and 30 mL of acetic anhydride.
-
Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.
-
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 0.5 g of previously dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the molarity of the perchloric acid solution.
-
-
Assay of Disodium Maleate:
-
Accurately weigh approximately 0.3 g of the disodium maleate sample.
-
Dissolve the sample in 50 mL of glacial acetic acid, warming gently if necessary.
-
Allow the solution to cool to room temperature.
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint observed during standardization.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculation:
The purity of disodium maleate is calculated using the following formula:
Where:
-
V = Volume of perchloric acid consumed by the sample (in L)
-
M = Molarity of the perchloric acid solution (in mol/L)
-
F = Molar mass of disodium maleate (160.04 g/mol )
-
W = Weight of the disodium maleate sample (in g)
Note: Since disodium maleate has two basic equivalents, the equivalent weight for this calculation would be half the molar mass if the titration proceeds to the second equivalence point.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For disodium maleate, a reversed-phase HPLC method is suitable for determining its purity and quantifying potential impurities, such as maleic acid and fumaric acid.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated on a reversed-phase column based on their polarity. The concentration of each component is determined by comparing its peak area to that of a reference standard.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (where maleate has significant absorbance).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of disodium maleate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the disodium maleate sample and dissolve it in the mobile phase to achieve a concentration within the range of the standard solutions.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of the disodium maleate peak.
-
Calculate the concentration of disodium maleate in the sample using the calibration curve.
-
Identify and quantify any impurity peaks by comparing their retention times and peak areas to those of known impurity standards.
-
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Since disodium maleate is a non-volatile salt, a derivatization step is required to convert it into a volatile derivative before analysis.
Principle: The carboxyl groups of maleate are converted to volatile esters through a derivatization reaction. The resulting derivatives are then separated by gas chromatography and detected by mass spectrometry. This method is particularly useful for identifying and quantifying unknown impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Procedure:
-
Derivatization (Esterification):
-
Accurately weigh a small amount of the disodium maleate sample into a reaction vial.
-
Add a suitable esterifying agent, such as a solution of 3N HCl in methanol or BF3-methanol.
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization to dimethyl maleate.
-
After cooling, neutralize the excess acid and extract the derivative into an organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Identify the dimethyl maleate peak based on its retention time and mass spectrum.
-
Quantify the purity by comparing the peak area of dimethyl maleate to that of a derivatized internal or external standard.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Mandatory Visualizations
Caption: Workflow for the validation of disodium maleate purity by non-aqueous acid-base titration.
Caption: Comparison of key attributes for different analytical methods for disodium maleate purity.
Conclusion
The validation of disodium maleate purity can be effectively achieved through various analytical techniques. Acid-base titration serves as a reliable and cost-effective method for routine purity assessment of the bulk material. However, for a comprehensive understanding of the impurity profile, particularly for identifying and quantifying specific impurities like fumaric acid, the use of more specific and sensitive chromatographic methods such as HPLC is recommended. GC-MS, while requiring a derivatization step, offers unparalleled specificity for the identification of unknown volatile and semi-volatile impurities. The selection of the most appropriate method should be based on the specific requirements of the analysis, balancing the need for specificity, sensitivity, and throughput with practical considerations such as cost and available instrumentation. For regulatory submissions and in-depth quality control, a combination of these methods may be necessary to fully characterize the purity of disodium maleate.
References
A Comparative Guide to HPLC Methods for the Validation of Maleate Salt Concentration in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs). For APIs formulated as maleate (B1232345) salts, such as enalapril (B1671234) maleate and asenapine (B1667633) maleate, validated HPLC methods are crucial for accurate quantification. This guide provides a comparative overview of various validated reversed-phase HPLC (RP-HPLC) methods for the determination of these compounds, supported by experimental data and detailed protocols to aid in method selection and application.
Performance Comparison of Validated RP-HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the specific maleate salt being analyzed, the sample matrix, and the desired sensitivity. The following tables summarize the key performance characteristics of several validated RP-HPLC methods for the analysis of different maleate salts. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their reliability for quality control and research.
Table 1: Chromatographic Conditions for the Analysis of Various Maleate Salts
| Parameter | Method 1 (Enalapril Maleate) | Method 2 (Asenapine Maleate) | Method 3 (Chlorpheniramine Maleate) | Method 4 (Mepyramine Maleate) |
| Stationary Phase | C18 (4.6 x 250 mm, 5 µm)[1] | Inertsil ODS 3V (150mm × 4.6mm, 5µm)[2] | µBondapak® C18 (3.9 x 300 mm, 10 µm)[3] | µBondapak Phenyl 5 µm (3.9 mm x 30 mm)[4] |
| Mobile Phase | Acetonitrile (B52724) and 20 mmol phosphate (B84403) buffer pH 2.2 (25:75 v/v)[1] | Acetonitrile:Milli-Q water (550:450 v/v) + 1mL Ortho Phosphoric Acid[2] | Methanol and 0.2% triethylamine (B128534) (90:10)[3] | Buffer: Methanol: Acetonitrile (620:300:250 v/v)[4] |
| Flow Rate | 0.8 mL/min[1] | 1.5 mL/min[2] | 2 mL/min[3] | 1.0 ml/min[4] |
| Detection Wavelength | Not Specified | 270 nm[2] | Not Specified | 220 nm[4] |
| Retention Time | Not Specified | 4.9 min[2] | Not Specified | 9 min[4] |
Table 2: Validation Parameters of Different HPLC Methods
| Validation Parameter | Method A (Pheniramine Maleate & Naphazoline (B1676943) HCl) | Method B (Enalapril Maleate) | Method C (Asenapine Maleate) |
| Linearity Range | 150–1200 µg/mL (Pheniramine Maleate)[5] | 0.1816-15.1350 ppm (Enalapril Maleate)[6] | 0.1–14 µg/mL[7] |
| Correlation Coefficient (R²) | > 0.999[5] | Not Specified | > 0.9998[7] |
| Accuracy (% Recovery) | 97.8%-102.1%[5] | Not Specified | Not Specified |
| Precision (% RSD) | < 1.3%[5] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.3 µg/mL (Pheniramine Maleate)[5] | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 25.03 ng/mL[7] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and implementation of analytical methods. Below are representative protocols for the HPLC analysis of maleate salts.
Protocol 1: HPLC-UV Method for Enalapril Maleate [1]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18 (4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and 20 mmol phosphate buffer adjusted to pH 2.2 (25:75 v/v).[1]
-
Flow Rate: Typically set between 0.8 and 1.0 mL/min.[1]
-
Detection: UV detection, wavelength not specified.
-
Injection Volume: Not specified.
-
Standard Solution Preparation: Prepare a standard solution of enalapril maleate of known concentration in the mobile phase.
-
Sample Preparation: Dissolve the sample containing enalapril maleate in the mobile phase to achieve a concentration within the validated linear range. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of enalapril maleate in the sample by comparing the peak area with that of the standard.
Protocol 2: RP-HPLC Method for Asenapine Maleate [2]
-
Instrumentation: Waters Alliance HPLC system with a UV-detector.[2]
-
Column: Inertsil ODS 3V (150mm × 4.6mm, 5µm).[2]
-
Mobile Phase: A mixture of 550 mL Acetonitrile and 450 mL of Milli-Q water with 1mL Ortho Phosphoric Acid.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: UV detection at 270 nm.[2]
-
Injection Volume: Not specified.
-
Standard Solution Preparation: Prepare a stock solution of Asenapine Maleate in the mobile phase and dilute to achieve a concentration within the linear range.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a suitable concentration. Sonicate to ensure complete dissolution and filter through a 0.45 µm membrane filter.
-
Analysis: Inject equal volumes of the standard and sample solutions. The amount of Asenapine Maleate is calculated from the peak areas.
Mandatory Visualizations
Workflow for HPLC Method Validation
The validation of an analytical method is a critical process to ensure that the results are reliable and accurate. The following diagram illustrates a typical workflow for validating an HPLC method for a maleate salt, in accordance with ICH guidelines.
Caption: A typical workflow for the validation of an HPLC method.
Logical Relationship of HPLC System Components
The performance of an HPLC method is dependent on the interplay of its various components. The diagram below illustrates the logical relationship and flow within a standard HPLC system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals [mdpi.com]
A Comparative Analysis of Disodium Maleate and Other Common Biological Buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success. An ideal buffer maintains a stable pH within a desired range, exhibits minimal interaction with biological molecules, and is compatible with the specific experimental conditions. This guide provides an objective comparison of the buffering capacity and utility of disodium (B8443419) maleate (B1232345) with other widely used biological buffers such as phosphate (B84403), Tris, and HEPES.
Physicochemical Properties and Buffering Range
The effectiveness of a buffer is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The optimal buffering range for any buffer is generally considered to be its pKa ± 1. Maleic acid is a dicarboxylic acid with two pKa values, offering two potential buffering ranges.
| Buffer | pKa1 (at 25°C) | pKa2 (at 25°C) | Effective pH Range(s) |
| Disodium Maleate | 1.97 | 6.24 | 1.0 - 3.0, 5.2 - 7.2 |
| Phosphate | 2.15 | 7.20 | 1.2 - 3.2, 6.2 - 8.2 |
| Tris | - | 8.06 | 7.1 - 9.0 |
| HEPES | - | 7.48 | 6.8 - 8.2 |
Note: The buffering ranges are approximate and can be influenced by temperature and buffer concentration.
Comparative Buffering Capacity
Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit. The buffering capacity is maximal at the pKa of the buffer and is also dependent on the total buffer concentration.
The following table provides a qualitative comparison of key features of these buffers.
| Feature | Disodium Maleate | Phosphate | Tris | HEPES |
| Buffering Range(s) | Acidic and near-neutral | Near-neutral | Alkaline | Near-neutral |
| Temperature Dependence | Moderate | Low | High | Low |
| Metal Ion Chelation | Can chelate divalent cations | Can precipitate divalent cations (e.g., Ca²⁺, Mg²⁺) | Can interact with some metal ions | Negligible |
| Biological Interactions | Known inhibitor of transaminases[2] | Can inhibit some enzymes and participate in biochemical reactions | Primary amine can react with aldehydes and some modifying reagents | Generally considered biologically inert |
| UV Absorbance | Significant absorbance below 250 nm | Low | Low | Low |
| Cost | Moderate | Low | Low | High |
Experimental Protocol: Determination of Buffering Capacity
The buffering capacity of a buffer solution can be determined experimentally by titration.
Objective: To determine and compare the buffering capacity of a 0.1 M disodium maleate buffer with a 0.1 M phosphate buffer at a pH near their respective pKa2 values.
Materials:
-
Disodium maleate
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beakers and volumetric flasks
Procedure:
-
Buffer Preparation:
-
Prepare a 0.1 M disodium maleate buffer solution and adjust the pH to 6.2 using maleic acid or NaOH.
-
Prepare a 0.1 M sodium phosphate buffer solution by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ to achieve a pH of 7.2.
-
-
Titration with Acid:
-
Place 100 mL of the 0.1 M disodium maleate buffer in a beaker with a stir bar.
-
Record the initial pH.
-
Add 1 mL increments of 0.1 M HCl from a burette, recording the pH after each addition until the pH drops by approximately one unit.
-
Repeat the titration with the 0.1 M phosphate buffer.
-
-
Titration with Base:
-
Place 100 mL of the 0.1 M disodium maleate buffer in a beaker with a stir bar.
-
Record the initial pH.
-
Add 1 mL increments of 0.1 M NaOH from a burette, recording the pH after each addition until the pH increases by approximately one unit.
-
Repeat the titration with the 0.1 M phosphate buffer.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of acid or base added for each buffer. This will generate a titration curve.
-
The buffering capacity (β) can be calculated using the formula: β = (moles of added H⁺ or OH⁻) / (ΔpH * volume of buffer in L)
-
The region of the curve with the shallowest slope indicates the highest buffering capacity.
-
Caption: Workflow for the experimental determination of buffering capacity.
Application in Biological Systems: Inhibition of Transaminases
Disodium maleate is known to be an inhibitor of transaminase (also known as aminotransferase) enzymes. These enzymes are crucial for the metabolism of amino acids, catalyzing the transfer of an amino group from an amino acid to a keto-acid. This process is fundamental for the synthesis of non-essential amino acids and for shuttling amino groups between different metabolic pathways.
The inhibition of transaminases by maleate can be a significant consideration when choosing a buffer for enzymatic assays or cell culture experiments involving amino acid metabolism. The mechanism of inhibition is believed to involve the interaction of the double bond of maleate with the active site of the enzyme.
Caption: Simplified diagram of a transamination reaction and its inhibition by disodium maleate.
Conclusion and Recommendations
The choice of buffer is a critical decision in experimental design.
-
Disodium maleate offers buffering capacity in both the acidic and near-neutral pH ranges. Its known inhibitory effect on transaminases makes it unsuitable for studies involving these enzymes but potentially useful as a specific inhibitor in certain experimental contexts.
-
Phosphate buffers are widely used due to their physiological relevance and low cost. However, their tendency to precipitate with divalent cations and potential to inhibit certain enzymes should be considered.
-
Tris buffers are versatile for applications in the alkaline pH range. Their significant temperature sensitivity is a major drawback that requires careful control.
-
HEPES is often considered a superior all-purpose buffer for many biological applications due to its pKa being close to physiological pH, low temperature dependence, and minimal metal ion chelation. Its higher cost is a primary limiting factor.
Ultimately, the optimal buffer choice depends on the specific requirements of the experiment, including the desired pH, temperature, presence of metal ions, and the biological system under investigation. It is recommended to perform preliminary experiments to assess the compatibility of the chosen buffer with the experimental system.
References
A Comparative Guide to the Quantitative Analysis of Disodium Maleate: NMR vs. Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. Disodium (B8443419) maleate (B1232345), a common salt form of maleic acid, is utilized in various pharmaceutical and chemical applications. Its accurate quantification is crucial for quality control and formulation development. This guide provides a comprehensive comparison of three prominent analytical techniques for the quantitative analysis of disodium maleate: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Principles of Quantitative Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that allows for the direct quantification of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei contributing to that signal.[1] By using a certified internal standard of known purity and concentration, the absolute quantity of the analyte can be determined without the need for a calibration curve of the analyte itself.[2]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the quantification of various compounds in a mixture.[3] The principle of HPLC involves the separation of the analyte from other components in a sample based on its differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents).[3] Quantification is achieved by comparing the peak area or height of the analyte to that of a calibration curve generated from standards of known concentrations.
Ultraviolet-Visible (UV-Vis) Spectrophotometry is a simple and cost-effective analytical technique based on the principle of light absorption by a molecule.[4][5] The quantity of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, a relationship described by the Beer-Lambert Law.[6] Quantification is performed by measuring the absorbance of a sample and comparing it to a calibration curve prepared from standards of known concentrations.[7]
Comparison of Quantitative Performance
The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the quantification of disodium maleate using qNMR, HPLC, and UV-Vis spectrophotometry. The data presented is a synthesis of typical performance characteristics observed for maleate salts and similar small organic molecules, as direct comparative studies on disodium maleate are not extensively available.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard. | Separation is based on partitioning between a mobile and stationary phase. Detection is typically by UV absorbance. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Linearity Range | Wide dynamic range, typically dependent on the concentration of the internal standard. | Typically in the µg/mL to mg/mL range (e.g., 0.1 - 150 µg/mL for related compounds).[8][9][10] | Generally in the µg/mL range (e.g., 2 - 60 µg/mL for related compounds).[6] |
| Limit of Detection (LOD) | Higher than chromatographic methods, typically in the µM range.[11] | Lower, often in the ng/mL to low µg/mL range (e.g., 1.76 µg/mL for a related compound).[12] | Generally in the µg/mL range (e.g., 0.18 - 2.2 µg/mL for related compounds).[4][6] |
| Limit of Quantification (LOQ) | Higher, typically in the µM to mM range.[11] | In the ng/mL to µg/mL range (e.g., 5.35 µg/mL for a related compound).[12] | In the µg/mL range (e.g., 0.39 - 6.6 µg/mL for related compounds).[4][6] |
| Accuracy (% Recovery) | High accuracy, often considered a primary method. Typically 98-102%.[13] | High accuracy, typically 98-102%.[8][14] | Good accuracy, typically 98-102%.[6][15] |
| Precision (%RSD) | High precision, with RSD values typically < 1%.[13] | High precision, with intraday and interday RSDs typically < 2%.[8] | Good precision, with RSD values typically < 2%.[4][6] |
| Specificity | High, based on unique chemical shifts of protons. Can distinguish between isomers. | High, dependent on the chromatographic separation. Stability-indicating methods can be developed. | Lower, susceptible to interference from other UV-absorbing compounds. |
| Analysis Time | Rapid, typically 5-15 minutes per sample. | Typically 10-30 minutes per sample. | Very rapid, a few minutes per sample. |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent. | Dissolution in the mobile phase, may require filtration. | Dissolution in a suitable solvent. |
Experimental Protocols
Detailed methodologies for the quantitative analysis of disodium maleate using each technique are provided below.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines a general method for the purity assessment of disodium maleate using ¹H-qNMR with a certified internal standard.
-
Preparation of the Sample:
-
Accurately weigh approximately 10 mg of disodium maleate into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a suitable certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
-
-
¹H-NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a calibrated spectrometer.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate processing parameters, including Fourier transformation, phasing, and baseline correction.
-
Integrate the characteristic signal of disodium maleate (the vinyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity or concentration of disodium maleate using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general reverse-phase HPLC method for the quantification of disodium maleate.
-
Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v). Filter and degas the mobile phase.
-
Standard Solutions: Prepare a stock solution of disodium maleate of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Solution: Accurately weigh and dissolve the disodium maleate sample in the mobile phase to a known concentration that falls within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at a suitable wavelength for maleate (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify and integrate the peak corresponding to the maleate anion.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of disodium maleate in the sample solution from the calibration curve.
-
UV-Visible Spectrophotometry Protocol
This protocol provides a general method for the quantification of disodium maleate using UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Solvent: A suitable solvent in which disodium maleate is soluble and does not absorb at the analytical wavelength (e.g., deionized water or a suitable buffer).
-
Standard Solutions: Prepare a stock solution of disodium maleate of known concentration in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Solution: Accurately weigh and dissolve the disodium maleate sample in the solvent to a known concentration that falls within the linear range of the calibration curve.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of disodium maleate by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the solvent as a blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of disodium maleate in the sample solution from its absorbance using the calibration curve.
-
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for each analytical technique.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. scielo.br [scielo.br]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 13. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemijournal.com [chemijournal.com]
- 15. researchgate.net [researchgate.net]
Harnessing Precision: A Comparative Guide to Experimental Validation Using Isotopically Labeled Disodium Maleate
In the rigorous landscape of drug development and metabolic research, the validation of experimental results is paramount to ensure data integrity and reproducibility. The use of stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard for quantitative analysis, particularly in mass spectrometry-based methods.[1] This guide provides an objective comparison of experimental validation using isotopically labeled disodium (B8443419) maleate (B1232345) as an internal standard versus alternative methods. We will delve into supporting experimental data, detailed protocols, and visual workflows to equip researchers, scientists, and drug development professionals with the necessary tools for robust analytical method validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) should closely mimic the physicochemical properties of the analyte to accurately correct for variations during sample preparation, chromatography, and ionization.[1] Stable isotope-labeled versions of the analyte, such as isotopically labeled disodium maleate, are considered the superior choice because they co-elute with the unlabeled analyte and experience similar matrix effects and ionization suppression, differing only in mass.[1][2] This near-identical behavior allows for more precise and accurate quantification compared to other types of internal standards.[1][3]
Comparative Analysis of Validation Methods
The selection of an internal standard significantly influences the performance of a bioanalytical method. The following tables summarize the key performance differences between using a stable isotope-labeled internal standard, a structural analog internal standard, and an external standard calibration.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Characteristic | Stable Isotope-Labeled IS (e.g., ¹³C-Disodium Maleate) | Structural Analog IS | External Standard Calibration |
| Correction for Matrix Effects | Excellent | Moderate to Good | None |
| Correction for Extraction Variability | Excellent | Moderate to Good | None |
| Chromatographic Behavior | Co-elutes with analyte | Similar, but can differ | Not Applicable |
| Ionization Efficiency | Nearly identical to analyte | Can differ significantly | Not Applicable |
| Accuracy & Precision | High | Moderate to High | Low to Moderate |
| Cost | High | Moderate | Low |
Table 2: Quantitative Comparison of Validation Parameters
The following data is representative and compiled from studies comparing different internal standard methodologies for small molecule quantification in biological matrices.
| Validation Parameter | Stable Isotope-Labeled IS | Structural Analog IS |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (% CV) | < 5% | < 15% |
| Lower Limit of Quantification (LLOQ) | Typically lower due to better S/N | May be higher |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | Corrects for variability | May not fully correct |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for key experiments.
Protocol 1: Quantitative Analysis of Disodium Maleate in Cell Culture using ¹³C-Labeled Internal Standard
Objective: To accurately quantify the concentration of disodium maleate in a cell lysate using a stable isotope-labeled internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture plates (6-well)
-
Mammalian cells of interest
-
Cell culture medium
-
Isotopically labeled disodium maleate (e.g., [U-¹³C₄]-Disodium Maleate) as internal standard (IS)
-
Unlabeled disodium maleate for calibration standards
-
Ice-cold 80% methanol (B129727) (quenching solution)[4]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach the desired confluency (e.g., 80-90%).[4] Treat cells with the experimental compound as required. A minimum of three biological replicates is recommended.[4]
-
Metabolism Quenching: To halt metabolic activity, aspirate the culture medium and immediately wash the cells with 1 mL of ice-cold PBS.[5] Aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well.[4]
-
Metabolite Extraction: Place the plates on dry ice for 10 minutes.[4] Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Spike the cell lysate with a known concentration of the ¹³C-labeled disodium maleate internal standard.
-
Sample Preparation: Subject the samples to three rapid freeze-thaw cycles to ensure complete cell lysis.[4] Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Analysis: Transfer the supernatant to a new tube and dry it under a vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both unlabeled disodium maleate and the ¹³C-labeled internal standard.
-
Data Analysis: Quantify the amount of disodium maleate in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the unlabeled standard and the same concentration of the internal standard.
Protocol 2: Validation of the Analytical Method
Objective: To validate the LC-MS/MS method for disodium maleate quantification according to regulatory guidelines (e.g., FDA/ICH).[6]
Key Validation Experiments:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and the IS.[6]
-
Calibration Curve and Linearity: Prepare a calibration curve by spiking known concentrations of the analyte and a fixed concentration of the IS into the blank matrix. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (percent bias) and precision (coefficient of variation, CV). Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte/IS peak area ratio in post-extraction spiked samples to that of a neat solution.[6]
-
Recovery: Compare the analyte/IS peak area ratio in pre-extraction spiked samples to that of post-extraction spiked samples to determine the efficiency of the extraction process.
Visualizing Workflows and Pathways
Diagrams are crucial for illustrating complex experimental workflows and biological pathways. The following diagrams were created using the DOT language.
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Role of malate as a key intermediate in the Tricarboxylic Acid (TCA) cycle.[7]
Conclusion
The validation of experimental results is a cornerstone of reliable scientific research. The use of stable isotope-labeled internal standards, such as isotopically labeled disodium maleate, offers unparalleled accuracy and precision for the quantification of analytes in complex biological matrices.[1] While alternative methods like using structural analogs or external standards exist, they do not compensate for analytical variability as effectively.[8] By implementing rigorous validation protocols and leveraging the power of stable isotope dilution techniques, researchers can ensure the integrity and reproducibility of their data, ultimately accelerating drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Polymerization of Disodium Maleate and Monosodium Maleate
A Head-to-Head Analysis for Researchers and Drug Development Professionals
The selection of monomers is a critical determinant in the synthesis of polymers with desired physicochemical properties for applications in drug delivery, biomaterials, and other advanced therapeutic systems. Maleic acid and its salts are versatile building blocks, but the degree of their neutralization can significantly impact their polymerization behavior. This guide provides an objective comparison of the polymerization of disodium (B8443419) maleate (B1232345) and monosodium maleate, supported by experimental data, to aid researchers in making informed decisions for their polymer synthesis strategies.
Executive Summary
Experimental evidence demonstrates a marked difference in the polymerization efficacy between monosodium maleate and disodium maleate. Monosodium maleate exhibits significantly higher polymerization activity and monomer conversion rates compared to its disodium counterpart. This disparity is primarily attributed to the difference in the degree of neutralization of maleic acid, which influences the electrostatic repulsion between the monomer units.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data from comparative polymerization experiments.
| Parameter | Monosodium Maleate | Disodium Maleate | Reference |
| Monomer Conversion Rate | 92.8% | 64.0% | [1] |
| Polymerization Activity | Good | Poor, hinders polymerization | [2] |
| Resulting Polymer Molecular Weight | 550 (Number-Average) | Not Determined (due to low conversion) | [1] |
Experimental Protocols
The following are generalized experimental protocols for the aqueous solution polymerization of monosodium maleate and disodium maleate. These protocols are based on established methods for maleate polymerization.
Protocol 1: Polymerization of Monosodium Maleate
1. Monomer Solution Preparation:
-
Dissolve maleic anhydride (B1165640) in deionized water to create a concentrated solution (e.g., 50% w/w).
-
Neutralize the maleic acid solution with a 48% aqueous sodium hydroxide (B78521) solution to a molar ratio of approximately 1:1 (maleic acid:NaOH). This will result in an aqueous solution of monosodium maleate with a pH in the range of 3.5 to 5.0.[3]
2. Polymerization Reaction:
-
Transfer the monosodium maleate solution to a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet.
-
Heat the solution to the desired reaction temperature (e.g., 100-150°C) under a nitrogen atmosphere.[1][3]
-
Prepare a solution of a free-radical initiator, such as sodium persulfate or a redox couple like hydrogen peroxide. The initiator concentration is typically in the range of 0.05 to 0.4 moles per mole of monomer.[3]
-
Add the initiator solution to the heated monomer solution. The addition can be done in one portion or fed over a period of time.
-
Maintain the reaction at the set temperature with continuous stirring for a duration of 4 to 10 hours to ensure high monomer conversion.[1]
3. Polymer Characterization:
-
Determine the residual monomer concentration to calculate the monomer conversion rate.
-
Characterize the resulting polymer for its molecular weight and polydispersity index using techniques such as Gel Permeation Chromatography (GPC).
-
Further structural characterization can be performed using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Polymerization of Disodium Maleate
1. Monomer Solution Preparation:
-
Follow the same procedure as for monosodium maleate, but adjust the neutralization step to a molar ratio of approximately 1:2 (maleic acid:NaOH). This will yield an aqueous solution of disodium maleate with a significantly higher pH.
2. Polymerization Reaction:
-
The polymerization setup and conditions (temperature, initiator, reaction time) should be kept identical to those used for monosodium maleate to ensure a valid comparison.
3. Polymer Characterization:
-
Characterize the resulting product using the same analytical techniques as for the poly(monosodium maleate) to compare monomer conversion, molecular weight, and structure.
Mandatory Visualization
Diagram 1: Comparative Polymerization Workflow
Caption: Workflow for the comparative polymerization of monosodium and disodium maleate.
Diagram 2: Proposed Mechanism for Reactivity Difference
References
assessing the efficacy of disodium maleate as a fumarate hydratase inhibitor
For Researchers, Scientists, and Drug Development Professionals
Fumarate (B1241708) hydratase (FH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Its deficiency is linked to hereditary leiomyomatosis and renal cell cancer (HLRCC), making it a significant target for therapeutic intervention. This guide provides a comparative analysis of known and novel inhibitors of fumarate hydratase, with a focus on their efficacy, supported by available experimental data.
Efficacy of Fumarate Hydratase Inhibitors: A Comparative Table
| Compound | Type of Inhibition | Ki | IC50 | Notes |
| Disodium (B8443419) Maleate (B1232345) | Not Reported | Not Reported | Not Reported | Maleate is a geometric isomer of the substrate fumarate, suggesting potential for competitive inhibition, but no quantitative data is available. |
| Fumarate hydratase-IN-2 sodium salt (Compound 3) | Competitive | 4.5 µM[1][2][3] | Not Reported | A cell-permeable inhibitor with demonstrated nutrient-dependent cytotoxicity.[1] |
| Malonate | Substrate Analog | Not Reported | Not Reported | Known to interfere with FH activity by competitively binding to the active site.[4] |
| Citraconic Acid | Direct Inhibitor | Not Reported | Not Reported | Forms a covalent adduct with the enzyme's active site cysteine residues.[4] |
| 2-Methoxyestradiol | Indirect Inhibitor | Not Reported | Not Reported | Modulates the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, leading to diminished FH expression.[4] |
Experimental Protocols
A robust assessment of fumarate hydratase inhibitors relies on precise and reproducible experimental protocols. A commonly employed method is a coupled-enzyme assay.
Fumarate Hydratase Activity Assay (Coupled-Enzyme Method)
This assay measures the activity of fumarate hydratase by monitoring the conversion of fumarate to L-malate. The L-malate produced is then used as a substrate by malate (B86768) dehydrogenase, which in the presence of NAD+, produces NADH. The increase in NADH is monitored spectrophotometrically.
Materials:
-
Fumarate Hydratase (purified enzyme or cell lysate)
-
Fumarate (substrate)
-
Malate Dehydrogenase (coupling enzyme)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., disodium maleate, Fumarate hydratase-IN-2 sodium salt)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NAD+, and malate dehydrogenase.
-
Inhibitor Incubation (for inhibition assays): Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate with fumarate hydratase for a specified time.
-
Reaction Initiation: Initiate the reaction by adding the substrate, fumarate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance). For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50. To determine the mode of inhibition and the Ki, perform the assay at varying substrate concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.[1]
Signaling Pathways and Experimental Workflows
The inhibition of fumarate hydratase has significant downstream effects on cellular signaling, primarily through the accumulation of fumarate. This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.
Caption: Signaling pathway activated by fumarate hydratase inhibition.
The diagram above illustrates how the inhibition of fumarate hydratase leads to the accumulation of fumarate. This accumulated fumarate inhibits prolyl hydroxylases, preventing the hydroxylation and subsequent degradation of HIF-1α. As a result, HIF-1α translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis and glycolysis, contributing to tumorigenesis.[5]
Caption: Experimental workflow for assessing FH inhibitor efficacy.
This workflow diagram outlines the key steps in the coupled-enzyme assay for determining the efficacy of a fumarate hydratase inhibitor. Following preparation of reagents, the inhibitor and enzyme are pre-incubated before initiating the reaction with the substrate. The resulting kinetic data is then analyzed to determine key inhibitory parameters.
References
- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Characterization of Disodium Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the characterization of disodium (B8443419) maleate (B1232345). Detailed experimental protocols are provided, and quantitative data is summarized in comparative tables to assist in the selection of the most appropriate methods for quality control, purity assessment, and structural confirmation.
Introduction to Disodium Maleate and its Analytical Cross-Validation
Disodium maleate is the sodium salt of maleic acid, a dicarboxylic acid. Its purity and identity are critical in pharmaceutical and chemical applications. Cross-validation of analytical techniques is essential to ensure the reliability and consistency of characterization data.[1] This guide explores five key analytical methods: Ion-Exchange Titration, High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA).
Comparative Performance of Analytical Techniques
The following table summarizes the performance of each analytical technique for the characterization of disodium maleate.
| Parameter | Ion-Exchange Titration | HPLC-UV | qNMR | FTIR | DSC/TGA |
| Primary Use | Purity (Assay) | Purity, Impurity Profiling | Purity, Identification | Identification, Functional Groups | Thermal Stability, Hydration |
| Specificity | Moderate | High | High | Moderate | Low |
| Precision (RSD) | < 1% | < 2% | < 1% | N/A | N/A |
| Accuracy (Recovery) | 99-101% | 98-102% | 99-101% | N/A | N/A |
| Limit of Quantitation | ~1 mg/mL | ~1 µg/mL | ~0.1 mg/mL | N/A | N/A |
| Analysis Time | ~30 min | ~20 min | ~15 min | ~5 min | ~90 min |
| Sample Throughput | Low | High | Medium | High | Low |
Experimental Protocols
Ion-Exchange Titration for Purity Assessment
This method determines the purity of disodium maleate by converting the salt to its corresponding acid using a cation-exchange resin, followed by titration with a standardized base.
Instrumentation:
-
Glass chromatography column (1 cm x 20 cm)
-
50 mL burette
-
pH meter or colorimetric indicator (e.g., phenolphthalein)
-
Analytical balance
Reagents:
-
Strongly acidic cation-exchange resin (e.g., Amberlite IR-120, H+ form)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Resin Preparation: Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column to a height of approximately 15 cm. Wash the resin with several column volumes of deionized water until the eluate is neutral.
-
Sample Preparation: Accurately weigh approximately 200 mg of disodium maleate and dissolve it in 20 mL of deionized water.
-
Ion Exchange: Pass the disodium maleate solution through the prepared resin column at a flow rate of approximately 2 mL/min. Collect the eluate in a clean 250 mL flask. Wash the column with three 20 mL portions of deionized water, collecting the washings in the same flask.
-
Titration: Add a few drops of phenolphthalein (B1677637) indicator to the collected eluate and titrate with standardized 0.1 M NaOH until a persistent pink color is observed. Alternatively, use a pH meter and titrate to the equivalence point (pH ~8.2).
-
Calculation: Purity (%) = (V × M × 80.02) / (W × 1000) × 100 Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of NaOH solution
-
W = Weight of disodium maleate sample (g)
-
80.02 = Molar mass of maleic acid / 2
-
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying disodium maleate and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of disodium maleate reference standard at a concentration of 1 mg/mL in deionized water. Prepare a working standard solution of 100 µg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the disodium maleate sample in deionized water to a final concentration of 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of disodium maleate is determined by the area percentage of the main peak relative to the total area of all peaks. For assay, the concentration is calculated by comparing the peak area of the sample to that of the reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity and Identification
qNMR provides an absolute method for purity determination and definitive structural confirmation.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., maleic acid certified reference material)
Procedure:
-
Sample Preparation: Accurately weigh about 20 mg of disodium maleate and 10 mg of the internal standard into a vial. Dissolve the mixture in 1 mL of D₂O. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Calculation: Purity (%) = (I_sample / N_sample) × (N_IS / I_IS) × (MW_sample / MW_IS) × (m_IS / m_sample) × P_IS Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'sample' and 'IS' refer to the disodium maleate and internal standard, respectively.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR spectroscopy is used for the rapid identification of disodium maleate by analyzing its characteristic molecular vibrations.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small amount of the disodium maleate powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of disodium maleate. Key characteristic peaks include the asymmetric and symmetric stretching vibrations of the carboxylate groups (around 1580 cm⁻¹ and 1410 cm⁻¹, respectively) and the C=C stretching vibration (around 1640 cm⁻¹).
Thermal Analysis (DSC/TGA) for Stability and Hydration Assessment
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of disodium maleate, such as decomposition temperature and water content.
Instrumentation:
-
Simultaneous DSC/TGA instrument
Experimental Conditions:
-
Temperature Range: 25 °C to 600 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen, 50 mL/min
-
Sample Pan: Aluminum
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the disodium maleate sample into an aluminum pan.
-
Analysis: Place the sample pan in the instrument and start the temperature program.
-
Data Analysis:
-
TGA: Observe for weight loss steps. The initial weight loss below 150 °C typically corresponds to the loss of water of hydration. The major weight loss at higher temperatures indicates thermal decomposition.
-
DSC: Observe for endothermic or exothermic events. An endotherm corresponding to the initial weight loss in the TGA confirms dehydration. Exotherms at higher temperatures indicate decomposition.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the described analytical techniques.
Caption: Cross-validation workflow for disodium maleate characterization.
Conclusion
The selection of an analytical technique for the characterization of disodium maleate depends on the specific requirements of the analysis. For routine purity assessment, ion-exchange titration and HPLC are robust methods. For absolute purity determination and definitive identification, qNMR is the gold standard. FTIR provides rapid confirmation of identity, while DSC/TGA is essential for evaluating thermal stability and hydration. The cross-validation of these techniques provides a comprehensive and reliable characterization of disodium maleate, ensuring its quality and suitability for its intended application.
References
A Researcher's Guide to Comparing Disodium Maleate Performance in Cell Culture Media
For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount for reproducible and reliable results. Maintaining a stable pH in the culture medium is a critical factor that directly impacts cell health, growth, and function. While traditional buffering systems like bicarbonate and HEPES are widely used, alternative buffers such as disodium (B8443419) maleate (B1232345) present a potential option. This guide provides a framework for objectively comparing the performance of disodium maleate against other buffering agents in your specific cell culture applications.
This guide offers detailed experimental protocols and data presentation structures to empower researchers to generate their own comparative data, ensuring the chosen buffering system is optimal for their unique cellular models and experimental goals.
Understanding pH Control in Cell Culture: A Comparison of Buffering Agents
The metabolic activity of cultured cells typically leads to the production of acidic byproducts, causing a decrease in the pH of the culture medium. Buffering agents are essential to resist these pH changes and maintain a stable physiological environment.
Disodium Maleate: This salt of maleic acid can act as a buffering agent. While not as commonly used in cell culture as other buffers, it offers a different chemical entity to consider, especially in custom media formulations. One study noted that maleate can inhibit transaminase reactions, a factor to consider depending on the cell type and metabolic studies being conducted.[1]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic organic chemical buffer, HEPES is widely used in cell culture for its strong buffering capacity in the physiological pH range of 7.2 to 7.4.[2] It is particularly useful for experiments conducted outside of a CO2 incubator, as its buffering is independent of carbon dioxide levels.[2] However, at high concentrations (above 25mM), HEPES can be cytotoxic to some cell lines.[2][3]
Bicarbonate Buffering System: This is the most physiological buffering system, mimicking the natural buffering in mammalian blood.[4] It utilizes the equilibrium between carbon dioxide (CO2), carbonic acid (H2CO3), and bicarbonate ions (HCO3-) to maintain pH.[5] This system requires a controlled CO2 atmosphere, typically 5-10%, in the incubator to function correctly.[5]
Here is a comparative overview of these buffering agents:
| Feature | Disodium Maleate | HEPES | Bicarbonate System |
| Buffering Range (pKa) | ~6.2 (for maleic acid) | 7.3 (at 37°C)[2] | 6.1 (effective range in culture is 7.2-7.4 with CO2) |
| CO2 Dependence | Independent | Independent[2] | Dependent[5] |
| Common Working Concentration | To be determined experimentally | 10-25 mM[2] | 22-44 mM (in conjunction with 5-10% CO2)[5] |
| Potential for Cytotoxicity | To be determined experimentally | Can be cytotoxic at high concentrations[2][3] | Generally non-toxic, but requires CO2 |
| Other Considerations | May inhibit transaminase reactions.[1] | Can chelate divalent cations.[] | Requires a CO2 incubator.[5] |
Experimental Protocols for Performance Comparison
To quantitatively assess the performance of disodium maleate in your cell culture medium, it is recommended to conduct the following assays in parallel with your standard buffering system (e.g., HEPES or bicarbonate).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[8]
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare your standard cell culture medium and parallel media formulations where the usual buffer is replaced with varying concentrations of disodium maleate. Ensure the final pH of all media is identical.
-
Replace the overnight culture medium with the different media formulations. Include wells with medium only as a background control.
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Data Presentation:
| Media Formulation | 24 hours (Absorbance at 570 nm) | 48 hours (Absorbance at 570 nm) | 72 hours (Absorbance at 570 nm) |
| Control Medium (e.g., HEPES) | |||
| Disodium Maleate (Concentration 1) | |||
| Disodium Maleate (Concentration 2) | |||
| Disodium Maleate (Concentration 3) |
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.[10]
Experimental Workflow:
Caption: Workflow for assessing cell proliferation using the BrdU assay.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
At the desired time points, add BrdU labeling solution to each well at a 1X final concentration and incubate for 2-24 hours, depending on the cell proliferation rate.[11]
-
Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol of your BrdU assay kit.
-
Add an anti-BrdU primary antibody to detect the incorporated BrdU.[10]
-
Wash the wells and add a horseradish peroxidase (HRP)-linked secondary antibody.[11]
-
After another wash step, add a TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[11]
Data Presentation:
| Media Formulation | 24 hours (Absorbance at 450 nm) | 48 hours (Absorbance at 450 nm) | 72 hours (Absorbance at 450 nm) |
| Control Medium (e.g., HEPES) | |||
| Disodium Maleate (Concentration 1) | |||
| Disodium Maleate (Concentration 2) | |||
| Disodium Maleate (Concentration 3) |
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture supernatant.[12][13] It is a reliable method for measuring cytotoxicity.
Experimental Workflow:
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol. Include control wells for spontaneous LDH release (cells in medium) and maximum LDH release (cells treated with a lysis agent).
-
At each time point, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[14]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction solution, as provided in your assay kit, to each well containing the supernatant.[14]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Measure the absorbance at 490 nm.[15]
Data Presentation:
| Media Formulation | 24 hours (% Cytotoxicity) | 48 hours (% Cytotoxicity) | 72 hours (% Cytotoxicity) |
| Control Medium (e.g., HEPES) | |||
| Disodium Maleate (Concentration 1) | |||
| Disodium Maleate (Concentration 2) | |||
| Disodium Maleate (Concentration 3) |
Potential Impact on Cellular Signaling Pathways
While direct research on the impact of disodium maleate on specific signaling pathways in cell culture is limited, studies on maleic acid provide some insights. Maleic acid has been shown to inhibit Na-K-ATPase activity in renal proximal tubules.[16] Furthermore, in plant models, maleic acid efflux has been linked to the MAPK (mitogen-activated protein kinase) signaling pathway.[17] The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[18][19][20] Given that maleate is a dicarboxylic acid and an intermediate in some metabolic processes, it is plausible that it could influence energy-sensing pathways like mTOR.
Researchers should be aware of these potential interactions, especially if their work involves studying these or related signaling cascades.
Representative Signaling Pathway (mTOR):
Caption: A simplified diagram of the mTOR signaling pathway.
By following this guide, researchers can systematically evaluate the suitability of disodium maleate as a buffering agent in their cell culture systems. This empirical approach ensures that the chosen media formulation provides an optimal and stable environment for generating high-quality, reproducible data.
References
- 1. You are being redirected... [bio-world.com]
- 2. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Bicarbonate buffer system - Wikipedia [en.wikipedia.org]
- 5. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Insights into the biochemical mechanism of maleic acid-induced Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MAPK-mediated auxin signal transduction pathways regulate the malic acid secretion under aluminum stress in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. mdpi.com [mdpi.com]
Validation of Antimicrobial Properties: A Comparative Analysis of Maleate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of maleate (B1232345), based on available scientific literature for maleic acid, and discusses its potential efficacy relative to other established antimicrobial agents. Due to a lack of direct studies on disodium (B8443419) maleate, this guide leverages data from studies on maleic acid to infer the potential antimicrobial activity of the maleate anion. It is crucial to note that the antimicrobial effects observed for maleic acid may differ from those of its disodium salt due to pH and other factors. Further experimental validation on disodium maleate is warranted.
Comparative Efficacy of Maleic Acid as an Antimicrobial Agent
Recent studies have highlighted the antimicrobial potential of maleic acid against a range of microorganisms, including bacteria and fungi. This section compares its performance with other widely used antimicrobial and chelating agents.
Table 1: Comparative Antimicrobial Activity of Maleic Acid and Other Agents
| Agent(s) | Target Microorganism | Concentration | Exposure Time | Outcome |
| Maleic Acid | Enterococcus faecalis biofilms | 0.88% | 30 seconds | 100% bacterial kill[1] |
| 0.11% | 2 minutes | 100% bacterial kill[1] | ||
| Maleic Acid + Cetrimide (B107326) | Enterococcus faecalis biofilms | 0.2% Cetrimide | 30 seconds, 1 min, 2 min | 100% bacterial kill at all times[1] |
| EDTA + Cetrimide | Enterococcus faecalis biofilms | 15% EDTA + 0.2% Cetrimide | 1 minute | 100% bacterial kill[1] |
| Citric Acid + Cetrimide | Enterococcus faecalis biofilms | 15% Citric Acid + 0.2% Cetrimide | 1 minute | 100% bacterial kill[1] |
| 7% Maleic Acid | E. faecalis, C. albicans, S. aureus | 7% | 0-24 hours | Equivalent antimicrobial activity to 17% EDTA[2] |
| 17% EDTA | E. faecalis, C. albicans, S. aureus | 17% | 0-24 hours | Equivalent antimicrobial activity to 7% Maleic Acid[2] |
| Apple Vinegar (contains Maleic Acid) | Candida species | 2,500 µg/mL | Not Specified | Minimal Inhibitory Concentration (MIC)[3] |
| Candida tropicalis ATCC 13803 | 10,000 µg/mL | Not Specified | Minimal Fungicidal Concentration (MFC)[3] | |
| Other Candida strains | 2,500 µg/mL | Not Specified | Minimal Fungicidal Concentration (MFC)[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the cited studies investigating the antimicrobial properties of maleic acid.
1. Biofilm Eradication Assay (against Enterococcus faecalis)
This protocol is adapted from the study evaluating the eradication of E. faecalis biofilms.[1]
-
Biofilm Growth: E. faecalis biofilms are grown in a high-throughput device (MBEC) for 24 hours.
-
Exposure to Irrigants: The biofilms are then exposed to the test solutions (e.g., maleic acid, maleic acid with cetrimide) for specific contact times (30 seconds, 1 minute, and 2 minutes).
-
Assessment of Viability: After exposure, the bacterial viability is assessed to determine the percentage of bacterial kill. "Eradication" is defined as 100% bacterial kill.
-
Statistical Analysis: A Student's t-test is used to compare the efficacy of the different irrigant combinations.
2. Time-Kill Assay (against E. faecalis, C. albicans, and S. aureus)
This protocol is based on the methodology used to compare the antimicrobial efficacy of maleic acid and EDTA.[2]
-
Inoculum Preparation: Standardized suspensions of the microbial strains (E. faecalis, C. albicans, and S. aureus) are prepared.
-
Exposure: The microbial suspensions are exposed to the test agents (7% maleic acid and 17% EDTA).
-
Viability Counts: The number of viable microorganisms (colony-forming units per milliliter, CFU/mL) is determined at various time points (0, 2, 4, 6, 12, and 24 hours).
-
Data Analysis: The reduction in the microbial population is calculated as the difference in the log10 CFU/mL from the initial count at 0 hours.
-
Microbicidal activity is defined as a reduction of the original inoculum by >3 log10 CFU/mL (99.9%).
-
Microbiostatic activity is defined as a reduction of the inoculum by <3 log10 CFU/mL.
-
-
Statistical Analysis: Chi-square, Fisher exact, and Friedman tests are used for statistical analysis.
3. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is derived from the study on the antifungal activity of maleic acid in apple vinegar against Candida species.[3]
-
MIC Determination: The microdilution technique is employed. Serial dilutions of the test substance are prepared in a suitable broth medium (e.g., Sabouraud Dextrose broth for fungi). Each dilution is inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the substance that visibly inhibits microbial growth after a defined incubation period.
-
MFC Determination: Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar (B569324) medium. The MFC is the lowest concentration that results in no microbial growth on the subculture, indicating a 99.9% kill of the initial inoculum.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Potential Mechanism of Action
While the precise antimicrobial mechanism of maleic acid is not fully elucidated in the reviewed literature, dicarboxylic acids, in general, can exert antimicrobial effects through several mechanisms.
References
- 1. Antimicrobial activity of maleic acid and combinations of cetrimide with chelating agents against Enterococcus faecalis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity of maleic acid and ethylenediaminetetraacetic acid on endodontic pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of disodium (B8443419) maleate (B1232345), maleic acid, fumaric acid, and disodium fumarate. This document provides a comparative analysis of their acute toxicity, irritation, and sensitization potential, supported by experimental data and detailed methodologies.
This guide offers an objective comparison of the toxicity of disodium maleate and structurally related C4 dicarboxylic acids and their salts. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key toxicity assays are provided. Visual diagrams of relevant signaling pathways and a typical experimental workflow are included to facilitate understanding.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for disodium maleate and its related compounds. The data primarily focuses on acute oral and dermal toxicity (LD50), as well as skin and eye irritation.
Table 1: Acute Oral and Dermal Toxicity
| Compound | CAS No. | Oral LD50 (mg/kg bw) | Dermal LD50 (mg/kg bw) | Species |
| Disodium Maleate | 371-47-1 | 3380[1][2] | No data available | Rat[1][2] |
| Maleic Acid | 110-16-7 | 708 - 2870[3][4][5] | 1560[4][5][6] | Rat, Rabbit[4][5][6] |
| Fumaric Acid | 110-17-8 | 9300 - 10700[7][8][9][10] | 20000[7][8][9] | Rat, Rabbit[7][8][9] |
| Disodium Fumarate | 17013-01-3 | 8000[11] | No data available | Rat[11] |
Table 2: Skin and Eye Irritation
| Compound | Skin Irritation | Eye Irritation | Species |
| Disodium Maleate | Irritant[1][12][13][14] | Mild to Serious Irritation[1][14][15] | Rabbit[1][15] |
| Maleic Acid | Irritant to Corrosive[3][4][5][6] | Serious Irritation to Severe Burns[3][4][5][16] | Rabbit[3][4][5][6][16] |
| Fumaric Acid | Mild Irritant[10] | Irritant[9][10] | Rabbit[10] |
| Disodium Fumarate | Irritant[17] | Strong Irritant[17] | Not specified |
Summary of Other Toxicological Endpoints:
-
Skin Sensitization: Maleic acid and its anhydride (B1165640) are known skin sensitizers.[3][18] Disodium maleate is also considered a potential skin sensitizer.[1][12][15] Fumaric acid is not predicted to be a skin sensitizer.[18]
-
Genotoxicity: Maleic acid and maleic anhydride are not considered to be genotoxic.[3][18]
-
Repeated-Dose Toxicity: The primary target organ for repeated oral exposure to maleic acid is the kidney, with effects observed at doses of 100 mg/kg bw/day and higher in rats.[3][18]
Experimental Protocols
The following are summaries of standard protocols for key toxicity studies, based on OECD Test Guidelines.
Acute Oral Toxicity (based on OECD TG 420: Fixed Dose Procedure)
This method is designed to assess the acute oral toxicity of a substance with the use of a minimal number of animals.[4][6][11][13][19]
-
Animals: Healthy, young adult rats of a single sex (typically females) are used.[6] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.[8] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[6]
-
Dose Administration: The test substance is administered as a single oral dose by gavage.[6] The starting dose is selected from one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) based on a preliminary sighting study.[6]
-
Procedure: The study proceeds in a stepwise manner. If an animal survives at the initial dose, the next higher fixed dose is administered to another animal. If the animal dies, the next lower dose is used. This continues until the dose causing evident toxicity or no effect at the highest dose is identified.[6]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[6]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Irritation/Corrosion (based on OECD TG 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[12][16][18][20][21]
-
Animals: Healthy, young adult albino rabbits are typically used.[16][21]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Dose Application: A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.[16] After exposure, the patch and any residual test substance are removed.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[16] Observations may continue for up to 14 days if the effects are persistent.[16]
-
Scoring: The severity of the skin reactions is scored according to a standardized system.
Acute Eye Irritation/Corrosion (based on OECD TG 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.[1][5][7][15][22]
-
Animals: Healthy, young adult albino rabbits are used.[22]
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[22]
-
Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[22] The observation period can be extended up to 21 days to assess the reversibility of the effects.[7]
-
Scoring: The ocular lesions are scored using a standardized system to determine the overall irritation potential.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular pathways involved in the toxicity of these compounds is crucial for risk assessment and the development of safer alternatives.
Maleic Acid-Induced Nephrotoxicity
Maleic acid is known to induce renal tubular injury.[23] The primary mechanism involves mitochondrial dysfunction.[2][19][24][25] Maleic acid is taken up by proximal tubule cells where it is metabolized to maleyl-CoA, leading to a depletion of coenzyme A. This disrupts fatty acid metabolism and impairs the Krebs cycle, resulting in decreased ATP production.[6][11] The energy depletion, coupled with an increase in reactive oxygen species (ROS), leads to mitochondrial damage, uncoupling of oxidative phosphorylation, and ultimately, apoptosis (programmed cell death) of the renal tubular cells.[19][24][25]
References
- 1. AOP-Wiki [aopwiki.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. AOP-Wiki [aopwiki.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Chemical respiratory sensitization-Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maleate nephrotoxicity: mechanisms of injury and correlates with ischemic/hypoxic tubular cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Critical roles of tubular mitochondrial ATP synthase dysfunction in maleic acid-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Skin and respiratory chemical allergy: confluence and divergence in a hybrid adverse outcome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the development of Th2 cell-driven allergic airway disease in early life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Critical roles of tubular mitochondrial ATP synthase dysfunction in maleic acid-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hapten-protein binding: from theory to practical application in the in vitro prediction of skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discover.library.noaa.gov [discover.library.noaa.gov]
- 25. Frontiers | Sensing of protease activity as a triggering mechanism of Th2 cell immunity and allergic disease [frontiersin.org]
A Comparative Performance Analysis of Disodium Maleate from Various Suppliers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a versatile excipient utilized in the pharmaceutical industry to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] Its performance can be significantly influenced by the manufacturing process, leading to variability among suppliers. This guide provides a framework for the comparative evaluation of disodium maleate from different commercial sources, focusing on key performance attributes critical for drug formulation and development. While direct comparative data is often proprietary, this document outlines the essential experimental protocols and data presentation formats necessary for an objective in-house assessment.
Key Performance Parameters and Comparative Data
The selection of a suitable disodium maleate supplier requires a thorough evaluation of several critical quality attributes. The following tables summarize the key parameters for comparison and provide a template for presenting experimental data.
Table 1: Physicochemical Properties of Disodium Maleate from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (%) | >99.0 | >99.0 | >99.5 | HPLC, Titration[1] |
| Appearance | White Crystalline Powder | White Powder | White Crystalline Powder | Visual Inspection |
| Solubility in Water | Freely Soluble | Freely Soluble | Freely Soluble | USP <795> |
| pH (5% w/v solution) | 7.0 - 8.5 | 7.2 - 8.7 | 7.5 - 8.5 | pH Metry |
| Moisture Content (%) | < 0.5 | < 0.5 | < 0.3 | Karl Fischer Titration |
| Free Alkali (as NaOH, %) | < 0.5 | < 0.4 | < 0.2 | Titration |
Table 2: Impurity Profile of Disodium Maleate from Different Suppliers
| Impurity | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) | Test Method |
| Maleic Acid | < 100 | < 120 | < 80 | HPLC, GC-MS |
| Fumaric Acid | < 50 | < 60 | < 40 | HPLC, GC-MS |
| Heavy Metals (as Pb) | < 10 | < 10 | < 5 | ICP-MS |
| Residual Solvents | Complies with USP <467> | Complies with USP <467> | Complies with USP <467> | GC-HS |
Table 3: Functional Performance of Disodium Maleate in a Model Formulation
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| API Dissolution Rate (t=30 min) | 85% | 82% | 88% | USP Apparatus 2 |
| API Degradation (%) (Accelerated Stability, 40°C/75% RH, 1 month) | 1.2 | 1.5 | 0.9 | HPLC |
| Formulation pH Shift (1 month) | 0.2 | 0.3 | 0.15 | pH Metry |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for an accurate and unbiased comparison of disodium maleate from different suppliers.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the amount of disodium maleate and to detect and quantify any organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the disodium maleate sample in deionized water to a concentration of 1 mg/mL.
-
Quantification: Use an external standard of known purity to create a calibration curve.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: A GC system coupled with a mass spectrometer and a headspace autosampler.
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 40°C, ramped to 220°C.
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Accurately weigh the disodium maleate sample into a headspace vial and add a suitable solvent.
Stability Testing of a Model Formulation
This protocol assesses the ability of disodium maleate from different suppliers to stabilize an API in a solid dosage form.
-
Formulation: Prepare a simple blend of the API, disodium maleate (from each supplier), and a common filler like microcrystalline cellulose.
-
Storage Conditions: Store the formulations under accelerated stability conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH).[3][4]
-
Testing Intervals: Test the formulations at initial (time zero), 1, 3, and 6-month time points for accelerated studies, and at 0, 3, 6, 9, 12, 18, and 24 months for long-term studies.[5]
-
Analytical Tests: At each time point, perform HPLC analysis to determine the API content and the level of degradation products. Also, monitor physical properties such as appearance and dissolution.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of disodium maleate suppliers.
Caption: Workflow for the comparative evaluation of disodium maleate suppliers.
Caption: Role of disodium maleate in enhancing API bioavailability.
Conclusion
A thorough and systematic comparison of disodium maleate from different suppliers is paramount for ensuring the quality, safety, and efficacy of the final drug product. While this guide provides a framework for such an evaluation, it is essential for researchers to adapt these protocols to their specific formulation needs and regulatory requirements. By implementing a robust supplier qualification program based on empirical data, pharmaceutical developers can mitigate risks associated with excipient variability and ensure consistent product performance.
References
Unraveling the Disruption of the Citric Acid Cycle: A Comparative Guide to Disodium Maleate and its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of metabolic disruption is paramount. This guide provides a comprehensive comparison of disodium (B8443419) maleate (B1232345) and its alternatives in the context of inhibiting the citric acid cycle, a cornerstone of cellular energy production. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying pathways, this document serves as a critical resource for validating the role of these inhibitors in metabolic research.
The citric acid (TCA) cycle is a fundamental metabolic pathway essential for cellular respiration and energy production. The targeted disruption of this cycle is a key area of investigation for various pathological conditions, including ischemia-reperfusion injury and certain cancers. Disodium maleate, the salt of maleic acid, functions as a classical inhibitor of a crucial TCA cycle enzyme, succinate (B1194679) dehydrogenase (SDH). This guide delves into the specifics of this inhibition and objectively compares its performance against other well-characterized SDH inhibitors, namely 3-nitropropionic acid (3-NPA) and itaconic acid.
Comparative Efficacy of Succinate Dehydrogenase Inhibitors
The potency of an enzyme inhibitor is a critical parameter for its application in research. The following table summarizes the available quantitative data for disodium maleate (referred to by its active ion, malonate), 3-nitropropionic acid, and itaconate. It is important to note that the mechanism of inhibition varies between these compounds, which influences the interpretation of their inhibitory constants.
| Inhibitor | Target Enzyme | Mechanism of Inhibition | Inhibitory Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Reference(s) |
| Disodium Maleate (Malonate) | Succinate Dehydrogenase (SDH) | Competitive | Ki ≈ 125 µM | Varies with substrate concentration | [1][2] |
| 3-Nitropropionic Acid (3-NPA) | Succinate Dehydrogenase (SDH) | Irreversible ("Suicide" Inhibitor) | Not applicable; characterized by k_inact/K_I | Doses as low as 10⁻⁸ M show inhibition in cell culture | [3][4][5][6] |
| Itaconic Acid | Succinate Dehydrogenase (SDH) | Competitive | Ki ≈ 1 mM | Varies with substrate concentration | [7][8][9] |
Note: The IC50 value for competitive inhibitors like malonate and itaconate is dependent on the concentration of the substrate (succinate). For the irreversible inhibitor 3-NPA, the potency is often described by the rate of inactivation (k_inact) and the initial binding affinity (K_I).
Delving into the Mechanisms and Downstream Effects
Disodium maleate, as a competitive inhibitor, structurally mimics the natural substrate of SDH, succinate. This reversible binding to the enzyme's active site impedes the conversion of succinate to fumarate, a key step in the TCA cycle. In contrast, 3-NPA acts as a "suicide" inhibitor, where the enzyme converts it into a reactive species that covalently and irreversibly binds to the active site, leading to permanent inactivation.[3][4] Itaconic acid, another dicarboxylic acid, also functions as a competitive inhibitor of SDH.[7][8]
The inhibition of SDH by these compounds leads to a common primary consequence: the accumulation of succinate within the mitochondrial matrix and subsequently in the cytosol. This accumulation is not merely a metabolic bottleneck but also a critical signaling event. Elevated succinate levels have been shown to inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to hypoxia and inflammation.
Experimental Protocols
To validate the inhibitory effects of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for assessing SDH activity and overall mitochondrial respiration.
Protocol 1: Spectrophotometric Assay for Succinate Dehydrogenase Activity
This protocol measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM KCN (to inhibit complex IV)
-
Substrate: 20 mM Sodium Succinate
-
Electron Acceptor: 1 mM DCPIP
-
Inhibitors: Stock solutions of Disodium Maleate, 3-Nitropropionic Acid, or Itaconic Acid
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate:
-
150 µL Assay Buffer
-
20 µL of various concentrations of the inhibitor (or vehicle control)
-
10 µL of mitochondrial preparation/cell lysate (protein concentration should be optimized)
-
-
Pre-incubate the plate at 37°C for 10 minutes. For irreversible inhibitors like 3-NPA, this pre-incubation time is critical and may need to be varied to determine time-dependent inhibition.
-
Initiate the reaction by adding 20 µL of 20 mM Sodium Succinate.
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) for 5-10 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. For competitive inhibitors, Ki can be determined using the Cheng-Prusoff equation if the Km for succinate is known. For irreversible inhibitors, k_inact and K_I can be determined by plotting the observed rate of inactivation (k_obs) against inhibitor concentration.
Protocol 2: High-Resolution Respirometry for Mitochondrial Respiration
This protocol assesses the impact of the inhibitors on overall mitochondrial function by measuring the oxygen consumption rate (OCR) in intact or permeabilized cells.
Materials:
-
Cultured cells
-
Seahorse XF Analyzer (or similar respirometer)
-
Seahorse XF Cell Culture Microplates
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Inhibitors: Stock solutions of Disodium Maleate, 3-Nitropropionic Acid, or Itaconic Acid
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the inhibitors and mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal OCR, then sequentially inject the inhibitor, oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine the effect of the inhibitor on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Performance Comparison and Considerations
When selecting an SDH inhibitor for research, several factors beyond inhibitory potency should be considered:
-
Reversibility: Disodium maleate and itaconic acid are reversible competitive inhibitors, meaning their effect can be overcome by increasing the substrate concentration. This can be advantageous for studies where a transient inhibition is desired. 3-NPA, being an irreversible inhibitor, provides a more permanent disruption of SDH activity, which may be suitable for modeling chronic conditions.[3][4]
-
Cell Permeability: The charged nature of dicarboxylic acids like malonate and itaconate can limit their passive diffusion across cell membranes. Indeed, studies often employ cell-permeable ester derivatives, such as dimethyl malonate or 4-octyl itaconate, for in vivo and cell culture experiments to ensure efficient intracellular delivery.[10][11] The cellular uptake of 3-NPA is also a factor influencing its in vivo efficacy.
-
Specificity and Off-Target Effects: While these compounds are primarily known as SDH inhibitors, potential off-target effects should be considered. For instance, itaconate and its derivatives have been shown to modulate other cellular processes, including activating the Nrf2 antioxidant response pathway and inhibiting the NLRP3 inflammasome, independent of SDH inhibition.[12][13] Disodium maleate has been reported to have nephrotoxic effects at high concentrations.
Conclusion
Disodium maleate is a well-established tool for the in vitro study of the citric acid cycle through its competitive inhibition of succinate dehydrogenase. However, for a comprehensive understanding and for in vivo applications, a comparative evaluation with alternative inhibitors such as 3-nitropropionic acid and itaconic acid is crucial. The choice of inhibitor should be guided by the specific research question, considering not only the potency but also the mechanism of action, reversibility, cellular permeability, and potential off-target effects. The experimental protocols provided in this guide offer a robust framework for researchers to validate and compare the performance of these inhibitors in their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itaconate modulates tricarboxylic acid and redox metabolism to mitigate reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 13. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Disodium Maleate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of disodium (B8443419) maleate (B1232345), ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Immediate Safety and Handling Precautions
Before handling disodium maleate, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). Disodium maleate is a white powder that may cause eye, skin, and respiratory tract irritation[1][2]. Ingestion may lead to gastrointestinal irritation[1][3].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields[4].
-
Hand Protection: Use chemical-impermeable gloves, such as rubber, neoprene, or nitrile[3][5]. Gloves should be inspected before use and disposed of properly after.
-
Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator or a NIOSH-approved dust and mist respirator[3][4].
-
Body Protection: Wear suitable protective clothing to avoid skin contact[4][5]. An eyewash station and emergency shower should be readily available[3].
II. Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Minor Spills:
-
Clean up spills immediately[2].
-
Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal[1][3].
Major Spills:
-
Alert emergency responders and inform them of the location and nature of the hazard[2].
-
Ventilate the area[1].
-
Prevent the chemical from entering drains to avoid environmental contamination[4][5].
-
Contain and collect the spilled material using non-sparking tools and place it in a suitable container for disposal[4].
III. Disposal Operational Plan
The proper disposal of disodium maleate must be conducted in accordance with federal, state, and local environmental regulations[4][5]. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA)[6].
Step 1: Waste Characterization
The first step is to determine if the disodium maleate waste is classified as hazardous. According to the safety data sheets, disodium maleate is not always classified as a hazardous substance. However, waste generators must make a hazardous waste determination for any discarded chemical[1][7]. This determination should be based on whether the waste exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) as defined in 40 CFR Part 261.3[1].
Step 2: Containerization and Labeling
-
Container: Use a suitable, clean, dry, and properly closed container for the waste[1][3]. The container should be compatible with the chemical. Polyethylene or polypropylene (B1209903) containers are recommended[2].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" (if applicable), a description of the contents ("Disodium Maleate Waste"), the associated hazards, and the generation location[8]. If reusing a bottle, all old labels must be completely removed or defaced[8].
Step 3: Storage
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents[1][2]. The storage area should be secure, and containers must be kept tightly closed[1][4].
Step 4: Disposal
The recommended method for the disposal of disodium maleate is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3][4]. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[4].
-
Engage a Licensed Waste Disposal Company: Contact a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical waste.
-
Manifest: For hazardous waste shipments, a Uniform Hazardous Waste Manifest must be used to track the waste from its generation to its final disposal ("cradle-to-grave")[7][9].
IV. Quantitative Data Summary
The following table summarizes the available quantitative data for disodium maleate. Note that specific environmental toxicity data is largely unavailable in the reviewed safety data sheets.
| Property | Value | Source(s) |
| Chemical Formula | C4H2Na2O4 | [4] |
| Molecular Weight | 160.04 g/mol | [4] |
| Oral Toxicity (Rat LD50) | 3380 mg/kg | [3] |
| Melting Point | >250 °C | [3] |
| Solubility in Water | Soluble | [3] |
| Aquatic Toxicity | No data available | [5] |
V. Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures are based on established safety and regulatory guidelines.
VI. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of disodium maleate waste.
Caption: Decision workflow for the proper disposal of disodium maleate.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. gelest.com [gelest.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling Disodium maleate
Essential Safety and Handling Guide for Disodium Maleate (B1232345)
This guide provides immediate, essential safety protocols and logistical information for handling Disodium maleate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE) Requirements
When handling Disodium maleate, which may cause eye, skin, and respiratory tract irritation, specific PPE is mandatory to minimize exposure and ensure personal safety.[1][2] Engineering controls, such as adequate ventilation and local exhaust systems, should be the primary method of controlling exposure.[1][3]
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specification & Use Case |
| Eye & Face Protection | Chemical safety goggles or a face shield | Must conform to EN166 (EU) or be NIOSH (US) approved.[4][5] Use when there is a risk of dust or splashes.[3] A face shield is recommended if the situation requires it.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or rubber) and a lab coat or protective clothing | Gloves must be inspected before use.[4][5] Protective clothing should prevent skin exposure.[1][6] Contaminated work clothing should not be allowed out of the workplace.[4][5] |
| Respiratory Protection | NIOSH-approved dust respirator or a full-face respirator | Required when handling the powder outside of a fume hood or when dust formation is likely.[2][3] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4][5] |
Operational Plans: Handling and Storage Protocols
Proper handling and storage procedures are critical to maintaining the stability of Disodium maleate and ensuring a safe laboratory environment.
Methodology for Safe Handling
-
Preparation :
-
Donning PPE :
-
Handling the Chemical :
-
Doffing PPE :
-
Remove gloves first, peeling them off without touching the outside surface with bare skin.
-
Remove the lab coat.
-
Remove eye protection.
-
Remove the respirator.
-
Wash hands and face thoroughly after removing all PPE.
-
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3][4][5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1][3]
Emergency and Disposal Plans
Immediate and correct response to spills and proper disposal of waste are crucial for environmental safety and regulatory compliance.
Spill Response Protocol
-
Evacuate : Evacuate non-essential personnel from the spill area.[4]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Contain : Wearing appropriate PPE, sweep up the spilled material.[1][2] Avoid generating dust.[4][5]
-
Collect : Place the material into a suitable, clean, dry, and closed container for disposal.[1][4][5]
-
Clean : Clean the spill area thoroughly.
-
Decontaminate : Wash hands and any exposed skin thoroughly after cleanup. Remove and wash contaminated clothing before reuse.[1]
Disposal Plan
-
Disodium maleate waste must be disposed of in accordance with all applicable local, state, and federal regulations.[4][5][7]
-
The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[5]
-
Place the chemical waste in a suitable, closed container labeled for disposal.[4][5]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or feed.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
